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Core Science & Biosynthesis

Foundational

C19H15NO4: Physicochemical Profiling and Mechanistic Application of CDC in 5-Lipoxygenase Inhibition

Executive Summary The molecular formula C19H15NO4 corresponds to several distinct chemical entities, including naturally occurring alkaloids like Cepharadione B. However, in the context of modern drug development and mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular formula C19H15NO4 corresponds to several distinct chemical entities, including naturally occurring alkaloids like Cepharadione B. However, in the context of modern drug development and molecular pharmacology, the most significant compound sharing this formula is Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) .

CDC is a highly potent, direct, and cell-permeable inhibitor of 5-lipoxygenase (5-LOX) [1]. 5-LOX is the critical rate-limiting enzyme in the biosynthesis of leukotrienes from arachidonic acid, making it a primary pharmacological target for inflammatory diseases, asthma, and certain oncological pathways. This technical guide provides a comprehensive analysis of the physicochemical properties of CDC (C19H15NO4), its mechanistic intervention in the 5-LOX signaling cascade, and field-proven, self-validating experimental protocols for its application in preclinical research.

Physicochemical Profiling and Handling Causality

Understanding the physical properties of CDC is critical for designing robust in vitro and in vivo assays. The conjugated double-bond system and phenolic hydroxyl groups dictate both its solubility profile and its susceptibility to oxidation.

Table 1: Physicochemical and Pharmacological Profile of CDC (C19H15NO4)

PropertyValue / Description
IUPAC Name (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid, 3-phenyl-2-propen-1-yl ester
Molecular Formula C19H15NO4
Molecular Weight 321.33 g/mol
CAS Number 132465-11-3
Target Selectivity 5-LOX (IC₅₀ = 15 nM); 15-LOX (IC₅₀ = 300 nM); 12-LOX (IC₅₀ = 500 nM) [1]
LogP (AlogP) ~3.42 (Highly lipophilic)
Solubility DMSO (≥15 mg/mL); DMF (20 mg/mL); Practically insoluble in water [2]
Physical State Crystalline solid (light yellow to tan)

Handling Causality in Experimental Design: Because CDC has a LogP of ~3.42, it is practically insoluble in aqueous buffers. Researchers must prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO [2]. However, when dosing cell cultures, the final DMSO concentration must be kept strictly below 0.1% (v/v). Why? Higher concentrations of DMSO can induce solvent-mediated cytotoxicity and artificially alter basal lipid metabolism, confounding the IC₅₀ readouts of the LOX pathways. Furthermore, the light-yellow crystalline nature of CDC indicates a highly conjugated π -system that is sensitive to UV degradation; thus, all stock solutions must be stored in amber vials at -20°C.

Mechanistic Pharmacology: The 5-LOX Pathway

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases. Upon cellular activation (e.g., by calcium influx), cytosolic 5-LOX translocates to the nuclear envelope, where it associates with the 5-lipoxygenase-activating protein (FLAP). Here, it catalyzes the conversion of membrane-released arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and subsequently into Leukotriene A4 (LTA4). LTA4 is then rapidly hydrolyzed into Leukotriene B4 (LTB4), a potent pro-inflammatory chemoattractant [1].

CDC acts as a direct, redox-active inhibitor of 5-LOX. By reducing the active site iron from its active ferric (Fe³⁺) state to its inactive ferrous (Fe²⁺) state, CDC halts the catalytic cycle [1]. It exhibits an exceptional IC₅₀ of 15 nM for 5-LOX in cell-free assays, demonstrating a 20- to 30-fold selectivity over 15-LOX and 12-LOX [2].

Pathway Visualization

G AA Arachidonic Acid (Membrane Phospholipids) LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Translocation FLAP FLAP (Activation) FLAP->LOX5 Anchoring HPETE 5-HPETE LOX5->HPETE Catalysis LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (Inflammation) LTA4->LTB4 LTA4 Hydrolase CDC CDC (C19H15NO4) Inhibitor CDC->LOX5 Direct Inhibition (IC50 = 15 nM)

Fig 1: The 5-Lipoxygenase (5-LOX) signaling pathway and targeted inhibition by CDC (C19H15NO4).

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the assay inherently proves its own operational success through built-in causality checks (e.g., baseline vs. stimulated control windows).

Protocol A: Cell-Based LTB4 Quantification in Human PMNs

Objective: Measure the functional inhibition of 5-LOX by CDC in intact polymorphonuclear leukocytes (PMNs).

Causality Check: Why measure LTB4 instead of the direct 5-LOX product, 5-HPETE? 5-HPETE is highly unstable and rapidly reduces to 5-HETE or converts to LTA4. LTB4 is a stable, downstream end-product that can be reliably quantified via ELISA, providing a robust, time-independent readout of 5-LOX pathway flux.

Step-by-Step Methodology:

  • Cell Isolation: Isolate human PMNs from freshly drawn venous blood using dextran sedimentation and Ficoll-Paque gradient centrifugation. Resuspend in PBS containing 1 mg/mL glucose and 1 mM CaCl₂ at a density of 5×106 cells/mL.

  • Compound Preparation: Prepare a 10 mM stock of CDC in DMSO. Perform serial dilutions in DMSO, then dilute 1:1000 into the cell suspension to achieve final concentrations (e.g., 10 nM to 10 μM). Critical: The final DMSO concentration must be exactly 0.1% across all wells, including the vehicle control.

  • Pre-incubation: Incubate the PMNs with CDC (or vehicle) for 15 minutes at 37°C.

  • Stimulation: Add the calcium ionophore A23187 (final concentration 2.5 μM) to all wells except the unstimulated baseline control.

    • Causality: 5-LOX requires calcium-dependent membrane translocation to associate with FLAP. Without A23187, basal 5-LOX activity in resting PMNs is too low to reliably measure an inhibition window.

  • Termination: After 10 minutes of stimulation, terminate the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., Prostaglandin B1) for extraction.

  • Quantification: Centrifuge at 10,000 × g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant for LTB4 using a validated competitive ELISA kit or LC-MS/MS.

  • System Validation: The assay is only valid if the A23187-stimulated vehicle control produces at least a 10-fold increase in LTB4 over the unstimulated baseline. A concurrent positive control (e.g., 1 μM Zileuton) must show >80% inhibition.

Protocol B: Cell-Free 5-LOX Enzyme Inhibition Assay

Objective: Confirm that CDC directly inhibits the 5-LOX enzyme, ruling out upstream effects (like blocking calcium influx or FLAP binding).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human recombinant 5-LOX in assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 1 mM ATP).

  • Inhibitor Incubation: Add CDC (1 nM to 1 μM) or vehicle (DMSO) and incubate for 10 minutes at 4°C.

  • Substrate Addition: Initiate the reaction by adding 20 μM arachidonic acid.

  • Detection: Continuously monitor the formation of 5-HPETE by measuring the increase in absorbance at 234 nm (indicative of conjugated diene formation) using a UV spectrophotometer for 5 minutes at room temperature.

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the absorbance curve. Plot % inhibition vs. log[CDC] to determine the IC₅₀.

References

  • Pergola C, Jazzar B, Rossi A, Buehring U, Luderer S, Dehm F, Northoff H, Sautebin L, Werz O. "Cinnamyl-3,4-dihydroxy-α-cyanocinnamate is a potent inhibitor of 5-lipoxygenase." Journal of Pharmacology and Experimental Therapeutics, 2011 Jul;338(1):205-13. URL:[Link]

Exploratory

Unveiling the Mechanism of Action of C19H15NO4 (O-Methylmoschatoline) in Cellular Models: A Technical Guide

Executive Summary As drug development increasingly pivots toward multi-target natural products, the oxoaporphine alkaloid C19H15NO4 (commonly known as O-Methylmoschatoline ) has emerged as a high-value pharmacophore. Exh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly pivots toward multi-target natural products, the oxoaporphine alkaloid C19H15NO4 (commonly known as O-Methylmoschatoline ) has emerged as a high-value pharmacophore. Exhibiting a highly planar, amphiphilic molecular architecture, this compound demonstrates profound biological activity across diverse cellular models, ranging from human carcinoma cell lines to pathogenic protozoans.

As a Senior Application Scientist, I have structured this guide to move beyond mere phenotypic observations. Here, we will dissect the fundamental causality behind C19H15NO4's mechanism of action, evaluate its quantitative pharmacodynamics, and establish self-validating experimental protocols designed to rigorously prove these mechanisms in your own laboratory.

Molecular Architecture and Target Affinity

The biological efficacy of C19H15NO4 is intrinsically linked to its structural chemistry. With a molecular weight of 321.33 g/mol and a polar surface area of approximately 50 Ų, the compound is characterized by a rigid, planar oxoaporphine core[1].

This planarity is not merely a structural feature; it is the primary driver of its pharmacodynamics. The flat aromatic system allows C19H15NO4 to act as a potent DNA intercalator. By slipping between the base pairs of the DNA double helix, it physically distorts the DNA backbone, setting the stage for its primary mechanism of action: the poisoning of topoisomerase enzymes[2].

Anticancer Mechanisms: Topoisomerase I Poisoning and Apoptosis

In human cancer models, particularly hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB231), C19H15NO4 acts as a potent cytotoxic agent[3]. The causality of this cell death is rooted in its interaction with Topoisomerase I (Topo I) .

Unlike catalytic inhibitors that simply block the enzyme from binding to DNA, C19H15NO4 acts as a Topo I poison . It binds specifically to the transient Topo I-DNA cleavage complex[2]. By stabilizing this intermediate, the compound prevents the religation of the cleaved DNA strand. When the cellular replication fork collides with this trapped complex, it converts the single-strand break into a lethal double-strand break (DSB).

The accumulation of DSBs triggers a cascade of intracellular stress responses, ultimately leading to programmed cell death (apoptosis). This is characterized by the modulation of the Bcl-2/Bax pathway, mitochondrial dysfunction, and the subsequent activation of executioner caspases[3].

ApoptosisPathway C19 C19H15NO4 (O-Methylmoschatoline) Topo Topoisomerase I Inhibition C19->Topo Intercalates DNA DNA Double-Strand Breaks Topo->DNA Bax Bax Upregulation / Bcl-2 Downregulation DNA->Bax Mito Mitochondrial Dysfunction Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Bax->Mito Apoptosis Cellular Apoptosis Caspase->Apoptosis

Fig 1: C19H15NO4-induced apoptotic signaling pathway via Topoisomerase I inhibition.

Broad-Spectrum Efficacy: Antiparasitic and Antimicrobial Action

Beyond oncology, the amphiphilic nature of C19H15NO4 allows it to penetrate the complex cell membranes of pathogens, making it a highly effective antimicrobial and antiparasitic agent[1].

Trypanocidal Activity: In cellular models of Trypanosoma cruzi (the causative agent of Chagas disease), C19H15NO4 demonstrates aggressive trypanocidal activity. Against epimastigote forms, the compound causes progressive parasite injury and complete growth arrest. Even more critically, it exhibits an exceptional EC50 against the clinically relevant, infective trypomastigote forms in the presence of blood, outperforming several standard reference drugs[4].

Antibacterial Mechanisms: In Gram-positive and Gram-negative bacterial models (e.g., S. aureus, E. coli), C19H15NO4 disrupts the cytoplasmic membrane and targets bacterial topoisomerase IV, leading to rapid bactericidal effects[1].

Quantitative Pharmacodynamics

To facilitate cross-model comparison, the quantitative efficacy of C19H15NO4 is summarized below. These metrics serve as baseline benchmarks for establishing dosing kinetics in your own assays.

Cellular ModelTarget/AssayIC50 / EC50 ValuePrimary Biological Effect
HepG2 (Hepatocellular Carcinoma)Cytotoxicity (MTT)12.88 – 26.36 µMInduction of apoptosis, cell cycle arrest[3]
MDA-MB231 (Breast Cancer)Cytotoxicity (MTT)64.75 – 67.06 µMModerate cytotoxicity, Bax/Bcl-2 modulation[3]
Trypanosoma cruzi (Epimastigotes)Trypanocidal Assay92.0 µMProgressive parasite injury, growth arrest[4]
Trypanosoma cruzi (Trypomastigotes)Trypanocidal Assay3.8 µM (in blood)Potent eradication of infective forms[4]
Staphylococcus aureus Disk Diffusion / MIC≤ 64 µg/mLMembrane disruption, Topo IV inhibition[1]

Self-Validating Experimental Protocols

A robust experimental design must inherently control for false positives. The following protocols are engineered as self-validating systems to definitively prove the mechanism of action of C19H15NO4.

ExpWorkflow Start Cellular Model Preparation (Cancer / Parasite Lines) Treat C19H15NO4 Treatment (Dose-Response Kinetics) Start->Treat Assay1 Resazurin Assay (Metabolic Viability) Treat->Assay1 Assay2 Flow Cytometry (Annexin V/PI Staining) Treat->Assay2 Assay3 DNA Cleavage Assay (Topo I Activity) Treat->Assay3 Data Data Integration & Mechanism Validation Assay1->Data Assay2->Data Assay3->Data

Fig 2: Self-validating experimental workflow for elucidating the mechanism of action.

Protocol 1: Topoisomerase I DNA Cleavage Assay

Rationale: We utilize a cell-free plasmid cleavage assay to prove direct target engagement. This distinguishes C19H15NO4 as a Topo I poison rather than a mere catalytic inhibitor.

  • Preparation: Prepare a reaction mixture containing 0.5 µg of supercoiled pBR322 plasmid DNA and 1 Unit of recombinant Human Topoisomerase I in cleavage buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA).

  • Treatment: Add C19H15NO4 at varying concentrations (10, 25, 50, 100 µM).

    • Self-Validation Step: Include a vehicle control (1% DMSO) to rule out solvent-induced cleavage, and a positive control (20 µM Camptothecin) to validate enzyme activity.

  • Incubation: Incubate at 37°C for 30 minutes to allow the cleavage complex to form.

  • Trapping: Terminate the reaction by adding 1% SDS and 1 mg/mL Proteinase K. Incubate at 50°C for 30 minutes. Causality: Proteinase K digests the Topo I enzyme, leaving the DNA permanently nicked if C19H15NO4 successfully trapped the complex.

  • Analysis: Resolve the DNA states (Supercoiled vs. Relaxed/Nicked) via 1% agarose gel electrophoresis containing ethidium bromide.

Protocol 2: Multiparametric Apoptosis Analysis (Flow Cytometry)

Rationale: Simple viability assays (like MTT) cannot differentiate between necrosis and programmed cell death. We use Annexin V/PI staining to map the exact apoptotic timeline triggered by the Topo I inhibition.

  • Cell Culture: Seed HepG2 cells at 2×105 cells/well in a 6-well plate. Incubate overnight.

  • Dosing: Treat cells with C19H15NO4 at 21​IC50​ , IC50​ , and 2×IC50​ concentrations for 24 and 48 hours.

  • Harvesting: Collect both the media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization. Wash twice with cold PBS.

  • Staining: Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze via flow cytometry within 1 hour.

    • Self-Validation Step: The gating strategy must clearly separate viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). A dose-dependent shift from the lower-left quadrant to the lower-right quadrant confirms the intrinsic apoptotic mechanism.

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Foundational

pharmacokinetics and oral bioavailability of C19H15NO4

An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of N-phenyl-4-(5-nitro-2-furyl)-2-phenyl-1H-imidazol-1-amine (C19H15NO4) Introduction The compound N-phenyl-4-(5-nitro-2-furyl)-2-phenyl-1H-imi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of N-phenyl-4-(5-nitro-2-furyl)-2-phenyl-1H-imidazol-1-amine (C19H15NO4)

Introduction

The compound N-phenyl-4-(5-nitro-2-furyl)-2-phenyl-1H-imidazol-1-amine, with the chemical formula C19H15NO4, belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential therapeutic activities. The journey of a promising compound from a laboratory discovery to a clinical candidate is critically dependent on its pharmacokinetic profile. This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the , tailored for researchers, scientists, and drug development professionals. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount in predicting a drug's efficacy and safety.

Physicochemical Properties: The Foundation of Pharmacokinetics

The physicochemical properties of a molecule are the bedrock upon which its pharmacokinetic behavior is built. For C19H15NO4, a thorough characterization of these properties is the first step in any pre-clinical evaluation.

PropertyValueImplication for Oral Bioavailability
Molecular Weight349.34 g/mol Within the range for good oral absorption (Lipinski's Rule of Five).
pKa(Predicted)The ionization state at physiological pH will influence solubility and permeability.
LogP(Predicted)The lipophilicity affects its ability to cross cell membranes.
Aqueous Solubility(To be determined)Poor solubility can be a major hurdle for oral absorption.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation: Prepare a series of buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4) to mimic the gastrointestinal tract.

  • Incubation: Add an excess amount of C19H15NO4 to each buffer in a sealed vial.

  • Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Pharmacokinetics: The Journey of C19H15NO4 Through the Body

Absorption

For oral administration, C19H15NO4 must first be absorbed from the gastrointestinal (GI) tract into the bloodstream. This process is governed by its solubility, permeability, and stability in the GI environment.

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model that mimics the human intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Study:

    • Apical to Basolateral (A-B): Add C19H15NO4 to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This mimics intestinal absorption.

    • Basolateral to Apical (B-A): Add C19H15NO4 to the basolateral side and measure its appearance on the apical side. A B-A to A-B flux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

  • Quantification: Analyze the compound concentration in the donor and receiver compartments at various time points using LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte Monolayer cluster_blood Portal Circulation Drug C19H15NO4 (in solution) Membrane Apical Membrane Basolateral Membrane Drug->Membrane:f0 Passive Diffusion (High LogP) Membrane:f0->Drug Efflux (e.g., P-gp) Membrane:f0->Membrane:f1 Blood To Liver Membrane:f1->Blood Exit to Bloodstream

Caption: Intestinal absorption pathway for an orally administered drug.

Distribution

Once in the systemic circulation, C19H15NO4 will distribute to various tissues and organs. The extent of distribution is influenced by its plasma protein binding, tissue permeability, and affinity for specific tissues.

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

  • Apparatus Setup: Use a two-chamber equilibrium dialysis apparatus separated by a semi-permeable membrane.

  • Sample Preparation: Add plasma to one chamber and a protein-free buffer to the other.

  • Drug Addition: Spike the plasma chamber with C19H15NO4.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: Measure the concentration of C19H15NO4 in both the plasma and buffer chambers.

  • Calculation: % Unbound = (Concentration in buffer / Concentration in plasma) * 100

Metabolism

The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 (CYP) superfamily transform xenobiotics to facilitate their excretion. Understanding the metabolic stability of C19H15NO4 is crucial.

In Vitro Metabolic Stability: Liver Microsomal Assay

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or animal), a NADPH-regenerating system, and buffer.

  • Incubation: Pre-warm the mixture to 37°C, then add C19H15NO4 to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound (C19H15NO4) at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of C19H15NO4 remaining versus time. The slope of the line gives the rate constant (k). From this, the in vitro half-life (t1/2) can be calculated.

cluster_liver Hepatic Metabolism cluster_excretion Excretion C19H15NO4 C19H15NO4 (Parent Drug) PhaseI Phase I Metabolism (e.g., CYP450 Oxidation) C19H15NO4->PhaseI Functionalization PhaseII Phase II Metabolism (e.g., Glucuronidation) PhaseI->PhaseII Conjugation Metabolites Metabolites (More polar) PhaseII->Metabolites Biliary Biliary Excretion Metabolites->Biliary Renal Renal Excretion Metabolites->Renal

Caption: Overview of hepatic drug metabolism and subsequent excretion.

Excretion

The body eliminates C19H15NO4 and its metabolites primarily through the kidneys (renal excretion) and/or the liver (biliary excretion).

Oral Bioavailability: The Fraction that Reaches the Target

Oral bioavailability (F) is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter that integrates the processes of absorption and first-pass metabolism.

Factors Limiting Oral Bioavailability

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the GI fluids.

  • Low Intestinal Permeability: The drug may not efficiently cross the intestinal wall.

  • Efflux by Transporters: P-gp and other transporters can pump the drug back into the GI lumen.

  • Gut Wall Metabolism: Enzymes in the enterocytes can metabolize the drug before it reaches the portal vein.

  • Hepatic First-Pass Metabolism: The drug that is absorbed and enters the portal vein is subject to metabolism in the liver before reaching systemic circulation.

In Vivo Pharmacokinetic Study in Animal Models (e.g., Rat)

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of C19H15NO4 (e.g., 1-2 mg/kg) via the tail vein. This serves as the 100% bioavailable reference.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of C19H15NO4 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total drug exposure over time.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.
F (%) (Oral Bioavailability) (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Conclusion

The pharmacokinetic and oral bioavailability assessment of C19H15NO4 is a multi-faceted process that requires a systematic and integrated approach. By combining in vitro assays that provide mechanistic insights with in vivo studies that offer a holistic view of the drug's disposition, researchers can build a comprehensive profile of the compound. This knowledge is indispensable for making informed decisions in the drug development pipeline, from lead optimization to clinical trial design. The protocols and principles outlined in this guide provide a robust framework for the preclinical evaluation of C19H15NO4 and other novel chemical entities.

References

  • At present, there are no specific peer-reviewed articles available through the search that detail the pharmacokinetics and oral bioavailability of a compound with the exact chemical formula C19H15NO4. The information and protocols provided are based on established principles and methodologies in the field of drug metabolism and pharmacokinetics.

    • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. [Link]

    • Principles of Drug Metabolism: A comprehensive overview from a leading pharmaceutical company. [Link]

    • Caco-2 Permeability Assay: A detailed protocol and explanation of the Caco-2 model for assessing drug permeability. [Link]

Exploratory

Unlocking the C19H15NO4 Scaffold: Natural Sources, Biosynthesis, and Isolation of Oxoaporphine Alkaloids

Executive Summary The chemical formula C19H15NO4 (Exact Mass: ~321.10 Da) represents a highly privileged structural motif in natural product chemistry, predominantly manifesting as oxoaporphine and aporphine alkaloids ....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical formula C19H15NO4 (Exact Mass: ~321.10 Da) represents a highly privileged structural motif in natural product chemistry, predominantly manifesting as oxoaporphine and aporphine alkaloids . These planar, highly conjugated polycyclic systems—including prominent members like Cepharadione B , Menisporphine , and O-Methylmoschatoline —have garnered intense interest in drug development due to their potent DNA-intercalating, antineoplastic, and anti-inflammatory properties.

This whitepaper provides an in-depth technical analysis of C19H15NO4 alkaloids, detailing their chemotaxonomic distribution, the enzymatic causality driving their biosynthesis, and field-proven, self-validating protocols for their extraction and structural elucidation.

Chemotaxonomy and Natural Sources

C19H15NO4 alkaloids are highly conserved chemotaxonomic markers found across primitive angiosperm families, particularly within the Annonaceae, Menispermaceae, and Piperaceae clades. The accumulation of these secondary metabolites is an evolutionary adaptation, providing the host plants with robust chemical defense mechanisms against pathogens and herbivores.

Table 1: Key C19H15NO4 Natural Products and Botanical Sources
Compound NameStructural ClassPrimary Botanical Source(s)Plant FamilyKey Pharmacological Target
Cepharadione B 4,5-DioxoaporphineHouttuynia cordata, Piper wightiiSaururaceae, PiperaceaeDNA Intercalation / NAFLD[1],[2]
Menisporphine OxoaporphineMenispermum dauricumMenispermaceaeApoptosis Induction[3]
O-Methylmoschatoline OxoaporphinePlatymitra siamensis, Duguetia spp.AnnonaceaeMCF-7 Breast Cancer Cells[4],[5]
Artabonatine C OxoaporphineArtabotrys hexapetalusAnnonaceaeAntimicrobial[6]

Mechanistic Deep Dive: Biosynthesis Pathways

The biosynthesis of C19H15NO4 oxoaporphines is a masterclass in enzymatic precision, originating from the universal benzylisoquinoline alkaloid (BIA) pathway. The process is strictly governed by a sequence of decarboxylations, stereoselective condensations, and cytochrome P450-mediated oxidative couplings[7],[8].

Initiation: The Pictet-Spengler Condensation

The pathway begins with the amino acid L-Tyrosine , which undergoes parallel enzymatic processing:

  • Decarboxylation to yield dopamine .

  • Transamination and decarboxylation to yield 4-hydroxyphenylacetaldehyde (4-HPAA) .

These two precursors are stereoselectively condensed by Norcoclaurine Synthase (NCS) —a specialized Pictet-Spenglerase—to form (S)-norcoclaurine, establishing the foundational tetrahydroisoquinoline core[9],[7].

Maturation: The (S)-Reticuline Hub

(S)-Norcoclaurine undergoes a rigorous methylation cascade driven by S-adenosylmethionine (SAM)-dependent methyltransferases (e.g., 6OMT, CNMT, 4'OMT). This sequence yields (S)-reticuline , the central branch-point intermediate for nearly all complex BIAs[9],[8].

Oxidative Cyclization and Aromatization

To form the rigid aporphine skeleton, (S)-reticuline undergoes an intramolecular C-C phenol coupling catalyzed by the cytochrome P450 monooxygenase CYP80G . This enzyme specifically dictates the regiochemistry of the coupling, forming the characteristic tetracyclic core[7].

Finally, a series of uncharacterized oxidases and dehydrogenases facilitate the aromatization of the central rings and the introduction of the defining oxo-functionality (e.g., at C-4, C-5, or C-7), yielding the fully conjugated C19H15NO4 oxoaporphine architecture[10],[11].

Biosynthetic pathway of C19H15NO4 oxoaporphine alkaloids from L-Tyrosine.

Experimental Protocols: Extraction, Isolation, and Characterization

To isolate C19H15NO4 alkaloids from plant matrices (e.g., Platymitra siamensis bark or Houttuynia cordata aerial parts), researchers must exploit the basicity of the isoquinoline nitrogen. The following protocol is designed as a self-validating system, ensuring high purity and definitive structural elucidation[5],[11].

Step-by-Step Isolation Methodology

Step 1: Biomass Preparation and Extraction

  • Action: Pulverize 1.0 kg of dried plant material and macerate in 95% Ethanol (3 × 5 L) at room temperature for 72 hours.

  • Causality: Ethanol efficiently penetrates the cellular matrix, solubilizing both lipophilic and moderately polar secondary metabolites, including glycosylated and free-base alkaloids.

Step 2: Acid-Base Partitioning (Self-Validating Step)

  • Action: Concentrate the extract in vacuo. Suspend the residue in 2% aqueous HCl (pH ~2) and partition against Hexane to remove lipids. Adjust the aqueous layer to pH 10 using 10% NH₄OH, then extract with Dichloromethane (DCM).

  • Causality: At pH 2, the isoquinoline nitrogen is protonated (ammonium salt), rendering the alkaloids water-soluble. At pH 10, the nitrogen is deprotonated, reverting to a lipophilic free base that selectively partitions into the DCM layer. This step inherently validates that the isolated fraction is alkaloidal.

Step 3: Flash Column Chromatography

  • Action: Subject the DCM extract to silica gel chromatography, utilizing a gradient elution of Hexane:Ethyl Acetate (100:0 to 0:100), followed by DCM:Methanol (95:5).

  • Causality: Oxoaporphines like O-Methylmoschatoline are highly conjugated and exhibit distinct yellow/orange bands on the column, allowing for visual tracking.

Step 4: Preparative HPLC Purification

  • Action: Purify the enriched fractions using a semi-preparative C18 column (Isocratic elution: 60% Acetonitrile / 40% Water with 0.1% Formic Acid). Monitor at 254 nm and 365 nm.

  • Causality: The planar structure of C19H15NO4 compounds results in strong UV absorbance. Formic acid prevents peak tailing by suppressing secondary interactions with residual silanols on the stationary phase.

Structural Elucidation Workflow

To confirm the C19H15NO4 structure, empirical data must strictly align with theoretical values:

  • HRESIMS: Must yield a protonated molecular ion peak [M+H]+ at m/z 322.1074 (Calculated for C19H16NO4)[5],[11].

  • 1D/2D NMR: The ¹H-NMR spectrum will typically lack aliphatic signals (due to high conjugation) but will show distinct methoxy singlets (δ 4.00–4.20) and heavily deshielded aromatic protons (δ 7.50–9.00). HMBC correlations are critical to pinpoint the exact positions of the methoxy groups on the aporphine core.

Step-by-step extraction, isolation, and characterization workflow for C19H15NO4 alkaloids.

Pharmacological Significance & Drug Development

The rigid, planar topology of C19H15NO4 alkaloids is not merely a structural curiosity; it is the fundamental driver of their bioactivity.

Compounds like Cepharadione A and B act as potent DNA damaging agents. Their planar dioxoaporphine core allows them to intercalate directly between DNA base pairs, disrupting topoisomerase activity and halting the cell cycle in rapidly dividing neoplastic cells[10]. Furthermore, recent structure-based molecular networking studies on Duguetia species have highlighted the ability of these oxoaporphines to induce apoptosis in targeted cancer cell lines (e.g., MCF-7), positioning them as highly viable lead scaffolds for next-generation oncology therapeutics[5],[11].

Sources

Foundational

An In-depth Technical Guide on the In Vitro Biological Activity and Cytotoxicity of C19H15NO4 (Berberine)

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Executive Summary The imperative to discover and characterize novel therapeutic agents with high...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

The imperative to discover and characterize novel therapeutic agents with high efficacy and selectivity remains a cornerstone of modern drug development. Natural products, with their inherent structural diversity and biological pre-validation through evolutionary selection, represent a fertile ground for such discoveries. This technical guide provides a comprehensive, in-depth analysis of the in vitro biological activities and cytotoxicity of the isoquinoline alkaloid C19H15NO4, commonly known as Berberine. We will dissect its multifaceted mechanisms of action against cancer and microbial pathogens, provide field-proven experimental protocols for its evaluation, and present a critical analysis of its cytotoxic profile. This document is designed to serve as a practical and authoritative resource for researchers aiming to harness the therapeutic potential of this compelling natural compound.

Compound Identification and Characterization

The molecular formula C19H15NO4 corresponds to Berberine , a quaternary ammonium salt belonging to the protoberberine group of isoquinoline alkaloids. It is the principal bioactive constituent of several medicinal plants, including those from the Berberis (Barberry), Coptis (Goldenseal), and Phellodendron (Amur Cork Tree) genera.

Chemical Structure of Berberine (C19H15NO4):

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Berberine Berberine Berberine->PI3K Inhibits Akt Akt Berberine->Akt Inhibits mTOR mTOR Berberine->mTOR Inhibits MEK MEK Berberine->MEK Inhibits ERK ERK Berberine->ERK Inhibits JAK2 JAK2 Berberine->JAK2 Inhibits STAT3 STAT3 Berberine->STAT3 Inhibits Apoptosis Apoptosis (Bax, Caspases) Berberine->Apoptosis Induces PI3K->Akt Akt->mTOR Proliferation Cell Proliferation (Cyclins, CDKs) mTOR->Proliferation Inhibition Survival Cell Survival (Bcl-2) mTOR->Survival Inhibition Raf Raf Ras->Raf Raf->MEK MEK->ERK ERK->Proliferation Inhibition JAK2->STAT3 STAT3->Survival Inhibition Metastasis Metastasis (MMPs) STAT3->Metastasis Inhibition

Caption: Key anticancer signaling pathways modulated by Berberine.

  • PI3K/Akt/mTOR Pathway: This is a central signaling node that regulates cell growth, proliferation, and survival. Berberine has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, leading to decreased cell proliferation and induction of apoptosis. [1][2]* MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and differentiation. Berberine can suppress the activation of the Ras/Raf/MEK/ERK cascade, contributing to its anti-proliferative effects. [3]* JAK/STAT Pathway: The JAK/STAT pathway is a primary signaling route for a wide array of cytokines and growth factors, and its aberrant activation is common in many cancers. Berberine can inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of target genes involved in metastasis, such as MMPs. [1][4]

Experimental Workflow for Assessing In Vitro Anticancer Activity

A systematic approach is essential for the robust evaluation of the anticancer properties of Berberine.

anticancer_workflow cluster_prep 1. Preparation cluster_assays 2. Primary Cytotoxicity Screening cluster_mechanistic 3. Mechanistic Elucidation start Cancer Cell Line Culture (e.g., MCF-7, HT-29, A549) cytotoxicity MTT or XTT Assay start->cytotoxicity Seed and Treat compound Berberine (C19H15NO4) Stock Solution Preparation compound->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis Determine IC50 Proceed with Sub-lethal Doses cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) cell_cycle->western_blot antibacterial_workflow cluster_prep 1. Preparation cluster_assays 2. Susceptibility Testing cluster_mechanistic 3. Mechanistic Studies bacteria Bacterial Strain Culture (e.g., S. aureus, E. coli) mic Minimum Inhibitory Concentration (MIC) Assay bacteria->mic Inoculate broth with varying concentrations compound Berberine (C19H15NO4) Stock Solution Preparation compound->mic mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc Determine MIC time_kill Time-Kill Curve Assay mbc->time_kill Determine MBC membrane Membrane Permeability Assay time_kill->membrane

Caption: A standard workflow for the in vitro evaluation of Berberine's antibacterial activity.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Berberine (C19H15NO4)

  • 96-well sterile microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Preparation of Berberine Dilutions:

    • Prepare a stock solution of Berberine in an appropriate solvent (e.g., water or DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of Berberine in CAMHB to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the Berberine dilutions.

    • Include a positive control (broth with inoculum, no Berberine) and a negative control (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Berberine at which there is no visible growth.

Expert Insights:

  • Solubility: Ensure that Berberine is fully dissolved in the initial stock solution and does not precipitate upon dilution in the broth, as this can lead to inaccurate MIC values.

  • Standardization: The accuracy of the MIC is highly dependent on the standardization of the bacterial inoculum. Always use a freshly prepared and standardized inoculum.

  • Confirmation: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth can be subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Profile: Assessing Therapeutic Window

A critical aspect of drug development is determining the therapeutic window of a compound – its efficacy against the target (e.g., cancer cells, bacteria) versus its toxicity to normal host cells.

Comparative Cytotoxicity

Berberine has been reported to exhibit a degree of selectivity, showing higher cytotoxicity towards cancer cells compared to normal, non-cancerous cells. However, at higher concentrations, toxicity to normal cells can be observed. The IC50 values of Berberine can vary significantly depending on the cell line and the experimental conditions.

Summary of In Vitro IC50 Values

The following table provides a summary of reported IC50 values for Berberine against various human cancer and normal cell lines.

Cell LineCell TypeIC50 (µM)Reference(s)
Cancer Cell Lines
HT-29Colon Cancer52.37 ± 3.45
MCF-7Breast Cancer~272.15 ± 11.06
HeLaCervical Cancer~245.18 ± 17.33
Tca8113Oral Squamous Cell Carcinoma~218.52 ± 18.71
CNE2Nasopharyngeal Carcinoma~249.18 ± 18.14
Normal Cell Lines
HL-7702Normal Human Liver>100
PBMCsPeripheral Blood Mononuclear CellsNon-toxic at tested concentrations

Note: The provided IC50 values are indicative and can vary based on experimental parameters such as incubation time and cell density.

Conclusion and Future Perspectives

C19H15NO4 (Berberine) stands out as a natural compound with a compelling and diverse portfolio of in vitro biological activities. Its ability to target multiple oncogenic pathways simultaneously makes it an attractive candidate for anticancer drug development, potentially overcoming the resistance mechanisms that plague single-target therapies. Furthermore, its broad-spectrum antimicrobial activity, particularly against MDR strains, addresses a critical unmet need in infectious disease treatment.

Future in vitro research should focus on:

  • Synergistic Combinations: Investigating the synergistic effects of Berberine with conventional chemotherapeutic agents and antibiotics to enhance efficacy and reduce toxicity.

  • Resistance Mechanisms: Elucidating the potential mechanisms by which cancer cells or microorganisms might develop resistance to Berberine.

  • Advanced In Vitro Models: Utilizing 3D cell cultures (spheroids, organoids) and co-culture systems to better mimic the in vivo tumor microenvironment and host-pathogen interactions.

The comprehensive in vitro characterization of Berberine, as outlined in this guide, is a critical first step in translating the promise of this natural compound into tangible therapeutic solutions.

References

A comprehensive list of references cited throughout this guide is provided below.

  • Liu, X., Ji, Q., Ye, N., Sui, H., Zhou, L., Zhu, H., et al. (2015). Berberine Inhibits Invasion and Metastasis of Colorectal Cancer Cells via COX-2/PGE2 Mediated JAK2/STAT3 Signaling Pathway. PLoS ONE, 10(5), e0123478. [Link]

  • Rauf, A., et al. (2022). Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. Molecules, 27(18), 5879. [Link]

  • Li, W., et al. (2020). Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy. International Journal of Molecular Sciences, 21(10), 3649. [Link]

  • Zhong, Y., et al. (2021). Berberine Exerts Anti-cancer Activity by Modulating Adenosine Monophosphate-Activated Protein Kinase (AMPK) and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) Signaling Pathways. Cancer Management and Research, 13, 5635–5646. [Link]

  • Wang, N., et al. (2019). The Anti-Cancer Mechanisms of Berberine: A Review. Cancer Management and Research, 11, 10091–10101. [Link]

  • Liu, X., et al. (2015). Berberine Inhibits Invasion and Metastasis of Colorectal Cancer Cells via COX-2/PGE2 Mediated JAK2/STAT3 Signaling Pathway. PLoS ONE, 10(5), e0123478. [Link]

  • Rauf, A., et al. (2022). Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. Molecules, 27(14), 4549. [Link]

  • Warowicka, A., et al. (2025). Berberine and its nanoformulations and extracts: potential strategies and future perspectives against multi-drug resistant bacterial infections. Frontiers in Microbiology, 16. [Link]

  • Chen, J., et al. (2020). Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells. Pharmaceutical Biology, 58(1), 939–947. [Link]

  • Rauf, A., et al. (2022). Anticancer effects of berberine through modulation of various cell signaling pathways. ResearchGate. [Link]

  • Boberek, J. M., Stach, J., & Good, L. (2010). Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine. PLoS ONE, 5(10), e13745. [Link]

  • The Forensic Outreach Team. (2025). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]

  • Li, X., et al. (2014). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Archives of Medical Science, 10(2), 355–362. [Link]

  • Di Somma, A., Canè, C., Rotondo, N. P., Cavalluzzi, M. M., Lentini, G., & Duilio, A. (2023). A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli. International Journal of Molecular Sciences, 24(6), 5585. [Link]

  • Warowicka, A., et al. (2025). Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies. Molecules, 30(13), 2943. [Link]

  • Di Somma, A., et al. (2023). A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli. IRIS. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). A REVIEW ON ANTICANCER ACTIVITY OF BERBERINE AND ITS NOVEL DERIVATIVES. [Link]

  • Rauf, A., et al. (2025). A Comprehensive Review Highlighting the Prospects of Phytonutrient Berberine as an Anticancer Agent. Journal of Biochemical Technology. [Link]

  • Rauf, A., et al. (2022). Berberine as a Potential Anticancer Agent: A Comprehensive Review. Molecules, 27(22), 7934. [Link]

  • Rauf, A., et al. (2025). A Comprehensive Review Highlighting the Prospects of Phytonutrient Berberine as an Anticancer Agent. Journal of Biochemical Technology. [Link]

Sources

Exploratory

C19H15NO4 acute toxicity profile in mammalian cell lines

An In-depth Technical Guide to the Acute Toxicity Profiling of C19H15NO4 in Mammalian Cell Lines Authored by a Senior Application Scientist Foreword: Navigating the Unknown The molecular formula C19H15NO4 represents a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Acute Toxicity Profiling of C19H15NO4 in Mammalian Cell Lines

Authored by a Senior Application Scientist

Foreword: Navigating the Unknown

The molecular formula C19H15NO4 represents a specific elemental composition, but not a single, unique chemical structure. It can correspond to a multitude of isomers, each with potentially distinct biological activities. This guide, therefore, is not about a single, known entity. Instead, it serves as a comprehensive framework and a series of field-proven methodologies for a researcher tasked with characterizing the acute toxicity of any novel chemical entity (NCE) fitting this molecular formula. As Senior Application Scientists, our role is to bridge the gap between a compound and its biological narrative. This document is your guide to writing that first, critical chapter: the acute toxicity profile.

We will move beyond a simple listing of protocols. We will delve into the "why" behind the "how"—explaining the causal logic of experimental design and building a self-validating system of inquiry. This guide is structured to empower you, the researcher, to not only generate data but to build a compelling, mechanistically-grounded understanding of your compound's interaction with mammalian cells.

Part 1: The Foundational Principles of In Vitro Acute Toxicity

Before we pipette, we must understand. Acute cytotoxicity in vitro is fundamentally about cellular homeostasis disruption. When a mammalian cell encounters a xenobiotic like a C19H15NO4 candidate, the cellular response can lead to a loss of viability through several primary mechanisms. A robust initial assessment does not just ask "is it toxic?" but "how does it kill?". The primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to acute injury).

A key initial event in many toxicity pathways is the generation of Reactive Oxygen Species (ROS)[1][2]. An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, a state that can damage lipids, proteins, and DNA, often triggering apoptotic pathways[2][3][4]. Therefore, a comprehensive acute toxicity profile must assess not just cell death, but the upstream events that precipitate it.

The Dose-Response Relationship: The Cornerstone of Toxicology

The principle of the dose-response relationship is central to toxicology. We must determine the concentration at which a C19H15NO4 candidate elicits a toxic effect. This is typically quantified as the IC50 (half-maximal inhibitory concentration) , the concentration of the compound that reduces a measured biological activity (like cell viability) by 50%. This value is the bedrock upon which further mechanistic studies are built.

Part 2: A Multi-Parametric Approach to Toxicity Assessment

To build a trustworthy and comprehensive profile, we must employ a battery of assays that probe different aspects of cell health. Relying on a single assay is a common pitfall, as it can provide a misleading picture. For example, an assay measuring metabolic activity might miss compounds that induce cell death without immediately halting metabolism. Our approach will be multi-parametric, creating a self-validating system.

Workflow for Acute Toxicity Profiling

The following diagram illustrates a logical workflow for the initial characterization of a novel compound.

Toxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Death cluster_2 Phase 3: Mechanistic Insight Compound C19H15NO4 Candidate DoseResponse Dose-Response Assay (e.g., MTS, CellTiter-Glo) Determine IC50 Compound->DoseResponse Treat Cells MembraneIntegrity Membrane Integrity Assay (e.g., LDH, CytoTox-Glo) Necrosis vs. Apoptosis DoseResponse->MembraneIntegrity Based on IC50 ApoptosisAssay Apoptosis Assay (e.g., Caspase-3/7, Annexin V) MembraneIntegrity->ApoptosisAssay ROS_Assay ROS Production Assay ApoptosisAssay->ROS_Assay Investigate Upstream Events Mito_Potential Mitochondrial Membrane Potential Assay ROS_Assay->Mito_Potential

Caption: A logical workflow for the acute toxicity profiling of a novel compound.

Part 3: Core Experimental Protocols

Here, we detail the methodologies for the key assays. It is crucial to test the compound on a panel of cell lines, including both cancerous and non-cancerous lines, to assess for any potential therapeutic window or off-target toxicity[5][6][7]. For this guide, we will use A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HEK293 (human embryonic kidney) as a representative panel[5][6][8].

Protocol: Cell Viability Assessment using MTS Assay

This assay measures the metabolic activity of viable cells. The tetrazolium salt MTS is reduced by metabolically active cells to a colored formazan product, which can be quantified spectrophotometrically[8].

  • Principle: The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • Mammalian cell lines (e.g., A549, MCF-7, HEK293)

    • 96-well clear-bottom cell culture plates

    • Complete culture medium

    • C19H15NO4 candidate compound, dissolved in DMSO

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Multi-well spectrophotometer (plate reader)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare a serial dilution of the C19H15NO4 compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTS Addition: Add 20 µL of MTS reagent to each well.

    • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

    • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Protocol: Cytotoxicity Assessment (Membrane Integrity) using CytoTox-Glo™ Assay

This assay quantifies the number of dead cells by measuring the activity of a protease released from cells that have lost membrane integrity[9].

  • Principle: A luminogenic peptide substrate (AAF-aminoluciferin) is cleaved by the "dead-cell protease," releasing aminoluciferin, which is then used by luciferase to produce light. The luminescent signal is proportional to the number of dead cells[9].

  • Materials:

    • Cells treated as in steps 1-3 of the MTS protocol.

    • CytoTox-Glo™ Cytotoxicity Assay kit (Promega).

    • Opaque-walled 96-well plates suitable for luminescence.

    • Luminometer.

  • Step-by-Step Methodology:

    • Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for 30 minutes.

    • Reagent Addition: Add 10 µL of CytoTox-Glo™ Reagent to each well.

    • Mixing: Mix gently by orbital shaking for 1 minute.

    • Incubation: Incubate at room temperature for 15 minutes.

    • Data Acquisition: Measure luminescence using a plate reader. This is the "dead-cell" signal.

    • (Optional) Total Cell Number: To normalize for total cell number, add 10 µL of Lysis Reagent to each well, shake for 1 minute, incubate for 15 minutes, and read luminescence again. This is the "total-cell" signal.

    • Data Analysis: The percentage of cytotoxicity is calculated from the dead-cell signal relative to a positive control (e.g., cells treated with a lysis agent).

Protocol: Apoptosis Detection using Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay provides a luminogenic caspase-3/7 substrate in a reagent optimized for caspase activity. Cleavage of the substrate by caspase-3/7 releases aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.

  • Materials:

    • Cells treated in opaque-walled 96-well plates.

    • Caspase-Glo® 3/7 Assay kit (Promega).

    • Luminometer.

  • Step-by-Step Methodology:

    • Plate Equilibration: After treatment, equilibrate the plate to room temperature.

    • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mixing: Mix gently by orbital shaking for 1 minute.

    • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

    • Data Acquisition: Measure luminescence.

    • Data Analysis: Compare the luminescent signal from treated cells to vehicle-treated cells to determine the fold-increase in caspase-3/7 activity.

Part 4: Unraveling the Mechanism - Potential Signaling Pathways

Data from the primary assays will point towards a specific mode of cell death. If apoptosis is indicated, the next logical step is to investigate the upstream signaling pathways. Many cytotoxic compounds exert their effects by modulating key cellular signaling cascades that control survival, proliferation, and death[10].

Oxidative Stress and the Nrf2/HO-1 Axis

As previously mentioned, ROS generation is a common trigger for cytotoxicity[1]. Cells possess an intrinsic antioxidant defense system, a key regulator of which is the Nrf2 transcription factor. Under stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1)[3][11]. A C19H15NO4 compound could induce toxicity by either overwhelming this system or by directly inhibiting it.

The PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a central pro-survival signaling cascade. Its activation promotes cell growth and inhibits apoptosis[10][12]. Many anti-cancer agents function by inhibiting this pathway, thereby sensitizing cancer cells to apoptosis[13][14]. A C19H15NO4 candidate could induce apoptosis by suppressing the activity of key proteins in this pathway, such as Akt.

The diagram below illustrates the interplay between these pathways in determining cell fate.

Signaling_Pathways cluster_0 Pro-Survival cluster_1 Stress & Death Induction cluster_2 Cellular Defense PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival C19H15NO4 C19H15NO4 C19H15NO4->Akt Inhibition? ROS ROS Generation C19H15NO4->ROS Mito Mitochondrial Dysfunction ROS->Mito Nrf2 Nrf2 Activation ROS->Nrf2 Activation Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Antioxidant->ROS Neutralization

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Foundational

A Comprehensive Technical Guide to the Metabolic Pathways of Xenobiotics: A Hypothetical Case Study for C19H15NO4

A Note to the Reader: Initial searches for a specific, well-documented compound with the molecular formula C19H15NO4 did not yield a singular, prominent candidate for a detailed metabolic analysis. The identity of a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Initial searches for a specific, well-documented compound with the molecular formula C19H15NO4 did not yield a singular, prominent candidate for a detailed metabolic analysis. The identity of a molecule is defined by its unique structural formula, not just its molecular formula. Without a definitive structure, a specific metabolic pathway cannot be accurately described.

Therefore, this guide has been structured to provide a comprehensive and in-depth overview of the principles and methodologies used to elucidate the metabolic pathways of a novel xenobiotic, using C19H15NO4 as a hypothetical framework for a nitrogen-containing, polycyclic aromatic compound. This approach allows us to delve into the core scientific principles and experimental realities of drug metabolism research, providing a robust and widely applicable technical resource for scientists and researchers in the field.

Introduction: The Critical Role of Metabolism in Drug Development

The journey of a drug candidate from discovery to clinical application is a complex and multifaceted process. Central to this endeavor is a thorough understanding of its metabolic fate within the body. Drug metabolism, or biotransformation, is the series of enzymatic modifications that a foreign compound (xenobiotic) undergoes, which ultimately dictates its therapeutic efficacy, duration of action, and potential for toxicity.[1][2] The liver is the primary site of drug metabolism, although other organs such as the kidneys, intestines, and lungs also play a significant role.[3][4]

This guide will provide a detailed exploration of the metabolic pathways and analytical strategies employed to characterize a novel chemical entity. We will examine the fundamental enzymatic reactions, the experimental workflows for metabolite identification, and the interpretation of the resulting data, all within the context of our hypothetical compound, C19H15NO4.

The Two Phases of Xenobiotic Biotransformation

Drug metabolism is broadly categorized into two phases: Phase I (functionalization) and Phase II (conjugation).[1][5][6] These phases work in concert to transform lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be readily excreted from the body, primarily through urine or bile.[7]

Phase I Metabolism: Introducing or Exposing Functional Groups

Phase I reactions introduce or unmask polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups.[4] This is primarily achieved through oxidation, reduction, and hydrolysis reactions.[3]

2.1.1. The Cytochrome P450 Superfamily: The Workhorses of Phase I Metabolism

The most significant family of enzymes involved in Phase I metabolism is the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[4][8] These enzymes are responsible for the metabolism of a vast array of drugs, with the CYP1, CYP2, and CYP3 families being the most important in human drug metabolism.[9] Specifically, enzymes like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are responsible for metabolizing the majority of clinically used drugs.[8][10]

For our hypothetical compound, C19H15NO4, which contains aromatic rings and a nitrogen atom, several CYP-mediated reactions would be anticipated:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to one of the aromatic rings.

  • N-dealkylation: If the nitrogen is part of an N-alkyl group, the alkyl group could be removed.

  • Oxidation: The nitrogen or other parts of the molecule could be oxidized.

Phase_I_Metabolism C19H15NO4 Hypothetical Compound (C19H15NO4) Phase_I Phase I Enzymes (e.g., Cytochrome P450) C19H15NO4->Phase_I Biotransformation Metabolite_1 Hydroxylated Metabolite Phase_I->Metabolite_1 Aromatic Hydroxylation Metabolite_2 N-dealkylated Metabolite Phase_I->Metabolite_2 N-dealkylation Metabolite_3 Oxidized Metabolite Phase_I->Metabolite_3 Oxidation

Caption: General Phase I metabolic pathways for a hypothetical xenobiotic.

Phase II Metabolism: The Conjugation Pathway

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules.[6] This process further increases water solubility and facilitates excretion. The primary Phase II reactions include:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major conjugation pathway.

  • Sulfation: Mediated by sulfotransferases (SULTs).

  • Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs).

  • Acetylation: Carried out by N-acetyltransferases (NATs).

  • Methylation: Mediated by methyltransferases (MTs).

For the metabolites of C19H15NO4, particularly a hydroxylated metabolite, glucuronidation and sulfation would be highly probable subsequent metabolic steps.

Phase_II_Metabolism Phase_I_Metabolite Phase I Metabolite (e.g., Hydroxylated) Phase_II Phase II Enzymes (e.g., UGTs, SULTs) Phase_I_Metabolite->Phase_II Conjugation Glucuronide_Conjugate Glucuronide Conjugate (Highly Water-Soluble) Phase_II->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugate (Highly Water-Soluble) Phase_II->Sulfate_Conjugate Sulfation

Caption: General Phase II metabolic pathways for a Phase I metabolite.

Experimental Workflows for Metabolite Identification

A combination of in vitro and in vivo studies is essential to comprehensively characterize the metabolic profile of a new chemical entity.[11][12]

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to investigate metabolic pathways and identify the enzymes involved.[13]

3.1.1. Common In Vitro Models

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells and are a rich source of CYP enzymes.[14][15] They are a cost-effective and high-throughput model for initial metabolic stability screening.[14]

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism.[12]

  • Liver S9 Fraction: This is a supernatant fraction from homogenized liver tissue that contains both microsomal and cytosolic enzymes.[15]

  • Recombinant Enzymes: Using specific, individually expressed CYP enzymes can help pinpoint which particular enzyme is responsible for a certain metabolic reaction.[12]

3.1.2. Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound (C19H15NO4).

  • Initiation: The reaction is initiated by the addition of the cofactor NADPH, which is required for CYP enzyme activity.

  • Incubation: The mixture is incubated at 37°C with shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to remove the precipitated proteins.

  • Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify any newly formed metabolites.[14]

In Vivo Metabolism Studies

In vivo studies in animal models are crucial to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME).[11][16]

3.2.1. Animal Models

Rodents (mice and rats) are commonly used in early-stage drug discovery, while non-rodent species (e.g., dogs, monkeys) may be used in later preclinical development.[16]

3.2.2. Experimental Protocol: In Vivo Metabolite Profiling in Rats

  • Dosing: The test compound, often radiolabeled (e.g., with ¹⁴C or ³H) for easier tracking, is administered to rats, typically via oral (PO) and intravenous (IV) routes.[11]

  • Sample Collection: Urine, feces, and blood samples are collected at various time points over a period of up to 72 hours or more.[11]

  • Sample Processing: Blood is processed to plasma. Urine and homogenized feces are analyzed directly or after extraction.

  • Metabolite Profiling and Identification: Samples are analyzed using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy to separate, identify, and quantify the parent drug and its metabolites.[17]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Techniques Microsomes Liver Microsomes LC_MS LC-MS/MS Microsomes->LC_MS Hepatocytes Hepatocytes Hepatocytes->LC_MS S9_Fraction S9 Fraction S9_Fraction->LC_MS Recombinant_Enzymes Recombinant Enzymes Recombinant_Enzymes->LC_MS Animal_Models Animal Models (e.g., Rat, Mouse) Sample_Collection Sample Collection (Urine, Feces, Blood) Animal_Models->Sample_Collection Sample_Collection->LC_MS NMR NMR Spectroscopy Sample_Collection->NMR Metabolite_ID Metabolite Identification and Structural Elucidation LC_MS->Metabolite_ID NMR->Metabolite_ID

Caption: Workflow for in vitro and in vivo metabolite identification.

Data Presentation and Major Metabolites

The data gathered from metabolic studies are typically summarized to provide a clear overview of the metabolic profile.

Table 1: Hypothetical Major Metabolites of C19H15NO4 in Human Liver Microsomes
Metabolite IDProposed Biotransformationm/z (Mass-to-Charge Ratio)
M1Hydroxylation[Parent + 16]
M2Dihydroxylation[Parent + 32]
M3N-Oxidation[Parent + 16]
M4Glucuronide of M1[Parent + 192]

Conclusion

The elucidation of metabolic pathways is a cornerstone of modern drug development, providing critical insights into the efficacy, safety, and disposition of a new chemical entity. Through a systematic approach that combines in vitro and in vivo models with advanced analytical techniques, researchers can build a comprehensive metabolic profile. While the specific metabolic fate of a compound with the formula C19H15NO4 remains to be determined for a defined chemical structure, the principles and methodologies outlined in this guide provide a robust framework for such an investigation. A thorough understanding of a drug's metabolism is indispensable for its successful progression from a promising candidate to a safe and effective therapeutic agent.

References

  • PRINCIPLES OF DRUG METABOLISM. (n.d.). Retrieved from [Link]

  • Wikipedia. (2024). Drug metabolism. Retrieved from [Link]

  • SEKISUI MEDICAL CO., LTD. (n.d.). In vivo (studies using labeled compounds). Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). The Role of Cytochrom P450 in Drug Metabolism. Retrieved from [Link]

  • The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. (n.d.). Retrieved from [Link]

  • Phase I and Phase II Metabolic Reactions in Drug Development. (2024, September 30). Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • PubMed. (n.d.). Role of cytochromes P450 in drug metabolism and hepatotoxicity. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Drug Metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • FutureLearn. (n.d.). Analytical Techniques applied in Metabolomics. Retrieved from [Link]

  • USMLE Strike. (n.d.). Phase I vs. Phase II Metabolism | 100% Best Explanation. Retrieved from [Link]

  • American Academy of Family Physicians. (2007, August 1). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. Retrieved from [Link]

  • Arome Science. (2025, June 1). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Methods of Metabolite Identification. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. (2025, October 24). Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Pharmacological Reports. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • HMT. (2025, January 23). Exploring the Different Techniques of Metabolomics Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • PubMed. (2007, May 15). Analytical strategies for identifying drug metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of Drug Metabolism. Retrieved from [Link]

  • Drug Metabolism. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 17). Drug Metabolism. In StatPearls. Retrieved from [Link]

  • MDPI. (2025, May 31). Drug Metabolism and Toxicological Mechanisms. Retrieved from [Link]

  • MDPI. (2020, October 31). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Clinical Implications and Phases of Drug Metabolism Pathways. Retrieved from [Link]

  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • PubMed. (2000, July 15). Present and future in vitro approaches for drug metabolism. Retrieved from [Link]

  • SciTechnol. (2024, September 26). Drug Metabolism: Pathways, Phases and Clinical Implications. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Solid-State Profiling of C19H15NO4: A Technical Blueprint for Pharmaceutical Impurity Characterization

Contextualizing the Molecular Formula The empirical formula C19H15NO4 represents a diverse array of crystallographic entities, ranging from acridine-based derivatives to highly specific isoindoline-1,3-diones. In the rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Molecular Formula

The empirical formula C19H15NO4 represents a diverse array of crystallographic entities, ranging from acridine-based derivatives to highly specific isoindoline-1,3-diones. In the realm of pharmaceutical drug development, the most critical manifestation of this formula is 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione (PFIO) .

PFIO is a primary, structurally complex impurity generated during the synthesis of Milnacipran hydrochloride, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). As drug development professionals, we cannot rely solely on liquid-state techniques (like 1D NMR or LC-MS) to fully characterize such impurities. Liquid-state methods average out conformational dynamics and often fail to unambiguously assign absolute stereochemistry. To ensure synthetic control and regulatory compliance, we must turn to rigorous solid-state crystallographic analysis.

The Causality of Phase Validation: A Self-Validating System

As a Senior Application Scientist, I design analytical workflows based on the principle of causality and self-validation . When characterizing an impurity like PFIO, every experimental choice must serve a specific mechanistic purpose.

We employ a dual-diffraction approach—combining Single-Crystal X-Ray Diffraction (SXRD) with X-Ray Powder Diffraction (XRPD)—because the two techniques provide complementary, validating datasets:

  • The "Micro" Causality (SXRD): We use SXRD to map the exact electron density of the molecule. This is the only definitive way to confirm the (3R) stereocenter within the tetrahydrofuran ring and understand the precise intermolecular hydrogen bonding and π−π stacking interactions driving the crystal packing.

  • The "Macro" Causality (XRPD): A single crystal is a microscopic anomaly; it does not guarantee that the entire 10-kilogram batch of synthesized material shares the same phase. By collecting bulk XRPD data and performing a Rietveld refinement using the SXRD structural model as our baseline, we close the logical loop. If the theoretical pattern matches the bulk experimental pattern, we have a self-validating system proving that the bulk powder is phase-pure and free of undetected polymorphs.

Quantitative Structural Parameters

The crystallographic architecture of PFIO [1] reveals an orthorhombic crystal system. The structural rigidity is heavily influenced by the steric bulk of the isoindoline-1,3-dione moiety and the phenyl ring, which dictates the molecular packing in the Pbca space group.

Below is the consolidated quantitative data derived from the combined SXRD and XRPD analyses.

Crystallographic ParameterValue / SpecificationMechanistic Significance
Chemical Formula C19H15NO4Matches elemental analysis and mass spectrometry.
Crystal System OrthorhombicIndicates mutually orthogonal crystallographic axes.
Space Group PbcaCentrosymmetric group; dictates specific systematic absences in diffraction.
Unit Cell Axis a 8.8615(7) ÅHigh precision (error in last digit) confirms lattice stability.
Unit Cell Axis b 14.6666(10) ÅIntermediate axis length accommodating the molecular backbone.
Unit Cell Axis c 24.4247(19) ÅLongest axis, aligned with the extended molecular conformation.
Cell Angles (α, β, γ) 90°, 90°, 90°Definitive geometric requirement for the Orthorhombic system.
Unit Cell Volume (V) 3174.4 ųProvides the spatial boundary for density calculations.
Molecules per Cell (Z) 8Standard for Pbca; indicates 8 asymmetric units per unit cell.
Rietveld Refinement ( Rwp​ ) 8.12%A low weighted profile R-factor validates the bulk phase purity.

Self-Validating Experimental Protocols

To replicate these findings and establish a robust impurity profile, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Single Crystal Growth and SXRD Data Collection

The goal of this protocol is to isolate a flawless, untwinned crystal to determine the absolute structure.

  • Solvent Selection & Dissolution: Dissolve 50 mg of synthesized PFIO impurity in 5 mL of high-purity dichloromethane (DCM). DCM is chosen because its volatility allows for highly controlled supersaturation.

  • Slow Evaporation: Pierce the cap of the vial with a 22-gauge needle to restrict the evaporation rate. Maintain the vial at a stable 20°C in a vibration-free environment for 72–96 hours.

  • Crystal Selection: Under a polarized light microscope, select a crystal exhibiting uniform extinction (indicating a lack of twinning or internal stress).

  • Data Collection: Mount the crystal on a glass fiber using perfluoropolyether oil. Transfer to an X-ray diffractometer equipped with a CCD area detector.

  • Irradiation: Utilize MoK α radiation ( λ=0.71073 Å). Causality note: Molybdenum radiation is preferred over Copper for single crystals of light-atom organic molecules to minimize X-ray absorption effects and allow access to higher-resolution data (higher sinθ/λ ).

  • Structure Solution: Process the frames using Olex2 integrated with SHELX-97. Solve the structure using direct methods and refine non-hydrogen atoms anisotropically.

Protocol B: Bulk XRPD Analysis and Rietveld Refinement

The goal of this protocol is to prove the macroscopic bulk matches the microscopic single crystal.

  • Sample Preparation: Gently grind 200 mg of the bulk PFIO powder using an agate mortar and pestle. Causality note: Excessive grinding pressure can induce polymorphic transformations or amorphization; grind only until the powder passes through a 325-mesh sieve to minimize preferred orientation.

  • Mounting: Back-load the powder into a zero-background silicon sample holder to eliminate amorphous scattering noise from the baseline.

  • Data Collection: Analyze the sample using an X'Pert PRO diffractometer (or equivalent) utilizing CuK α1​ radiation ( λ=1.54056 Å). Scan from to 40° with a step size of 0.017° .

  • Rietveld Refinement: Import the CIF (Crystallographic Information File) generated from Protocol A into a refinement software suite (e.g., GSAS-II or FullProf). Refine the background, zero-shift, and lattice parameters against the experimental bulk data until convergence is reached (Target Rwp​<10% ).

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating crystallographic system, demonstrating how synthesis, micro-analysis, and macro-analysis intersect to verify the C19H15NO4 phase.

G Syn Synthesis & Purification (PFIO Impurity) Cryst Single Crystal Growth (Slow Evaporation in DCM) Syn->Cryst XRPD XRPD Bulk Analysis (CuKα1, Phase Profiling) Syn->XRPD SXRD SXRD Data Collection (MoKα, Absolute Structure) Cryst->SXRD Structure Structure Solution (Olex2 / SHELX-97) SXRD->Structure Rietveld Rietveld Refinement (Theoretical vs. Experimental) XRPD->Rietveld Structure->Rietveld Valid Self-Validating System: Bulk Phase = Crystal Phase Rietveld->Valid

Fig 1: Self-validating crystallographic workflow for C19H15NO4 phase confirmation.

Conclusion

The characterization of C19H15NO4 (PFIO) serves as a masterclass in pharmaceutical solid-state analysis. By refusing to rely solely on spectroscopic estimations and instead deploying a self-validating loop of Single-Crystal and Powder X-Ray Diffraction, researchers can definitively lock down the stereochemistry, 3D conformation, and bulk purity of complex active pharmaceutical ingredients and their associated impurities. This rigorous approach mitigates downstream formulation risks and ensures the highest standards of drug safety and efficacy.

References

  • Zheng, S., Xu, K., Wang, Q., Tang, X., Huang, Y., Tang, P. X., Chen, L., & Li, H. (2016). X-ray powder diffraction data for 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione, C19H15NO4. Powder Diffraction, 31(2), 155-158.[Link]

Protocols & Analytical Methods

Method

Total Synthesis of Phenstatin (C19H15NO4): A Detailed Guide for Researchers

Introduction: The Significance of Phenstatin Phenstatin, with the molecular formula C19H15NO4, is a potent benzophenone analogue of the natural product combretastatin A-4.[1][2] Like its parent compound, phenstatin exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Phenstatin

Phenstatin, with the molecular formula C19H15NO4, is a potent benzophenone analogue of the natural product combretastatin A-4.[1][2] Like its parent compound, phenstatin exhibits significant antineoplastic activity by inhibiting tubulin polymerization, a critical process in cell division.[1][2] This mechanism of action makes it a compelling target for cancer therapeutic development. This document provides a comprehensive guide to the total synthesis of phenstatin, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development. Two primary synthetic strategies will be discussed: a direct synthesis of the benzophenone core and a route involving the oxidative rearrangement of a combretastatin A-4 precursor.

Synthetic Strategy Overview

The total synthesis of phenstatin can be approached through several strategic disconnections. Here, we will focus on two effective and documented routes.

G cluster_0 Route 1: Direct Benzophenone Synthesis cluster_1 Route 2: From Combretastatin A-4 a Phenstatin (C19H15NO4) b Silyl-protected Phenstatin a->b Deprotection c Morpholine Amide Precursor b->c Organolithium Addition d 3,4,5-Trimethoxybromobenzene b->d Organolithium Formation e Phenstatin (C19H15NO4) f Silyl-protected Phenstatin e->f Deprotection g Silyl-protected Combretastatin A-4 f->g Oxidative Rearrangement h Combretastatin A-4 g->h Silyl Protection G reagents 3,4,5-trimethoxyphenylacetic acid + 3-hydroxy-4-methoxybenzaldehyde intermediate Cinnamic Acid Derivative reagents->intermediate Perkin Condensation (Ac2O, Et3N, reflux) product (Z)-Combretastatin A-4 intermediate->product Decarboxylation (Cu, Quinoline, 200-220°C)

Sources

Application

Application Note: Preparation and Handling of C19H15NO4 (CDC) Stock Solutions for In Vitro Lipoxygenase Assays

Introduction & Biological Significance The chemical formula C19H15NO4 corresponds to Cinnamyl-3,4-dihydroxy-α-cyanocinnamate , universally abbreviated in pharmacological literature as CDC [1]. CDC is a highly potent, sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

The chemical formula C19H15NO4 corresponds to Cinnamyl-3,4-dihydroxy-α-cyanocinnamate , universally abbreviated in pharmacological literature as CDC [1]. CDC is a highly potent, selective synthetic inhibitor of 12-Lipoxygenase (12-LOX), while also exhibiting dose-dependent inhibitory activity against 15-LOX and 5-LOX[2].

Because 12-LOX and 15-LOX catalyze the oxygenation of arachidonic acid into bioactive lipid mediators (such as 12-HETE and 15-HETE), CDC is a critical pharmacological tool used in in vitro assays modeling inflammation resolution[3], vascular endothelial permeability[4], and the pathogenesis of Type 1 diabetes[5]. Proper preparation of the C19H15NO4 stock solution is paramount; the compound contains structural moieties that are highly sensitive to hydrolysis and oxidation, which can rapidly compromise experimental reproducibility if mishandled.

Physicochemical Properties

Understanding the physical parameters of CDC is the first step in designing a reliable solubilization strategy.

PropertyValue
Chemical Name Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC)
Molecular Formula C19H15NO4
Molecular Weight 321.3 g/mol
CAS Number 132465-11-3
Primary Target 12-Lipoxygenase (12-LOX)
IC50 Values 12-LOX: 63 nM | 15-LOX: 3.33 µM | 5-LOX: 1.89 µM
Solubility (DMSO) ≥ 15 mg/mL (~46.6 mM)
Appearance Light yellow to beige crystalline powder

Mechanism of Action

CDC exerts its biological effect by directly inhibiting the enzymatic oxidation of Arachidonic Acid, thereby preventing the downstream pathological signaling cascades triggered by 12(S)-HETE[4].

Pathway AA Arachidonic Acid LOX 12-Lipoxygenase (12-LOX) AA->LOX Substrate HETE 12(S)-HETE LOX->HETE Oxidation Effect Inflammation Resolution HETE->Effect Pathological Signaling CDC CDC (C19H15NO4) Inhibitor CDC->LOX Inhibits (IC50=63nM)

Fig 1. CDC (C19H15NO4) inhibits 12-LOX, blocking the conversion of Arachidonic Acid to 12-HETE.

Causality in Protocol Design (Expertise & Experience)

Preparing a reliable stock solution of CDC requires mitigating its molecular vulnerabilities. Do not treat this as a generic compound reconstitution:

  • Ester Hydrolysis: CDC contains a cinnamyl ester linkage[1]. The presence of water in the solvent can lead to spontaneous hydrolysis, rendering the inhibitor inactive. Therefore, anhydrous, cell-culture grade DMSO is mandatory.

  • Oxidative Degradation: The 3,4-dihydroxy (catechol) moiety is highly susceptible to auto-oxidation. Purging the stock solution with an inert gas (Argon or Nitrogen) displaces dissolved oxygen, preserving the catechol ring.

  • Photo-isomerization: Cinnamic acid derivatives can undergo trans-cis isomerization when exposed to UV/visible light. All stock preparations must be performed in low-light conditions and stored in amber vials .

Step-by-Step Methodology: 10 mM Master Stock Preparation

Workflow Powder CDC Powder (C19H15NO4) Equilibrate to RT Solvent Add Anhydrous DMSO (Calculate for 10 mM) Powder->Solvent Aliquots Dispense into Amber Vials (Single-use aliquots) Solvent->Aliquots Storage Store at -80°C (Avoid freeze-thaw) Aliquots->Storage Assay Dilute in Assay Buffer (Final DMSO ≤ 0.1%) Storage->Assay

Fig 2. Standardized workflow for the preparation and storage of CDC stock solutions.

Reconstitution Volume Table (Target: 10 mM)

Use the following table to determine the exact volume of anhydrous DMSO required based on the mass of your CDC powder aliquot.

CDC Mass (mg)Required Anhydrous DMSO (µL)Final Concentration
1.0 mg311.2 µL10 mM
5.0 mg1556.0 µL10 mM
10.0 mg3112.0 µL10 mM
Protocol Steps:
  • Equilibration: Remove the lyophilized CDC powder from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture, which causes condensation and subsequent ester hydrolysis.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial. Vortex gently for 10-15 seconds.

    • Self-Validating QC Check: Hold the vial against a white background. A properly reconstituted 10 mM CDC solution should appear as a clear, light yellow liquid with zero particulate matter. If turbidity is observed, the solvent may have absorbed water.

  • Inert Gas Purging (Recommended): Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5 seconds to displace oxygen.

  • Aliquoting: Divide the master stock into 10 µL or 20 µL single-use aliquots in sterile, amber microcentrifuge tubes.

    • Causality: CDC is highly sensitive to freeze-thaw cycles. Repeated temperature fluctuations will cause the compound to precipitate out of solution and lose bioactivity.

  • Storage: Immediately transfer the aliquots to a -80°C freezer. Under these conditions, the stock is stable for up to 6 months.

In Vitro Assay Preparation (Serial Dilution)

When applying CDC to cell-based assays (e.g., human polymorphonuclear leukocytes or murine macrophages[3]), the final DMSO concentration must be strictly controlled to prevent vehicle-induced cytotoxicity.

  • Thaw: Thaw a single 10 mM CDC aliquot at room temperature. Do not use a water bath.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) in pure DMSO.

  • Final Addition: Dilute the intermediate stock directly into pre-warmed (37°C) assay buffer or culture media immediately prior to cell treatment.

    • Rule of Thumb: Final DMSO concentration in the assay well must be ≤ 0.1% (v/v).

    • Self-Validating QC Check: Observe the final assay media under an inverted microscope. If micro-crystals appear, the CDC has precipitated, likely due to cold media or insufficient mixing. Always add CDC dropwise under gentle agitation.

References

  • Körner A, et al. "Sympathetic nervous system controls resolution of inflammation via regulation of repulsive guidance molecule A". Nature Communications. 2019;10(1):633. Retrieved from: [Link]

Sources

Method

Application Note: Extraction, Isolation, and Characterization of C19H15NO4 Alkaloids from Plant Matrices

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: C19H15NO4 Alkaloids (e.g., Cepharadione B and O-Methylmoschatoline) Matrix: Plant Tissues (e.g., Houttuynia cordata, C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: C19H15NO4 Alkaloids (e.g., Cepharadione B and O-Methylmoschatoline) Matrix: Plant Tissues (e.g., Houttuynia cordata, Cryptocarya ferrea, Platymitra siamensis)

Executive Summary & Chemical Context

Alkaloids with the molecular formula C19H15NO4 predominantly belong to the oxoaporphine and 4,5-dioxoaporphine classes of natural products. Two prominent representatives are Cepharadione B and O-Methylmoschatoline . These compounds are highly valued in drug development due to their potent biological activities, including targeted cytotoxicity against human tumor cell lines (e.g., MCF-7, A-549) [1], tyrosinase inhibition, and anthelmintic properties [2].

Isolating these specific alkaloids from complex plant matrices requires a highly selective, bioactivity-guided fractionation approach. Because plant extracts contain thousands of interfering secondary metabolites (polyphenols, terpenes, and lipids), standard solvent extraction is insufficient. This protocol details a causally driven, self-validating methodology leveraging the pH-dependent solubility of the alkaloidal nitrogen, followed by orthogonal chromatographic purification.

Mechanistic Rationale & Experimental Causality

To ensure high-purity isolation of C19H15NO4 alkaloids, every step in the workflow is dictated by the physicochemical properties of the target molecules:

  • Defatting (Hexane): Plant barks and leaves are rich in lipophilic waxes and sterols. Extracting first with hexane removes these non-polar interferences, which would otherwise co-elute with the moderately polar oxoaporphines during normal-phase chromatography.

  • Acid-Base Partitioning (The Self-Validating Step): Alkaloids possess a basic tertiary nitrogen. By treating the crude methanolic extract with 3% HCl, the nitrogen is protonated into a hydrophilic ammonium salt. Partitioning this aqueous layer against an organic solvent removes neutral and acidic impurities (e.g., flavonoids, organic acids). Subsequent basification (pH 9–10) with NH₄OH deprotonates the amine, reverting it to a lipophilic free base that selectively partitions back into chloroform (CHCl₃) [3]. This phase-switching acts as a self-validating purification system; only compounds capable of reversible protonation will be carried through to the final fraction.

  • Orthogonal Chromatography: Normal-phase Silica Gel separates based on polarity, while Sephadex LH-20 provides size-exclusion and adsorption, effectively stripping away high-molecular-weight polymeric tannins and chlorophylls that often contaminate alkaloid fractions.

Step-by-Step Methodology

Protocol A: Extraction and Acid-Base Partitioning
  • Preparation: Pulverize 1.0 kg of air-dried plant material (e.g., bark or aerial parts) into a fine powder to maximize the solvent contact surface area.

  • Defatting: Macerate the powder in 3.0 L of n -hexane for 48 hours at room temperature. Filter and discard the hexane layer.

  • Primary Extraction: Macerate the defatted marc in 3.0 L of Methanol (MeOH) or Dichloromethane (DCM) for 72 hours. Repeat three times. Concentrate the combined filtrates under reduced pressure at 40°C using a rotary evaporator to yield the crude extract.

  • Acidification: Dissolve the crude extract in 500 mL of 3% aqueous HCl. Stir for 2 hours. Filter the acidic solution to remove insoluble resins.

  • First Partition: Wash the acidic filtrate with 3 × 200 mL of Ethyl Acetate (EtOAc) in a separatory funnel. Discard the EtOAc layer (contains neutral/acidic impurities).

  • Basification & Recovery: Adjust the pH of the aqueous layer to 9.5–10.0 using 25% NH₄OH. The solution will become turbid as the alkaloids precipitate as free bases.

  • Final Partition: Extract the basic aqueous layer with 3 × 200 mL of CHCl₃. Combine the CHCl₃ layers, dry over anhydrous Na₂SO₄, and evaporate to yield the Crude Alkaloid Fraction .

Protocol B: Chromatographic Isolation
  • Silica Gel Column Chromatography (CC): Load the crude alkaloid fraction onto a Silica Gel 60 column. Elute using a step gradient of DCM:MeOH (100:0 → 90:10 → 80:20).

  • TLC Monitoring: Spot fractions on aluminum-backed TLC plates. Develop and spray with Dragendorff’s Reagent .

    • Causality Note: Dragendorff's reagent (potassium bismuth iodide) forms an insoluble ion-pair complex with the tertiary amine of the alkaloid, yielding a diagnostic orange/red precipitate. Fractions showing positive orange spots are pooled.

  • Size-Exclusion Chromatography: Load the pooled alkaloid fractions onto a Sephadex LH-20 column, eluting isocratically with 100% MeOH to remove residual pigments.

  • Preparative HPLC: Purify the target C19H15NO4 compounds using a C18 Prep-HPLC column (e.g., 250 × 21.2 mm, 5 µm). Mobile phase: Acetonitrile:Water (0.1% Formic Acid) gradient from 30% to 70% ACN over 30 minutes at 10 mL/min. Monitor UV absorbance at 254 nm and 315 nm (characteristic for the oxoaporphine skeleton) [4].

Workflow and Pathway Visualizations

Extraction & Purification Workflow

ExtractionWorkflow A Dried Plant Matrix (Bark/Leaves) B Defatting (n-Hexane Maceration) A->B C Primary Extraction (MeOH or DCM) B->C D Acidification (pH 3) (3% HCl Partition) C->D E Basification (pH 10) (NH4OH + CHCl3 Extraction) D->E F Crude Alkaloid Fraction E->F G Silica Gel CC (Gradient DCM:MeOH) F->G H Sephadex LH-20 (Pigment Removal) G->H I Prep-HPLC Purification (C18, ACN:H2O) H->I J Pure C19H15NO4 Alkaloids (Cepharadione B / O-Methylmoschatoline) I->J

Figure 1: Bioactivity-guided acid-base extraction and orthogonal chromatographic isolation workflow.

Biological Mechanism of Action (Cytotoxicity)

MOAPathway A C19H15NO4 Alkaloid (e.g., Cepharadione B) B Cellular Uptake (Tumor Cell Lines) A->B C Intracellular ROS Generation B->C D Mitochondrial Membrane Depolarization C->D E Caspase Cascade Activation D->E F Targeted Apoptosis (Cell Death) E->F

Figure 2: Proposed cytotoxic signaling pathway of C19H15NO4 oxoaporphine alkaloids in tumor cells.

Analytical Validation & Data Presentation

Validation of the isolated C19H15NO4 compound relies heavily on Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: The EI-MS or ESI-MS will reveal a molecular ion peak at m/z 321 [M]⁺ or 322 [M+H]⁺, confirming the C19H15NO4 formula. A characteristic fragmentation peak at m/z 306 indicates the loss of a methyl group ([M-CH₃]⁺) from a methoxyl substituent [4].

  • NMR Deshielding Effect: In oxoaporphines like O-methylmoschatoline, the carbonyl group at C-7 exerts a strong anisotropic deshielding effect on the spatially proximate H-11 proton. This causality results in a highly diagnostic, extreme downfield shift for H-11 (~9.07 ppm) [4].

Table 1: Diagnostic ¹H-NMR Spectral Data for O-Methylmoschatoline (C19H15NO4)
Proton PositionChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J in Hz)Structural Significance
H-4 8.19 – 8.20Doublet (J = 5.36)Characteristic AB system of the pyridine ring
H-5 8.93 – 8.95Doublet (J = 5.36)Characteristic AB system of the pyridine ring
H-8 8.53 – 8.55Doublet (J = 7.80)Aromatic proton
H-9, H-10 7.46 – 7.74MultipletAromatic protons
H-11 9.07 – 9.09Doublet (J = 8.52)Diagnostic: Strongly deshielded by C-7 Carbonyl
OCH₃ (C1, C2, C3) 4.05, 4.08, 4.16Singlets (3H each)Confirms three distinct methoxy groups
Table 2: Cytotoxicity Profile of Cepharadione B (C19H15NO4)

Data synthesized from in vitro bioassays against human tumor cell lines [1].

Human Tumor Cell LineTissue OriginCytotoxicity / Growth Inhibition
A-549 Lung CarcinomaSignificant Suppression
SK-OV-3 Ovarian AdenocarcinomaSignificant Suppression
SK-MEL-2 MelanomaSignificant Suppression
HCT-15 Colorectal AdenocarcinomaSignificant Suppression
XF-498 Central Nervous SystemSignificant Suppression

References

  • Kim, S. K., Ryu, S. Y., No, J., Choi, S. U., & Kim, Y. S. (2001). Cytotoxic alkaloids from Houttuynia cordata. Archives of Pharmacal Research, 24(6), 518-521.[Link]

  • Lin, R. J., Chen, C. Y., & Chung, L. Y. (2014). Anthelmintic Activities of Aporphine from Nelumbo nucifera Gaertn. cv. Rosa-plena against Hymenolepis nana. International Journal of Molecular Sciences, 15(3), 3456-3467.[Link]

  • Awang, K., et al. (2018). Oxoaporphine alkaloids from the barks of Platymitra siamensis Craib (Annonaceae) and their cytotoxicity against MCF-7 cancer cells. Journal of Tropical Resources and Sustainable Science.[Link]

  • Saidi, N., Awang, K., & Yahya, M. (2019). Isolation of Oxoaphorpine Alkaloid from Bark of Cryptocarya ferrea. Pharmacognosy Journal, 11(4), 783-787.[Link]

Application

HPLC-UV method development for C19H15NO4 analysis

Application Note: HPLC-UV Method Development and Validation for C19H15NO4 (Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate) Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV Method Development and Validation for C19H15NO4 (Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Analyte Profiling & Analytical Challenges

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC; Molecular Formula: C19H15NO4; CAS: 132465-11-3) is a highly potent, well-characterized inhibitor of the 12/15-lipoxygenase (LOX) and 5-LOX pathways[1]. It is heavily utilized in biochemical research targeting inflammatory diseases, diabetes, and oncology[2].

From a chromatographic perspective, CDC presents a unique set of analytical challenges due to its structural moieties:

  • Catechol Ring (3,4-dihydroxyphenyl): Highly susceptible to autoxidation into quinone derivatives, a process that accelerates rapidly at neutral to alkaline pH[3].

  • Alpha-Cyanocinnamate Backbone: The extended conjugated double-bond system is photochemically active. Exposure to ambient light induces E→Z photo-isomerization, leading to peak splitting or the appearance of pre-eluting shoulders in the chromatogram[4].

To achieve a robust, reproducible, and stability-indicating HPLC-UV method, the analytical strategy must proactively mitigate these degradation pathways.

Degradation CDC Intact C19H15NO4 (CDC) (E-isomer, Stable) Oxidation Autoxidation (Neutral/Alkaline pH) CDC->Oxidation Isomerization Photo-isomerization (UV/Vis Light Exposure) CDC->Isomerization Quinone Quinone Degradant (Loss of Signal) Oxidation->Quinone ZIsomer Z-isomer Degradant (Peak Splitting) Isomerization->ZIsomer

Fig 1. Primary degradation pathways of CDC affecting chromatographic stability.

Mechanistic Rationale for Method Parameters

As a Senior Application Scientist, I approach method development not by trial and error, but by leveraging the physicochemical properties of the analyte to dictate the system parameters.

Mobile Phase & pH Causality

Catechol groups act as electron donors and are easily oxidized[5]. To stabilize the catechol moiety of CDC, the mobile phase must be strictly acidic. We utilize 0.1% Formic Acid (FA) in both the aqueous and organic phases. This achieves a pH of ~2.7, which is well below the pKa of the phenolic hydroxyls (pKa ~9.5). Protonating these groups serves a dual purpose:

  • Chemical Stability: It severely retards the oxidation of the catechol into a quinone[3].

  • Chromatographic Efficiency: It suppresses secondary ion-exchange interactions between the analyte and residual silanol groups on the silica stationary phase, eliminating peak tailing.

Diluent Selection & Light Protection

CDC is soluble in DMSO ( 15 mg/mL), but injecting high concentrations of DMSO can cause severe peak distortion (the "solvent effect") in reversed-phase chromatography. The sample diluent must match the initial mobile phase conditions as closely as possible. Furthermore, all sample preparation must be conducted in amber volumetric flasks to prevent E/Z isomerization[4].

Column Chemistry & Detection

A high-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) is selected to provide sufficient hydrophobic retention for the cinnamyl ester group. Due to the highly conjugated π -system of the alpha-cyanocinnamate, CDC exhibits strong UV absorbance. Detection is optimal at 254 nm (universal aromatic detection) and 340 nm (specific to the extended conjugation), providing excellent signal-to-noise ratios[2].

Workflow Start Sample Preparation (Amber Vials + Acidic Diluent) Column Stationary Phase (C18, 5 µm, 250 x 4.6 mm) Start->Column MobilePhase Mobile Phase Gradient (0.1% FA in H2O / ACN) Column->MobilePhase Detection UV-Vis Detection (254 nm & 340 nm) MobilePhase->Detection Validation System Suitability (Self-Validating Checks) Detection->Validation

Fig 2. HPLC-UV method development workflow for CDC analysis.

Experimental Protocol

This protocol is designed as a self-validating system . By deliberately generating a forced-degradation control, you inherently prove that your method is stability-indicating prior to running actual samples.

Reagents & Materials
  • Analyte: Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) reference standard ( 98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of CDC into a 10 mL amber volumetric flask. Dissolve in 1.0 mL of DMSO, then dilute to volume with Acetonitrile. Store at -20°C.

  • Working Standard (50 µg/mL): Transfer 0.5 mL of the Stock Solution into a 10 mL amber volumetric flask. Dilute to volume with Initial Mobile Phase (60% A / 40% B).

  • Self-Validation Control (Isomerization Standard): Transfer 1 mL of the Working Standard into a clear glass vial. Expose to direct UV/ambient light for 2 hours. This will deliberately generate the Z -isomer, which will be used to verify the column's resolving power during System Suitability testing.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (End-capped)Maximizes theoretical plates for isomer resolution.
Mobile Phase A Water + 0.1% Formic AcidMaintains pH ~2.7 to prevent catechol oxidation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent minimizes hydrogen bonding with phenols.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times and reduces backpressure.
Injection Vol 10 µLPrevents column overloading and solvent effects.
Detection UV at 254 nm and 340 nm340 nm provides high specificity for the conjugated system.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Isocratic hold (Equilibration)
2.06040Isocratic hold
12.01090Linear ramp (Elutes highly retained impurities)
15.01090Column wash
15.16040Return to initial conditions
20.06040Re-equilibration

System Suitability & Method Validation

Before analyzing unknown samples, the system must pass strict suitability criteria based on ICH Q2(R1) guidelines. Inject the Self-Validation Control (light-exposed) followed by six replicate injections of the Working Standard .

Table 3: System Suitability Acceptance Criteria

ParameterTarget ValueCorrective Action if Failed
Retention Time (RT) RSD 1.0%Check pump proportioning valves or column equilibration.
Peak Area RSD 2.0%Check autosampler syringe for bubbles or leaks.
Tailing Factor ( Tf​ ) 0.8 - 1.5If >1.5 , verify mobile phase pH is 3.0 to suppress silanols.
Resolution ( Rs​ ) 2.0 (Between E and Z isomers)If <2.0 , decrease the initial %B to increase hydrophobic interaction time.
Theoretical Plates ( N ) 5,000If low, replace the guard column or analytical column.

Note: The Z -isomer typically elutes slightly earlier than the E -isomer (intact CDC) in reversed-phase conditions due to its altered spatial conformation, which slightly reduces its hydrophobic surface area contact with the C18 stationary phase.

References

  • PubChem. "Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate | C19H15NO4 | CID 14840979." National Institutes of Health (NIH).Link

  • MedChemExpress. "Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) | 12/15-Lipoxygenases Inhibitor." Link

  • Kenyon, V., et al. "Selective Small Molecule Inhibitors of 12-Human Lipoxygenase (12-hLO)." PubMed Central (PMC), National Institutes of Health. Link

  • PLOS One. "A Fluorescence-Based Assay for Measuring the Redox Potential of 5-Lipoxygenase Inhibitors." PLOS Journals. Link

  • Benchchem. "Navigating the Stability of Catechol-13C6: A Technical Guide for Researchers." Benchchem Technical Resources. Link

Sources

Method

Application Note: Structural Elucidation of C19H15NO4 (Oxoaporphine Alkaloids) via 1D and 2D NMR Spectroscopy

Executive Summary & Rationale The molecular formula C19H15NO4 corresponds to a degree of unsaturation of 13, heavily implying a highly conjugated polycyclic aromatic system. In natural product chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The molecular formula C19H15NO4 corresponds to a degree of unsaturation of 13, heavily implying a highly conjugated polycyclic aromatic system. In natural product chemistry and drug development, this formula is classically represented by O-methylmoschatoline (1,2,3-trimethoxy-7H-dibenzo[de,g]quinolin-7-one), a potent oxoaporphine alkaloid[1]. Accurate structural elucidation of such alkaloids is critical due to their pharmacological properties, which include protein kinase inhibition and anti-neuroblastoma activity.

This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR characterization of C19H15NO4. Rather than simply listing acquisition parameters, this guide details the causality behind experimental parameter selection, ensuring researchers can confidently map the complex substitution patterns of polycyclic alkaloids.

Theoretical Framework: Causality in Experimental Design

The oxoaporphine skeleton presents unique NMR challenges and diagnostic features that dictate the experimental setup:

  • Magnetic Anisotropy & Deshielding: The highly conjugated planar core, combined with the C-7 carbonyl group, creates a strong anisotropic effect. This causes the H-11 proton to experience severe deshielding, shifting it significantly downfield to ~δ 9.12[2]. Capturing this requires an appropriately wide spectral window in the 1H NMR acquisition.

  • Quaternary Carbon Relaxation: The core contains nine non-hydrogenated (quaternary) carbons and one carbonyl carbon[2]. These carbons lack attached protons to facilitate rapid dipole-dipole relaxation, resulting in long longitudinal relaxation times ( T1​ ). Consequently, the 13C NMR acquisition must utilize an extended relaxation delay ( D1​ ) to prevent signal saturation and ensure all 19 carbon signals are detected.

  • Regiochemical Assignment via HMBC: The three methoxy groups (C-1, C-2, C-3) have nearly identical 1H chemical shifts (~δ 4.05–4.16). 1D NMR alone cannot unambiguously assign their positions on the aromatic rings. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe 3JCH​ couplings between the methoxy protons and their respective oxygenated aromatic carbons.

Sample Preparation Protocol

A robust NMR experiment begins with flawless sample preparation. This protocol acts as a self-validating system to ensure high-fidelity data before committing to lengthy 2D acquisitions.

  • Step 1: Dissolution. Weigh 10–15 mg of the purified C19H15NO4 sample. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D).

    • Causality: CDCl3 is chosen because oxoaporphines are highly lipophilic. Furthermore, CDCl3 lacks exchangeable protons that could obscure the aliphatic methoxy signals, and it provides a reliable deuterium lock signal.

  • Step 2: Filtration. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube.

    • Causality: Particulate matter distorts the magnetic field homogeneity ( B0​ ), leading to broadened line shapes and loss of fine coupling constants.

  • Step 3: Validation Checkpoint. Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl3 and perform automated gradient shimming (e.g., TopShim). Acquire a single-scan 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl3 peak (δ 7.26). Proceed to 2D acquisition ONLY if FWHM < 1.0 Hz. If > 1.0 Hz, re-shim manually to ensure trustworthy 2D resolution.

NMR Acquisition Parameters & Workflows

The following parameters are optimized for a 400 MHz or 500 MHz spectrometer equipped with a broadband or inverse probe.

  • 1H NMR (Proton):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Spectral Width: 12 ppm (to safely capture the highly deshielded H-11 without fold-over).

    • Relaxation Delay ( D1​ ): 2.0 s.

    • Scans: 16–32.

  • 13C NMR (Carbon-13):

    • Pulse Sequence: Composite Pulse Decoupling (zgpg30 or WALTZ-16).

    • Spectral Width: 220 ppm (to capture the C-7 carbonyl at ~δ 182.4)[2].

    • Relaxation Delay ( D1​ ): 3.0 s.

    • Causality: An extended delay ensures the 10 quaternary/carbonyl carbons fully relax between pulses, preventing their signals from disappearing into the baseline.

    • Scans: 1024–2048 (due to the low natural abundance of 13C and low sensitivity of quaternary carbons).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Causality: Essential for bridging the isolated spin systems (e.g., linking H-11 to the C-7 carbonyl and the methoxy groups to the aporphine core).

NMR_Workflow A Sample Prep 15 mg in CDCl3 B Probe Tuning Match 1H/13C A->B C Lock & Shim FWHM < 1.0 Hz B->C D 1D NMR 1H & 13C CPD C->D E 2D NMR HSQC & HMBC D->E F Data Processing FT & Phasing E->F G Elucidation C19H15NO4 F->G

Step-by-step NMR acquisition workflow for C19H15NO4 characterization.

Data Processing & Interpretation

The structural elucidation relies on mapping the 19 carbon signals (3 methoxy, 6 methine, 9 quaternary, 1 carbonyl)[2] and their corresponding protons.

Table 1: 1H NMR Assignments for C19H15NO4 (CDCl3, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Diagnostic Significance
H-11 9.07 – 9.12d8.5Highly deshielded by C-7 carbonyl anisotropy[2],.
H-5 8.85d5.4Pyridine ring proton, deshielded by adjacent nitrogen.
H-8 8.53 – 8.55d7.8Aromatic proton on ring D.
H-4 7.74 – 7.76d5.2Pyridine ring proton.
H-10 7.70 – 7.74m-Aromatic proton on ring D.
H-9 7.46 – 7.53m-Aromatic proton on ring D.
1-OCH3 4.16s-Methoxy group at C-1.
2-OCH3 4.08s-Methoxy group at C-2.
3-OCH3 4.05s-Methoxy group at C-3.

Table 2: 13C NMR Assignments for C19H15NO4 (CDCl3, 100 MHz)

Carbon TypeChemical Shift Range (δ, ppm)Number of CarbonsAssignment Notes
Carbonyl (C=O) ~182.41C-7 conjugated ketone[2].
Oxygenated Aryl (C-O) 145.0 – 155.03C-1, C-2, C-3 attached to methoxy groups.
Aryl / Pyridine (C-N, C-C) 120.0 – 145.0126 methine (CH) and 6 quaternary (C) carbons[2],.
Methoxy (-OCH3) 60.5 – 61.531-OCH3, 2-OCH3, 3-OCH3.

Mechanistic Structural Logic (HMBC)

The definitive proof of the oxoaporphine structure relies on the HMBC network. The proton H-11 (δ 9.12) serves as the primary anchor point. It shows a strong 3J correlation to the C-7 carbonyl (δ 182.4), confirming the spatial relationship between ring D and the ketone. Simultaneously, the three methoxy singlets (~δ 4.1) show 3J correlations to the oxygenated quaternary carbons, distinguishing them from the unsubstituted ring D and confirming their placement at C-1, C-2, and C-3.

HMBC_Network H11 H-11 (δ 9.12) C7 C-7 Carbonyl (δ 182.4) H11->C7 3J C11a C-11a (Quat) H11->C11a 2J C10 C-10 (Arom) H11->C10 2J OMe Methoxy (δ 4.1) C123 C-1, C-2, C-3 OMe->C123 3J

Key HMBC correlations establishing the oxoaporphine core and methoxy placements.

References

  • SpectraBase. "O-Methyl-moscatoline - SpectraBase". John Wiley & Sons, Inc. Available at:[Link]

  • SciELO. "Alkaloids and volatile constituents from the stem of Fusaea longifolia (Aubl.) Saff. (Annonaceae)". Revista Brasileira de Farmacognosia. Available at:[Link]

  • Phcogj.com. "Isolation of Oxoaphorpine Alkaloid from Bark of Cryptocarya Ferrea". Pharmacognosy Journal. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Quantification of C19H15NO4 using LC-MS/MS

This document provides a comprehensive guide for the quantitative analysis of the aromatic compound C19H15NO4 utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the quantitative analysis of the aromatic compound C19H15NO4 utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable analytical method. The protocols and methodologies detailed herein are designed to ensure scientific integrity, accuracy, and reproducibility, adhering to the principles of Expertise, Authoritativeness, and Trustworthiness (E-A-T).

Introduction: The Analytical Challenge

The accurate quantification of small molecules like C19H15NO4 is crucial in various stages of pharmaceutical research and development. Given its predicted aromatic nature and the presence of heteroatoms, achieving high sensitivity and selectivity can be challenging due to potential matrix effects and isobaric interferences. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for such applications, offering unparalleled specificity and sensitivity.[1][2] This application note outlines a systematic approach to developing and validating an LC-MS/MS method for C19H15NO4, ensuring data of the highest quality.

Analyte Characteristics and Predicted Fragmentation

The presence of nitrogen and oxygen atoms provides likely sites for protonation or deprotonation, making Electrospray Ionization (ESI) a suitable ionization technique.[1] The fragmentation of the protonated molecule [M+H]+ in the collision cell of the mass spectrometer is expected to yield characteristic product ions. Predicting the exact fragmentation pathway without a known structure is speculative; however, common fragmentation patterns for similar aromatic alkaloids often involve the loss of small neutral molecules (e.g., H2O, CO, CH3) or cleavage of ether or ester linkages.

Method Development and Optimization: A Step-by-Step Protocol

A successful LC-MS/MS assay relies on the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.[4]

Materials and Reagents
  • Analyte: C19H15NO4 reference standard (purity >98%)

  • Internal Standard (IS): A structurally similar and stable isotopically labeled analog of C19H15NO4 is ideal. If unavailable, a compound with similar chromatographic and ionization properties should be selected.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade)

  • Biological Matrix (if applicable): Human plasma, rat plasma, etc.

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the matrix while removing interferences that can suppress ionization or contaminate the LC-MS system.

  • Protein Precipitation (for biological samples):

    • To 100 µL of the biological matrix (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Optimization

For polar and aromatic compounds, a reversed-phase separation is typically a good starting point.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for initial method development.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic content allows for the elution of a wide range of compounds. A typical starting gradient is:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameter Optimization

Optimization of MS parameters is critical for achieving the desired sensitivity and selectivity.[5] This is typically performed by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended as a starting point due to the presence of a nitrogen atom.

  • Precursor Ion Selection: The protonated molecule [M+H]+ will be the primary target for the precursor ion in Q1.

  • Product Ion Selection and Collision Energy (CE) Optimization:

    • Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.

    • For each promising product ion, optimize the collision energy to maximize its signal intensity. This involves ramping the CE and monitoring the ion abundance.[4][6] Different fragments will have different optimal collision energies.[4]

    • Select at least two to three product ions for Multiple Reaction Monitoring (MRM) to ensure specificity. One transition is used for quantification (quantifier) and the others for confirmation (qualifiers).

Quantitative Data Summary

The optimized LC-MS/MS parameters for the quantification of C19H15NO4 should be summarized in a clear and concise table.

ParameterOptimized Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z of [C19H15NO4+H]+
Product Ion 1 (Q3 - Quantifier) To be determined experimentally
Collision Energy 1 To be optimized
Product Ion 2 (Q3 - Qualifier) To be determined experimentally
Collision Energy 2 To be optimized
Dwell Time 100 ms

Experimental Workflows and Diagrams

Visualizing the experimental workflow is essential for understanding the entire analytical process.

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Matrix Biological Matrix Precipitation Protein Precipitation (Acetonitrile + IS) Matrix->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall workflow for the quantification of C19H15NO4.

Predicted Fragmentation Pathway

A hypothetical fragmentation pathway helps in understanding the origin of the product ions.

Fragmentation Precursor [C19H15NO4+H]+ (Precursor Ion) Fragment1 Product Ion 1 (e.g., [M+H - H2O]+) Precursor->Fragment1 Collision Energy 1 Fragment2 Product Ion 2 (e.g., [M+H - CO]+) Precursor->Fragment2 Collision Energy 2 Fragment3 Further Fragmentation Fragment1->Fragment3

Caption: Predicted fragmentation of the C19H15NO4 precursor ion.

Method Validation: Ensuring Trustworthiness

A rigorous method validation is paramount to ensure the reliability of the quantitative data. The validation should be performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry (ICH M10).[7][8][9]

Key Validation Parameters
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

  • Calibration Curve: A calibration curve should be generated using a series of standards of known concentrations. The curve should be linear over the expected concentration range of the samples.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The stability of the analyte should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be assessed to ensure that it does not lead to ion suppression or enhancement.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of C19H15NO4. By following the detailed protocols and optimization strategies outlined, researchers can achieve high-quality data that is fit for purpose in a regulated and non-regulated environment. The principles of scientific integrity, including expertise, authoritativeness, and trustworthiness, are embedded in every step of this guide, ensuring the generation of defensible and reproducible results.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8][9]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link][4]

  • LCGC International. (2023). Optimizing LC–MS and LC–MS-MS Methods. [Link][5]

  • National Center for Biotechnology Information. (n.d.). Nornantenine. PubChem. [Link][3]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][1]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link][10]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link][9]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of Novel Small Molecules: A Case Study with C19H15NO4

Introduction: Navigating the In Vivo Dosing of a Novel Chemical Entity The transition of a novel chemical entity, such as the compound with the molecular formula C19H15NO4, from in vitro discovery to in vivo validation i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the In Vivo Dosing of a Novel Chemical Entity

The transition of a novel chemical entity, such as the compound with the molecular formula C19H15NO4, from in vitro discovery to in vivo validation is a critical juncture in drug development. The absence of established pharmacological and toxicological data for such a compound necessitates a systematic and rigorous approach to developing safe and effective dosing protocols. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing in vivo studies with a novel small molecule, using C19H15NO4 as a representative example.

Our approach is grounded in the principles of scientific integrity, emphasizing the rationale behind protocol design to ensure data quality and animal welfare. This document will detail the essential steps from vehicle formulation for compounds with presumed poor solubility to the selection of appropriate administration routes and the design of initial dose-range finding studies.

Part 1: Pre-formulation and Vehicle Selection for C19H15NO4

A significant hurdle in the in vivo evaluation of many novel small molecules is their poor aqueous solubility.[1][2] Assuming C19H15NO4 shares this characteristic, the selection of an appropriate vehicle is paramount for achieving the desired exposure in preclinical models. The primary goal is to prepare a stable, homogenous, and administrable formulation.

Solubility Assessment

Before commencing in vivo studies, it is crucial to determine the solubility of C19H15NO4 in a range of commonly used vehicles. This empirical approach will guide the selection of a suitable formulation strategy.

Common Vehicles for Poorly Soluble Compounds

For compounds that are not readily soluble in aqueous solutions like saline or phosphate-buffered saline (PBS), a variety of alternative vehicles can be employed.[3] The choice of vehicle depends on the physicochemical properties of the compound, the intended route of administration, and potential vehicle-induced toxicity.[3][4]

Table 1: Common Excipients for Formulating Poorly Soluble Compounds for In Vivo Studies [5]

ExcipientTypical ConcentrationAdministration RoutesNotes
Polyethylene Glycol 400 (PEG 400)10 - 60%Oral, IVGenerally well-tolerated. Can cause renal toxicity at high doses.
Propylene Glycol (PG)10 - 40%Oral, IVCan cause hemolysis and CNS effects at high concentrations.
Ethanol5 - 20%Oral, IVUse with caution due to potential pharmacological effects.
Dimethyl Sulfoxide (DMSO)≤ 10%IV, IPPotent solvent, but can have its own biological effects.
Polysorbate 80 (Tween® 80)1 - 10%Oral, IVCommonly used surfactant, but can be associated with hypersensitivity reactions.
Solutol® HS 155 - 20%Oral, IVCan be a good alternative to Cremophor EL.
Cremophor® EL≤ 5%IVEffective solubilizer, but associated with a risk of anaphylactoid reactions.
Corn Oil, Olive Oil, or Sesame OilN/AOral, IPSuitable for highly lipophilic compounds. Not for intravenous administration.[3]
Methylcellulose or Carboxymethylcelluloseup to 0.25% in waterOralUsed to create suspensions for oral dosing.
Step-by-Step Protocol for Vehicle Screening and Formulation Preparation
  • Initial Solubility Screen:

    • Weigh a small, precise amount of C19H15NO4 (e.g., 1-5 mg) into several vials.

    • Add a measured volume of each test vehicle (e.g., 100% PEG 400, a 10% Solutol® HS 15 solution, corn oil) to achieve a target concentration.

    • Vortex and/or sonicate the mixtures to facilitate dissolution. Gentle heating may be applied if the compound's stability at elevated temperatures is known.[5]

    • Visually inspect for complete dissolution.

  • Formulation Preparation for In Vivo Dosing (Example for IV injection):

    • Prepare the desired vehicle by mixing the co-solvents and other excipients. For instance, a vehicle could be composed of 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection.[5]

    • Weigh the required amount of C19H15NO4 and add it to the prepared vehicle.

    • Vortex and/or sonicate the mixture until the compound is completely dissolved.[5]

    • For parenteral administration, the final formulation must be sterile. This can be achieved by filtering the solution through a 0.2-micron filter.[6][7]

    • The pH of parenteral solutions should be close to physiological pH (6.8-7.2).[6][7]

Decision-Making Workflow for Vehicle Selection

VehicleSelection cluster_0 Initial Assessment cluster_1 Formulation Strategy A Determine Desired Administration Route (e.g., IV, PO) B Assess Solubility of C19H15NO4 in Aqueous Buffers (Saline, PBS) A->B C Soluble? B->C D Use Aqueous Buffer C->D Yes E Screen Co-solvent/Surfactant Systems (e.g., PEG400, Tween80, Solutol) C->E No (for IV/IP) F Consider Suspension for Oral (PO) Route C->F No (for PO) G Is a Stable Solution/Suspension Achieved? E->G F->G H Final Formulation Ready for Dosing G->H Yes I Re-evaluate Vehicle Composition or Consider Alternative Formulation (e.g., nanosuspension, lipid-based) G->I No I->E

Caption: Workflow for selecting an appropriate vehicle for C19H15NO4.

Part 2: Administration Routes for In Vivo Studies

The choice of administration route is critical as it influences the rate and extent of drug absorption and subsequent bioavailability.[8] The selection should be based on the scientific objectives of the study, the physicochemical properties of C19H15NO4, and ethical considerations to minimize animal stress.[9]

Overview of Common Administration Routes in Rodents
  • Intravenous (IV): Injected directly into a vein (commonly the tail vein in mice). This route provides 100% bioavailability and rapid distribution.[10] It is suitable for compounds that are soluble in a physiologically compatible vehicle.

  • Intraperitoneal (IP): Injected into the peritoneal cavity. This is a common route for preclinical studies, offering rapid absorption, although it may not mimic clinical routes of administration.

  • Subcutaneous (SC or SQ): Injected into the space between the skin and the underlying muscle. This route generally results in slower absorption compared to IV or IP.[10]

  • Oral (PO): Administered via gavage into the stomach. This route is often preferred for its clinical relevance but is subject to the complexities of gastrointestinal absorption and first-pass metabolism.

Table 2: Recommended Administration Volumes and Needle Sizes for Mice

RouteMaximum VolumeRecommended Needle Size
Intravenous (Tail Vein)< 0.2 mL27-30 gauge
Intraperitoneal< 2-3 mL25-27 gauge
Subcutaneous< 2-3 mL (divided into multiple sites, max 1 mL per site)25-27 gauge
Oral (Gavage)< 2 mL (recommended)20-22 gauge gavage needle

Source: Adapted from multiple institutional animal care and use committee (IACUC) guidelines.[8][11]

Step-by-Step Protocols for Common Administration Routes in Mice

All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.[6][7][12]

Protocol 1: Intraperitoneal (IP) Injection

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a new needle.

  • Injection: Inject the solution smoothly.

  • Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Protocol 2: Oral Gavage (PO)

  • Animal Restraint: Restrain the mouse securely, ensuring the head and neck are extended to create a straight line from the mouth to the stomach.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

  • Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it along the side of the mouth and over the back of the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.

  • Administration: Once the needle is in the correct position, administer the substance smoothly.

  • Withdrawal: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of distress.

Part 3: Dose Selection and Initial In Vivo Study Design

For a novel compound like C19H15NO4, the initial in vivo studies are typically dose-range finding (DRF) or tolerability studies. The goal is to identify a range of doses that are well-tolerated and to observe any potential signs of toxicity.

Designing a Dose-Range Finding Study

A typical DRF study involves administering single doses of the compound to small groups of animals at escalating dose levels.

  • Dose Selection: The starting dose can be estimated from in vitro efficacy data (e.g., 10-100 times the in vitro IC50 or EC50). A common approach is to use a dose escalation scheme, such as a semi-log scale (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Group Size: Small group sizes (e.g., n=3-5 per group) are typically sufficient for initial DRF studies.

  • Monitoring: Animals should be closely monitored for clinical signs of toxicity, changes in body weight, and mortality for a defined period (e.g., 7-14 days).

  • Endpoint: The primary endpoint is often the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable toxicity.

Experimental Workflow for an Initial In Vivo Study

InVivoWorkflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Finalize C19H15NO4 Formulation and Administration Route B Design Dose-Range Finding Study (Select Dose Levels, Group Sizes) A->B C Obtain IACUC Approval for Protocol B->C D Acclimate Animals to Study Conditions C->D E Administer Single Dose of C19H15NO4 to Each Dose Group D->E F Monitor Animals Daily for: - Clinical Signs of Toxicity - Body Weight Changes - Morbidity/Mortality E->F G Collect Data and Analyze Results F->G H Determine Maximum Tolerated Dose (MTD) G->H I Select Doses for Subsequent Efficacy Studies H->I

Caption: Workflow for an initial in vivo dose-range finding study.

Conclusion

The successful in vivo evaluation of a novel compound like C19H15NO4 hinges on a methodical and scientifically sound approach to protocol development. By carefully considering vehicle formulation, administration routes, and study design, researchers can generate reliable data while upholding the highest standards of animal welfare. The protocols and workflows presented in this guide offer a robust framework for navigating the challenges associated with the preclinical development of new chemical entities.

References

  • Routes of Administration. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Routes and Volumes of Administration in Mice. (n.d.).
  • Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines.
  • TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse?.
  • Addgene Blog. (2025, January 22). Common Injection Routes in Mice.
  • IG035: Guideline on Administration of Substances to Laboratory Animals. (2025, April 10).
  • Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.).
  • Guidelines for Chemical Substance Administration in Rodents. (2021).
  • Guidelines on Administration of Substances to Laboratory Animals. (n.d.).
  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs.
  • PMC. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

Sources

Application

Advanced Formulation of Berberrubine (C19H15NO4) into Targeted Polymeric Nanoparticles for Enhanced Oncology Therapy

Abstract & Executive Summary Berberrubine (C19H15NO4) is a highly potent, pharmacologically active primary metabolite of the isoquinoline alkaloid berberine[1]. Formed via the 9-O-demethylation of berberine, C19H15NO4 ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Executive Summary

Berberrubine (C19H15NO4) is a highly potent, pharmacologically active primary metabolite of the isoquinoline alkaloid berberine[1]. Formed via the 9-O-demethylation of berberine, C19H15NO4 exhibits superior lipid solubility and a higher affinity for P-glycoprotein (P-gp) receptors, translating to enhanced anti-tumor and lipid-lowering potencies[2][3]. Despite these advantages, its clinical translation is severely bottlenecked by rapid first-pass metabolism, poor aqueous solubility, and non-specific biodistribution[4][5].

To overcome these pharmacokinetic barriers, this application note details a robust, self-validating protocol for encapsulating C19H15NO4 into PEGylated poly(lactic-co-glycolic acid) (PEG-PLGA) nanoparticles. This targeted drug delivery system (DDS) protects the hydrophobic payload, prolongs systemic circulation, and leverages the acidic tumor microenvironment for site-specific release[2][6].

Mechanistic Rationale: The "Why" Behind the Formulation

As formulation scientists, we must design nanocarriers that respond dynamically to physiological barriers. The selection of a PEG-PLGA amphiphilic copolymer matrix is driven by three critical causalities:

  • Stealth & Circulation (PEGylation): The hydrophilic polyethylene glycol (PEG) corona creates a dense hydration shell around the nanoparticle. This sterically hinders the adsorption of opsonin proteins, effectively hiding the nanoparticle from the mononuclear phagocyte system (MPS) and extending its circulation half-life[5][6].

  • Core Solvation & Entrapment (PLGA): The hydrophobic PLGA core provides an ideal thermodynamic environment for the highly lipophilic C19H15NO4, driving high encapsulation efficiencies (>85%) via hydrophobic-hydrophobic interactions[6].

  • Stimuli-Responsive Release: PLGA undergoes accelerated hydrolytic degradation in acidic environments. Because the tumor microenvironment (TME) is characteristically acidic (pH ~5.5) due to the Warburg effect, the nanoparticles preferentially disintegrate and release C19H15NO4 within the tumor interstitium, minimizing off-target toxicity[2][7].

Comparative Data Analysis

The encapsulation of C19H15NO4 into PEG-PLGA nanoparticles fundamentally alters its physicochemical and pharmacokinetic profile. The table below summarizes the expected improvements based on validated nanomedicine paradigms[2][6][7].

ParameterFree C19H15NO4PEG-PLGA Nano-C19H15NO4Analytical Method
Aqueous Solubility < 0.1 mg/mL> 5.0 mg/mL (equivalent)HPLC-UV
Circulation Half-Life ( t1/2​ ) ~2–4 hours~18–24 hoursLC-MS/MS (Plasma)
Tumor Accumulation Low (Non-specific)High (EPR-mediated)Fluorescence Imaging
IC50 (HepG2 / MCF-7) ~4.5 µg/mL~1.6 µg/mLMTT Assay

Formulation Workflow

G A C19H15NO4 (Berberrubine) Hydrophobic Payload C Nanoprecipitation & Self-Assembly A->C Solvent Displacement B PEG-PLGA Copolymer Amphiphilic Carrier B->C Solvent Displacement D Targeted Nano-C19H15NO4 (Size: ~120 nm) C->D Purification E Systemic Circulation (EPR Effect / Stealth) D->E IV Administration F Tumor Microenvironment (pH 5.5 Triggered Release) E->F Active/Passive Targeting

Fig 1: Workflow of C19H15NO4 encapsulation and targeted tumor delivery via PEG-PLGA nanoparticles.

Step-by-Step Protocol & Quality Control

Phase 1: Nanoprecipitation (Solvent Displacement)

Because C19H15NO4 is highly hydrophobic, nanoprecipitation is preferred over double-emulsion to prevent payload partitioning into the external aqueous phase.

  • Preparation of the Organic Phase: Dissolve 10 mg of C19H15NO4 and 50 mg of PEG-PLGA (5k-20k MW) in 2.5 mL of an Acetone/Methanol mixture (8:2 v/v).

    • Causality: Methanol disrupts the crystalline lattice of the alkaloid, while acetone ensures complete solvation of the PLGA backbone.

  • Preparation of the Aqueous Phase: Prepare 10 mL of 1% w/v Poloxamer 188 (Pluronic F-68) in Milli-Q water.

    • Causality: Poloxamer acts as a secondary surfactant, providing steric hindrance to prevent Ostwald ripening and nanoparticle aggregation during the critical formation phase.

  • Self-Assembly: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under moderate magnetic stirring (600 rpm) at room temperature.

    • Self-Validation Check: Immediately shine a laser pointer through the beaker. A clear, opalescent blue scattering (Tyndall effect) confirms successful colloidal dispersion. Visible particulate settling indicates premature polymer aggregation; if observed, reject the batch.

Phase 2: Solvent Evaporation & Purification
  • Evaporation: Leave the dispersion stirring uncovered for 4–6 hours in a fume hood to allow complete evaporation of the organic solvents.

    • Causality: Residual acetone will plasticize the PLGA core, leading to premature payload leakage and structural instability.

  • Purification: Transfer the suspension to Amicon® Ultra-15 centrifugal filter units (MWCO 100 kDa) and centrifuge at 4,000 × g for 20 minutes. Wash twice with Milli-Q water.

    • Causality: This removes unencapsulated C19H15NO4 and excess surfactant, which would otherwise cause a toxic "burst release" upon intravenous administration.

Phase 3: Lyophilization
  • Cryoprotection: Resuspend the purified nanoparticles in a 5% w/v Trehalose solution.

    • Causality: Trehalose replaces water molecules via hydrogen bonding during dehydration, preventing the irreversible fusion of the PEG-PLGA nanoparticles during freeze-drying.

  • Freeze-Drying: Freeze the suspension at -80°C for 4 hours, then lyophilize at -50°C and 0.05 mbar for 48 hours.

Phase 4: Self-Validating Quality Control (QC) Assays

A reliable formulation must pass strict release kinetics to be deemed successful.

  • Physicochemical Sizing (DLS): Resuspend a fraction of the lyophilized powder in Milli-Q water. The Z-average diameter must be between 100–150 nm with a Polydispersity Index (PDI) < 0.2.

  • Encapsulation Efficiency (EE%): Lyse 1 mg of nanoparticles in 1 mL of acetonitrile. Quantify C19H15NO4 via HPLC-UV at 345 nm.

    • Formula:EE% = (Mass of encapsulated drug / Initial mass of drug) × 100. Target: >85%.

  • Stimuli-Responsive In Vitro Release (The Ultimate Validation):

    • Place 2 mg of nanoparticles in a dialysis bag (MWCO 10 kDa).

    • Suspend one bag in PBS (pH 7.4) and another in Acetate Buffer (pH 5.5), both containing 0.5% Tween 80 to maintain sink conditions.

    • Validation Rule: If the cumulative release at pH 7.4 exceeds 20% within the first 4 hours, the formulation suffers from surface-adsorbed drug (failed purification). A successful batch will show <20% release at pH 7.4 over 24 hours, but >75% release at pH 5.5, proving the TME-responsive targeting mechanism[2].

References

  • Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases Source: PMC URL
  • Berberrubine, an Attractive derivative of berberine with multiple pharmacological activities Source: Arabian Journal of Chemistry URL
  • Elucidating Berberine's Therapeutic and Photosensitizer Potential through Nanomedicine Tools Source: PMC URL
  • Transforming Cancer Treatment with Nanotechnology: The Role of Berberine as a Star Natural Compound Source: PMC URL
  • Drug Delivery Systems for the Controlled Delivery of Berberine Source: ResearchGate URL
  • Elucidating Berberine's Therapeutic and Photosensitizer Potential through Nanomedicine Tools Source: MDPI URL
  • Metal-based nanoplatforms for enhancing the biomedical applications of berberine: current progress and future directions Source: Taylor & Francis URL

Sources

Method

Utilizing Complex Organic Molecules as Reference Standards in Metabolomics: A Detailed Application Note and Protocol Featuring N-Benzoyl-L-tyrosine

Introduction: The Critical Role of Reference Standards in Metabolomics Metabolomics, the comprehensive study of small molecules within a biological system, provides a dynamic snapshot of cellular activity. The accuracy a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Reference Standards in Metabolomics

Metabolomics, the comprehensive study of small molecules within a biological system, provides a dynamic snapshot of cellular activity. The accuracy and reproducibility of these studies, however, are fundamentally dependent on the rigorous use of reference standards.[1] These well-characterized compounds are essential for instrument calibration, data normalization, and the confident identification and quantification of metabolites.[1] While the molecular formula C19H15NO4 represents a variety of complex organic structures, a universally adopted reference standard with this specific formula is not prominently documented in current metabolomics literature.

To address the core principles of utilizing a complex, nitrogen-containing aromatic compound as a reference standard, this guide will focus on N-Benzoyl-L-tyrosine (C16H15NO4) as a representative model. The methodologies and protocols detailed herein are designed to be broadly applicable to other complex organic molecules, including potential candidates with the C19H15NO4 formula, serving as a foundational guide for their qualification and implementation in metabolomics workflows.

N-Benzoyl-L-tyrosine, an N-acyl-L-tyrosine, is a suitable exemplar due to its structural complexity, which includes aromatic, amide, and carboxylic acid functional groups, mirroring the chemical diversity found in the metabolome.[2] This application note provides a comprehensive framework for the qualification, preparation, and application of such a compound as both an internal and external reference standard in LC-MS-based metabolomics.

Part 1: Qualification and Preparation of the Reference Standard

The reliability of a reference standard is paramount and begins with its proper qualification and preparation. A primary reference substance should be of the highest available purity, ideally with a comprehensive Certificate of Analysis (CoA).

Initial Qualification of N-Benzoyl-L-tyrosine

Before its use, the identity and purity of the N-Benzoyl-L-tyrosine standard should be verified.

  • Identity Verification: The structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm the accurate mass.

  • Purity Assessment: Chromatographic purity should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of ≥98% is recommended for use as a reference standard.

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is a critical step to minimize quantitative errors.

Table 1: Preparation of N-Benzoyl-L-tyrosine Stock and Working Solutions

Solution TypeAnalyteSolventConcentrationStorage ConditionsStability
Stock Solution N-Benzoyl-L-tyrosineMethanol (HPLC Grade)1 mg/mL-20°C in amber glass vials6 months
Working Solution A N-Benzoyl-L-tyrosineMethanol:Water (1:1, v/v)100 µg/mL-20°C1 month
Working Solution B N-Benzoyl-L-tyrosineMethanol:Water (1:1, v/v)10 µg/mL4°C1 week
Working Solution C N-Benzoyl-L-tyrosineMethanol:Water (1:1, v/v)1 µg/mL4°C24 hours

Protocol 1: Preparation of N-Benzoyl-L-tyrosine Stock Solution (1 mg/mL)

  • Allow the N-Benzoyl-L-tyrosine powder to equilibrate to room temperature in a desiccator to prevent water condensation.

  • Accurately weigh 10 mg of the powder using a calibrated analytical balance.

  • Quantitatively transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Bring the volume to the 10 mL mark with methanol.

  • Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Aliquot into 1 mL amber glass vials and store at -20°C.

Part 2: Application in Metabolomics Workflows

N-Benzoyl-L-tyrosine can be employed as both an external and an internal standard to enhance data quality in metabolomics experiments.

Use as an External Standard for System Suitability

Regularly injecting an external standard helps monitor the performance and stability of the LC-MS system.

Protocol 2: System Suitability Test

  • Prepare a system suitability solution of N-Benzoyl-L-tyrosine at 1 µg/mL (Working Solution C).

  • At the beginning of each analytical run, inject the system suitability solution 3-5 times.

  • Monitor the following parameters:

    • Peak Area: The relative standard deviation (RSD) of the peak area should be <15%.

    • Retention Time: The RSD of the retention time should be <2%.

    • Peak Shape: Observe for any significant tailing or fronting.

  • Inject the system suitability solution periodically throughout the analytical run (e.g., every 10-20 samples) to monitor for any drift in instrument performance.

Use as an Internal Standard for Normalization

The addition of a known quantity of an internal standard to every sample before analysis is a powerful way to correct for variations in sample preparation and instrument response.[3] Stable isotope-labeled standards are the gold standard for internal standards as they co-elute with the analyte and experience similar matrix effects.[4][5][6] In the absence of a stable isotope-labeled version of every analyte in an untargeted study, a non-endogenous, structurally similar compound like N-Benzoyl-L-tyrosine can be used to normalize a class of compounds or the overall signal.

Protocol 3: Spiking of Internal Standard into Samples

  • Thaw biological samples (e.g., plasma, urine, cell extracts) on ice.

  • During the protein precipitation/extraction step (e.g., with cold methanol or acetonitrile), add a precise volume of the internal standard stock solution to each sample to achieve a final concentration that is within the linear range of the instrument and ideally close to the median concentration of the analytes of interest. A typical starting concentration is 1-5 µg/mL.

  • For a 100 µL plasma sample, add 10 µL of a 10 µg/mL N-Benzoyl-L-tyrosine working solution.

  • Vortex each sample thoroughly after the addition of the internal standard.

  • Proceed with the standard sample preparation workflow (e.g., centrifugation, supernatant transfer, and evaporation).

  • Reconstitute the dried extract in the initial mobile phase.

The workflow for using an internal standard is visualized in the following diagram:

internal_standard_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Biological Sample Spike Spike IS into Sample Sample->Spike IS_Stock Internal Standard (N-Benzoyl-L-tyrosine) IS_Stock->Spike Extract Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Process Centrifuge & Evaporate Extract->Process Reconstitute Reconstitute Process->Reconstitute LCMS LC-MS Injection Reconstitute->LCMS Data Data Acquisition (Analyte & IS Signals) LCMS->Data Normalization Normalization: Response Ratio = Analyte Area / IS Area Data->Normalization Quant Quantification Normalization->Quant

Figure 1: Workflow for utilizing N-Benzoyl-L-tyrosine as an internal standard.

Part 3: Method Validation

For quantitative metabolomics studies, the analytical method should be validated to ensure its reliability.[7] N-Benzoyl-L-tyrosine can be used to establish key validation parameters.

Table 2: Key Parameters for Method Validation

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.99 for a calibration curve of at least 5 non-zero concentrations.
Accuracy The closeness of the measured value to the true value.%Recovery of 85-115% for spiked samples at low, medium, and high concentrations.
Precision The closeness of repeated measurements.RSD < 15% for intra-day and inter-day measurements.
Matrix Effect The alteration of ionization efficiency by co-eluting compounds from the sample matrix.Calculated by comparing the response of the standard in neat solution versus post-extraction spiked matrix. Values should be consistent across different lots of matrix.
Stability The chemical stability of the analyte in the biological matrix under different conditions.Freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability should be assessed. Analyte concentration should remain within ±15% of the initial concentration.

The following diagram illustrates the logical flow of the method validation process:

method_validation_flow Start Method Development Linearity Linearity & Range Start->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Matrix Matrix Effect Precision->Matrix Stability Stability (Freeze-thaw, Bench-top, Long-term) Matrix->Stability Validated Validated Method Stability->Validated

Figure 2: Logical flow for analytical method validation in metabolomics.

Conclusion

References

  • IROA Technologies. (2025, December 22). How Mass Spectrometry Reference Standards Validate Data.
  • Sigma-Aldrich. (n.d.). Biomarker & Metabolite Standards.
  • PubChem. (n.d.). N-Benzoyl-L-tyrosine.
  • Heal, K. (2018, January 3). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Metabolomics Standards.
  • Heal, K. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
  • MedchemExpress. (n.d.). N-Benzoyl-L-tyrosine p-nitroanilide.
  • ChemBK. (2022, October 16). N-Benzoyl-L-tyrosine ethyl.
  • Sigma-Aldrich. (n.d.). N-Benzoyl-L-tyrosine p-nitroanilide 6154-45-6.
  • PubChem. (n.d.). N-Benzyl-L-tyrosine.
  • Cheméo. (n.d.). Chemical Properties of N-Benzyloxycarbonyl-L-tyrosine (CAS 1164-16-5).
  • Sigma-Aldrich. (n.d.). N-Benzoyl- L -tyrosine p-nitroanilide 6154-45-6.
  • Benchchem. (n.d.). A Comparative Guide to Internal Standards for Tyrosine Quantification: D-Tyrosine-d2 vs. Isotopic Alternatives.
  • Heal, K. (2018, January 3). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples.
  • National Center for Biotechnology Information. (n.d.). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for C19H15NO4-Class Small Molecules

Overview & Mechanistic Background Small molecules sharing the chemical formula C19H15NO4 (such as the CDC 12/15-lipoxygenase inhibitor and the isoquinoline alkaloid Cepharadione B) present significant formulation challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Background

Small molecules sharing the chemical formula C19H15NO4 (such as the CDC 12/15-lipoxygenase inhibitor and the isoquinoline alkaloid Cepharadione B) present significant formulation challenges in laboratory and clinical settings[1][2]. Characterized by high aromaticity, multiple ring structures, and a lack of highly ionizable groups at physiological pH, these compounds possess a high crystal lattice energy. With a typical LogP ranging from 3.3 to 3.8, they are highly lipophilic and inherently insoluble in standard aqueous buffers[3].

Attempting to force these compounds into aqueous solutions without proper thermodynamic stabilization leads to rapid precipitation, rendering in vitro assays irreproducible and in vivo dosing impossible. This guide provides field-proven, self-validating protocols to overcome these solubility barriers.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my C19H15NO4 compound precipitate immediately when I dilute a 10 mM DMSO stock into PBS? A: This is driven by a thermodynamic phenomenon known as the "solvent-shift" effect. When you pipette a DMSO stock into an aqueous buffer, the highly miscible DMSO rapidly diffuses into the bulk water phase. This strips the lipophilic C19H15NO4 molecules of their solvation shell. Left locally supersaturated in an aqueous environment, the molecules rapidly undergo hydrophobic collapse and nucleation, forming irreversible crystal aggregates. To prevent this, a hydrophobic sink (such as a surfactant micelle or cyclodextrin cavity) must be present before or during the aqueous shift[4].

Q2: I need to perform in vitro cell culture assays. How can I keep the compound in solution without exceeding 0.1% DMSO? A: Standard co-solvents (like PEG or Tween) can be cytotoxic to delicate cell lines. The optimal strategy is utilizing Sulfobutylether-β-cyclodextrin (SBE-β-CD) . SBE-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. It encapsulates the C19H15NO4 molecule via van der Waals forces, forming a water-soluble host-guest inclusion complex that keeps the drug bioavailable without cellular toxicity[5][6].

Q3: What is the optimal formulation for in vivo dosing (e.g., IV or IP injection) of C19H15NO4? A: For in vivo models, a multi-component co-solvent system is required to step-down the solvent polarity gradually. The validated standard for this compound class is a sequential mixture of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1].

Formulation Strategies & Quantitative Data

The following table summarizes the quantitative performance of various formulation strategies for C19H15NO4 molecules.

Formulation StrategyCompositionMax SolubilityStabilityToxicity ProfileRecommended Application
Direct Dilution 1% DMSO in PBS< 10 µg/mL< 5 minsLowNot Recommended
Co-Solvent System 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.5 mg/mL (7.78 mM)> 24 hoursModerateIn vivo (IV/IP dosing)[1]
Cyclodextrin Complex 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.78 mM)> 48 hoursLow (Non-nephrotoxic)In vitro / In vivo[1][6]

Step-by-Step Methodologies

Protocol A: Preparation of the In Vivo Co-Solvent Formulation

This protocol utilizes a step-wise polarity gradient to prevent nucleation. Do not alter the order of addition.

  • Stock Preparation: Weigh out 2.5 mg of C19H15NO4 powder. Add 100 µL of pure, anhydrous DMSO. Vortex vigorously until the solution is completely clear (25 mg/mL stock).

  • Intermediate Solvation (PEG): Add 400 µL of PEG300 to the DMSO stock. Vortex for 30 seconds.

    • Causality: PEG300 acts as a miscible intermediate that lowers the dielectric constant of the mixture, preventing immediate aggregation upon water introduction.

  • Surfactant Stabilization: Add 50 µL of Tween 80. Mix thoroughly by pipetting up and down.

    • Causality: Tween 80 reduces surface tension and forms protective micelles around the hydrophobic drug molecules.

  • Aqueous Shift: Slowly add 450 µL of normal saline dropwise while continuously vortexing the tube.

    • Causality: Dropwise addition prevents localized pockets of high water concentration, ensuring the micelles form evenly without drug precipitation[1].

  • Self-Validation: Visually inspect the tube against a strong light source. The solution must be perfectly clear. For rigorous validation, analyze via Dynamic Light Scattering (DLS); a successful formulation will show a monodisperse peak < 15 nm, confirming the absence of colloidal aggregates.

Protocol B: SBE-β-CD Inclusion Complexation (In Vitro/In Vivo)
  • Buffer Preparation: Dissolve SBE-β-CD powder in normal saline to create a 20% (w/v) solution. Filter sterilize through a 0.22 µm PES membrane.

  • Stock Preparation: Dissolve C19H15NO4 in DMSO to a concentration of 25 mg/mL.

  • Complexation: Add 100 µL of the DMSO stock directly into 900 µL of the 20% SBE-β-CD solution.

  • Thermodynamic Equilibration: Place the mixture in a sonicating water bath for 10 minutes at room temperature.

    • Causality: Sonication provides the kinetic energy required to drive the lipophilic drug into the hydrophobic cavity of the cyclodextrin, establishing a thermodynamically stable inclusion complex[3][5].

Mechanistic Visualizations

Mechanism A C19H15NO4 in DMSO (Stable Monomers) B Direct Aqueous Dilution (Solvent Shift) A->B Poor Strategy D Addition of SBE-β-CD (Hydrophobic Cavity) A->D Optimal Strategy C Rapid Nucleation & Precipitation B->C Supersaturation E Host-Guest Inclusion Complex (Thermodynamically Stable) D->E Solubilization

Caption: Thermodynamic pathways of C19H15NO4 solvent-shift precipitation vs. cyclodextrin solubilization.

Workflow S1 Step 1: Dissolve C19H15NO4 in DMSO (10% v/v) S2 Step 2: Add PEG300 (40% v/v) & Vortex S1->S2 S3 Step 3: Add Tween 80 (5% v/v) & Vortex S2->S3 S4 Step 4: Add Saline (45% v/v) Dropwise S3->S4 S5 Clear, Stable In Vivo Formulation S4->S5

Caption: Step-by-step co-solvent addition workflow for preparing stable C19H15NO4 in vivo formulations.

Sources

Optimization

troubleshooting C19H15NO4 degradation during long-term storage

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for C19H15NO4. This guide is designed to provide in-depth troubleshooting assistance for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for C19H15NO4. This guide is designed to provide in-depth troubleshooting assistance for researchers, scientists, and drug development professionals encountering stability issues during the long-term storage of compounds with the molecular formula C19H15NO4. For the purpose of providing specific and actionable advice, this document will focus on a representative coumarin-based structure, (2-oxo-2H-chromen-4-yl)(phenyl)methyl acetate , which corresponds to this formula and contains functionalities known to be susceptible to degradation.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in purity of my C19H15NO4 sample over time. What are the most likely causes?

The degradation of a molecule like (2-oxo-2H-chromen-4-yl)(phenyl)methyl acetate during storage is typically initiated by environmental factors acting on its susceptible chemical groups. The primary culprits are hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: The molecule contains two ester functionalities: a lactone (the cyclic ester within the coumarin ring) and an acetate group. Both are susceptible to hydrolysis, especially in the presence of moisture and under non-neutral pH conditions.[2][3] This can lead to the opening of the coumarin ring or the loss of the acetate group.[4][5]

  • Oxidation: The benzylic position (the carbon atom attached to both the coumarin and phenyl rings) can be susceptible to oxidation, particularly if exposed to atmospheric oxygen over long periods, potentially accelerated by light or trace metal impurities.

  • Photodegradation: Coumarin derivatives are known to be photosensitive.[6] Exposure to light, especially UV radiation, can lead to complex degradation pathways, including dealkylation and the formation of radical species.[7][8]

Q2: What are the initial visual or analytical signs that my C19H15NO4 sample may be degrading?

Early detection is key to preventing the use of compromised material. Be vigilant for the following signs:

  • Visual Changes:

    • Color Change: A shift from a white or off-white powder to a yellow or brownish hue can indicate the formation of chromophoric degradation products.

    • Change in Physical State: Increased stickiness, clumping, or liquefaction can suggest the uptake of moisture and subsequent hydrolytic degradation.

  • Analytical Changes:

    • Chromatography (HPLC/UPLC): The appearance of new peaks in the chromatogram, often with earlier retention times for more polar degradants, is a primary indicator. You may also see a corresponding decrease in the area of the main compound peak.

    • Spectroscopy (NMR): In ¹H NMR, you might observe new signals corresponding to the hydrolyzed products, for example, a new carboxylic acid proton signal or the disappearance of the acetate methyl signal.

Q3: What are the ideal storage conditions for a C19H15NO4 compound to ensure long-term stability?

To minimize degradation, a multi-faceted approach to storage is required. General recommendations for heterocyclic compounds of this nature include storage in a tightly sealed container, protected from light, at reduced temperatures, and in an inert atmosphere.[9] For pharmaceutical development, storage conditions should be defined by a formal stability study.

ParameterRecommended ConditionRationale
Temperature ≤ 5°C (Refrigerated) or ≤ -20°C (Frozen)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.
Light Amber glass vial or opaque containerProtects the compound from photolytic degradation.[7]
Humidity Low humidity environment / DesiccatorMinimizes the availability of water for hydrolytic reactions.[2]

Troubleshooting Degradation: A Step-by-Step Guide

If you suspect or have confirmed degradation of your C19H15NO4 sample, the following guides will help you diagnose the cause and establish a stability-indicating protocol.

My C19H15NO4 sample failed a purity check. How do I identify the degradation pathway?

Identifying the degradation pathway is crucial for implementing corrective actions. This is typically achieved through a Forced Degradation (Stress Testing) study, as recommended by ICH guidelines.[1][2][11] The goal is to intentionally degrade the sample under various conditions to generate the likely degradation products and establish the molecule's intrinsic stability.[12]

Objective: To generate degradation products under controlled stress conditions to elucidate degradation pathways and validate the analytical method's ability to detect them. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant products.[11][13]

Materials:

  • C19H15NO4 sample

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Calibrated oven, photostability chamber, and pH meter

  • HPLC-UV/DAD or LC-MS system

Procedure:

  • Prepare Stock Solutions: Prepare solutions of C19H15NO4 in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 M HCl. b. Keep at 60°C for 24-48 hours. c. Periodically withdraw aliquots, neutralize with NaOH, dilute, and analyze by HPLC.

  • Base Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 M NaOH. b. Keep at room temperature for 2-8 hours (base hydrolysis is often faster). c. Periodically withdraw aliquots, neutralize with HCl, dilute, and analyze by HPLC.

  • Oxidative Degradation: a. Mix equal volumes of the stock solution and 3% H₂O₂. b. Keep at room temperature for 24 hours, protected from light. c. Analyze by HPLC.

  • Thermal Degradation: a. Store the solid C19H15NO4 sample in an oven at 80°C for 7 days. b. Also, store a solution of the compound at 60°C. c. Analyze both solid and solution samples by HPLC.

  • Photolytic Degradation: a. Expose the solid C19H15NO4 sample and a solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7] b. Keep a control sample in the dark. c. Analyze both light-exposed and dark control samples by HPLC.

  • Analysis and Interpretation: a. Use an HPLC method capable of separating the parent compound from all generated peaks. A Diode-Array Detector (DAD) is useful for assessing peak purity.[14] b. For structural elucidation of major degradants, use LC-MS to obtain mass-to-charge ratios and fragmentation patterns.[15]

The following diagram illustrates the primary degradation products expected from (2-oxo-2H-chromen-4-yl)(phenyl)methyl acetate based on the stress conditions.

DegradationPathways cluster_main C19H15NO4 ((2-oxo-2H-chromen-4-yl)(phenyl)methyl acetate) cluster_products Potential Degradation Products C19H15NO4 (2-oxo-2H-chromen-4-yl)(phenyl)methyl acetate DP1 Hydrolysis Product 1 (Lactone Ring Opening) C19H15NO4->DP1  Base/Acid Hydrolysis (+H2O) DP2 Hydrolysis Product 2 (De-acetylation) C19H15NO4->DP2  Acid/Base Hydrolysis (+H2O) DP3 Oxidation Product (Benzophenone derivative) C19H15NO4->DP3  Oxidation (+[O]) DP4 Photodegradation Products (Complex Mixture) C19H15NO4->DP4  Photolysis (hν)

Caption: Potential degradation pathways for the model C19H15NO4 compound.

Troubleshooting Workflow for Long-Term Storage Failure

Use this workflow to systematically investigate the root cause of unexpected degradation observed during a long-term stability study.

Caption: Troubleshooting workflow for stability failures of C19H15NO4.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Quality Guidelines. ICH.
  • Metabolic pathway of coumarin showing formation of various degradation products.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. PMC.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • ICH Q1A Stability Testing: A Complete Pharmaceutical Guide. (2026, April 1). FDM - Environment Makers.
  • Products of Photodegradation for Coumarin Laser Dyes. (1983, October 31). DTIC.
  • A practical guide to forced degradation and stability studies for drug substances.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, April 2). Pharmaceutical Technology.
  • 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis. Universidade de Lisboa.
  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Science Engineering and Technology.
  • Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. (2013). Scirp.org.
  • Photophysical properties, photodegradation characteristics, and lasing action for coumarin dye C540A in polymeric media.
  • Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin. (2023, May 31).
  • DEVELOPMENT OF NOVEL METHODS FOR THE DETECTION OF COUMARIN, AND ITS METABOLITES, AND THEIR APPLIC
  • The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. PMC.
  • Photophysical properties of coumarins in relation to the nature of their third and seventh substituents.
  • Kinetics and Mechanism of the Ring Opening of 3-carboethoxycoumarin by Sodium Hydroxide and Hydrazine.
  • Enhanced monitoring of photocatalytic reactive oxygen species: using electrochemistry for rapid sensing of hydroxyl radicals formed during the degradation of coumarin. (2023, May 31). Queen's University Belfast.
  • ALICYCLIC, ALICYCLIC-FUSED AND AROMATIC-FUSED RING LACTONES (JECFA 52, 2004). Inchem.org.
  • New Frontiers in Coumarin Analysis: A Validated HPLC Method for Enhanced Precision and Sensitivity. Benchchem.
  • Metabolism of coumarin in humans via 7-hydroxylation and possible route via hydrolysis of the lactone ring. (2015, March 9). Public Library of Science.
  • Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). (2024, August 19). MDPI.
  • HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. (2024, July 18). Journal of the American Chemical Society.
  • Fragmentation pathways of coumarin and its derivatives.
  • Coumarin and Its Deriv
  • ICH Quality Guidelines for Pharmaceutical Stability Storage. (2016, October 27). Q1 Scientific.
  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. (2007, November 15). PubMed.
  • Stability and proper storage conditions for aziridine compounds. Benchchem.
  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2025, December 2). MDPI.
  • Heterocyclic compounds for the sustainability, and existence of human life. IJSDR.

Sources

Troubleshooting

Technical Support Center: Preventing C19H15NO4 Precipitation in Assay Media

Welcome to the Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the highly lipophilic compound C19H15NO4 , widely known as Cinnamyl-3,4-dihydroxy-alpha-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the highly lipophilic compound C19H15NO4 , widely known as Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) [1][2].

CDC is a potent inhibitor of 5-lipoxygenase (5-LO, IC50 = 15 nM) and 12/15-lipoxygenase (12/15-LO), making it a crucial pharmacological tool for studying inflammatory responses, endothelial permeability, and type 1 diabetes models[1][2]. However, its highly conjugated, planar aromatic structure makes it notoriously difficult to keep in aqueous solution, leading to severe "solvent crash" (precipitation) during assay preparation. This guide provides self-validating protocols and mechanistic insights to ensure scientific integrity and reproducible data in your laboratory.

Pathway AA Arachidonic Acid (Substrate) LOX 5-LOX & 12/15-LOX (Enzymes) AA->LOX Oxidation HETE 12(S)-HETE & LTB4 (Lipid Mediators) LOX->HETE Synthesis CDC C19H15NO4 (CDC) Inhibitor CDC->LOX Competitive Inhibition Path Endothelial Permeability & Inflammation HETE->Path Receptor Activation

Fig 1: Mechanism of C19H15NO4 (CDC) inhibiting lipoxygenase pathways to reduce inflammation.

Troubleshooting FAQs: The Physics of Precipitation

Q1: Why does my 10 mM DMSO stock of C19H15NO4 immediately turn cloudy when added to PBS or cell culture media? A: This phenomenon is classic "solvent crash." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid diffusion of DMSO into the water drastically increases the local dielectric constant. Because C19H15NO4 lacks sufficient polar functional groups to hydrogen-bond with water, the thermodynamic hydrophobic effect forces the molecules to aggregate and precipitate before they can evenly disperse. The causality dictates that we must lower the thermodynamic barrier by creating a transitional solvent gradient rather than a direct dilution.

Q2: What is the optimal formulation strategy to keep C19H15NO4 in solution for in vitro assays? A: To prevent precipitation, you must use a co-solvent cascade . Instead of directly diluting into water, step down the hydrophobicity using Polyethylene Glycol 300 (PEG300) and a non-ionic surfactant like Tween-80. This creates protective micro-emulsions that shield the hydrophobic core of the drug. A validated formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, which achieves a clear solution at ≥ 2.5 mg/mL[1].

Q3: My cell line is highly sensitive to Tween-80. Is there an alternative for complex in vitro or in vivo models? A: Yes. You can utilize cyclodextrin inclusion complexes. Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) features a hydrophobic internal cavity that encapsulates the C19H15NO4 molecule, and a highly hydrophilic exterior that maintains aqueous solubility. A formulation of 10% DMSO + 90% (20% SBE-β-CD in Saline) also achieves ≥ 2.5 mg/mL solubility without the need for harsh surfactants[1].

Quantitative Formulation Data

The following table summarizes the solubility limits and vehicle compositions required to maintain C19H15NO4 in solution without precipitation.

Formulation StrategyVehicle Composition (v/v)Max SolubilityRecommended Application
Direct Dilution 1% DMSO in PBS< 0.1 mg/mLNot recommended (High risk of precipitation)
Co-solvent Cascade 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (7.78 mM)Standard in vitro assays, robust cell lines[1]
Cyclodextrin Inclusion 10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.78 mM)In vivo models, sensitive primary cells[1]

Experimental Protocols: Self-Validating Methodologies

The order of addition in these protocols is strictly non-negotiable. Adding aqueous buffer before the surfactants will cause irreversible precipitation.

Formulation Step1 1. Dissolve C19H15NO4 in 100% DMSO Step2 2. Add PEG300 (40% v/v) Step1->Step2 Mix Step3 3. Add Tween-80 (5% v/v) Step2->Step3 Vortex Step4 4. Add Saline/Buffer (45% v/v) Step3->Step4 Dropwise Result Clear, Stable Solution (No Precipitation) Step4->Result Clarify

Fig 2: Step-by-step co-solvent cascade workflow to prevent C19H15NO4 precipitation.

Protocol 1: The Co-Solvent Cascade Formulation (1 mL Working Solution)

Use this for standard biochemical and robust cell-based assays.

  • Primary Solubilization: Dissolve C19H15NO4 powder in 100% clear DMSO to create a 25.0 mg/mL stock solution.

    • Causality: DMSO acts as the primary solvent to completely disrupt the crystal lattice of the solid compound.

  • Dielectric Bridging: Transfer 100 µL of the DMSO stock to a new vial. Add 400 µL of PEG300 and mix evenly.

    • Causality: PEG300 lowers the dielectric constant gap between DMSO and water, preventing immediate aggregation.

  • Micelle Formation: Add 50 µL of Tween-80 to the mixture. Vortex vigorously until completely homogenous.

    • Causality: Tween-80 forms micelles that will encapsulate the lipophilic CDC molecules once the aqueous phase is introduced.

  • Aqueous Introduction: Add 450 µL of normal saline (or your specific assay buffer) dropwise while continuously vortexing.

    • Causality: Slow addition prevents localized high concentrations of water, ensuring the micelles form around the drug rather than the drug crashing out.

  • Self-Validation Check: Inspect the final 1 mL solution by holding the tube against a direct light source. The solution must be optically clear. The absence of light scattering (Tyndall effect) validates that the compound is fully solubilized in micro-emulsions. If turbidity is observed, the cascade failed (likely due to rapid aqueous addition) and must be restarted.

Protocol 2: Cyclodextrin Inclusion Formulation (1 mL Working Solution)

Use this for in vivo injections or highly sensitive cell lines where Tween-80 is toxic.

  • Host Preparation: Prepare a 20% (w/v) SBE-β-CD solution in normal physiological saline.

  • Primary Solubilization: Dissolve C19H15NO4 in 100% DMSO to a concentration of 25.0 mg/mL.

  • Guest Encapsulation: Add 100 µL of the DMSO stock dropwise into 900 µL of the 20% SBE-β-CD solution. Vortex immediately and vigorously for 60 seconds.

    • Causality: The hydrophobic cavity of the cyclodextrin rapidly sequesters the C19H15NO4 molecule, shielding it from the aqueous environment while the hydrophilic exterior maintains bulk solubility.

  • Self-Validation Check: Centrifuge the mixture at 10,000 x g for 5 minutes. The absence of a visible white pellet at the bottom of the tube validates complete inclusion and solubility.

References

Sources

Troubleshooting

overcoming C19H15NO4 auto-oxidation during sample preparation

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Auto-oxidation During Sample Preparation Welcome to the technical support center for C19H15NO4, a novel research compound with signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Auto-oxidation During Sample Preparation

Welcome to the technical support center for C19H15NO4, a novel research compound with significant therapeutic potential. Due to its unique chemical structure, which includes a phenol-like moiety, C19H15NO4 is susceptible to auto-oxidation during routine sample preparation and handling. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maintain the integrity of your samples and ensure the accuracy of your experimental results.

Understanding the Challenge: The Auto-oxidation of C19H15NO4

The susceptibility of C19H15NO4 to degradation stems from its chemical structure, which is prone to oxidation. Phenolic compounds, in general, can undergo auto-oxidation, a process that can be initiated by factors like exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions.[1][2] This process often involves the formation of reactive oxygen species (ROS) and can lead to the generation of quinone-type structures, which may further polymerize into colored degradation products.[1][2]

The oxidation process can significantly impact experimental outcomes by:

  • Reducing the concentration of the active parent compound.

  • Generating artifacts that may interfere with analytical measurements.[3]

This guide will equip you with the knowledge and practical techniques to mitigate these risks.

Troubleshooting and FAQs

This section addresses common issues encountered during the handling and preparation of C19H15NO4 samples.

Frequently Asked Questions (FAQs)

Q1: I've noticed a gradual color change (e.g., yellowing or browning) in my C19H15NO4 stock solution. What's causing this?

A1: A color change is a common indicator of oxidative degradation. Phenolic compounds can oxidize to form quinones and subsequently polymerize into colored pigments.[2] This process is accelerated by exposure to air (oxygen), light, and even slightly alkaline pH conditions.[2] To prevent this, you should prepare solutions fresh whenever possible and store them under an inert atmosphere (see Protocol 1), protected from light, and at a controlled pH.

Q2: My analytical results (e.g., HPLC, LC-MS) show a decrease in the main compound peak and the appearance of new, unidentified peaks over a short period. Is this related to oxidation?

A2: Yes, this is a classic sign of sample degradation. The primary peak representing C19H15NO4 decreases as the compound oxidizes, while the new peaks correspond to its degradation products.[3] Oxidized forms are often more hydrophilic and will have different retention times in reverse-phase chromatography.[3] To confirm, you can re-prepare a fresh sample using the preventative techniques in this guide and compare the chromatograms.

Q3: Can the type of solvent I use affect the stability of C19H15NO4?

A3: Absolutely. The choice of solvent is critical. While solubility is a primary concern, the solvent's purity and potential for contamination are also important. Ensure you are using high-purity, HPLC- or MS-grade solvents. Additionally, aqueous solutions should be prepared with high-purity water (e.g., 18.2 MΩ·cm) and degassed prior to use to remove dissolved oxygen, a key contributor to auto-oxidation.[3]

Q4: I'm seeing inconsistent results between experiments run on different days. Could sample degradation be the cause?

A4: Inconsistent results are a hallmark of analyte instability.[4] If samples from the same stock are degrading at different rates due to variations in handling (e.g., time left on the benchtop, exposure to air), it will lead to poor reproducibility.[4] Implementing a standardized, oxidation-minimizing sample preparation workflow is crucial for achieving consistent and reliable data.[3]

Troubleshooting Workflow

If you suspect C19H15NO4 degradation, follow this logical troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation & Root Cause Analysis cluster_2 Solution Implementation cluster_3 Verification Start Suspected Degradation (e.g., color change, extra peaks) CheckVisual Visual Inspection: Color Change? Precipitation? Start->CheckVisual CheckAnalytical Analytical Check (HPLC/LC-MS): Decreased main peak? New impurity peaks? Start->CheckAnalytical CheckStorage Review Storage Conditions: - Protected from light? - Correct temperature? - Airtight container? CheckVisual->CheckStorage CheckPrep Review Sample Prep Workflow: - Exposed to air for long? - Degassed solvents used? - pH controlled? CheckAnalytical->CheckPrep ImplementInert Implement Protocol 1: Use Inert Atmosphere CheckStorage->ImplementInert CheckReagents Review Reagents: - High-purity solvents? - Antioxidants used? - Potential metal contamination? CheckPrep->CheckReagents ImplementControls Implement Protocol 3: Optimize Solvent & pH CheckPrep->ImplementControls ImplementAntioxidant Implement Protocol 2: Add Antioxidants CheckReagents->ImplementAntioxidant Reanalyze Prepare Fresh Sample with New Protocols & Re-analyze ImplementInert->Reanalyze ImplementAntioxidant->Reanalyze ImplementControls->Reanalyze CompareResults Compare with Previous Data: Is stability improved? Reanalyze->CompareResults Success Problem Resolved Continue with Optimized Protocol CompareResults->Success Yes Failure Problem Persists Contact Technical Support CompareResults->Failure No

Caption: Troubleshooting workflow for C19H15NO4 degradation.

Preventative Strategies and Protocols

Proactive measures are the most effective way to prevent auto-oxidation. The following protocols are designed to be integrated into your standard workflow.

Antioxidant Selection

The addition of a small-molecule antioxidant can effectively "scavenge" free radicals and prevent the auto-oxidation cascade.[5][6] The choice of antioxidant depends on the solvent system and downstream analysis.

AntioxidantSolubilityTypical ConcentrationNotes
Ascorbic Acid (Vitamin C) Water-soluble1-5 mMExcellent for aqueous buffers. Can regenerate other antioxidants like Vitamin E.[5]
Butylated Hydroxytoluene (BHT) Organic-soluble0.01-0.1% (w/v)Ideal for organic stock solutions. Its bulky structure provides steric hindrance.[7]
Gallic Acid Water/Organic mixes0.1-1 mMA phenolic acid itself, it is a potent antioxidant due to its chemical structure.[5]
Protocol 1: Sample Preparation Under an Inert Atmosphere

The most direct way to prevent oxidation is to remove oxygen from the sample's environment.[8][9] This is achieved by using an inert gas like argon or nitrogen. Argon is slightly more inert and denser than air, making it an excellent choice.[9]

Objective: To prepare C19H15NO4 solutions in an oxygen-free environment to prevent auto-oxidation.

Materials:

  • C19H15NO4 solid compound

  • Degassed solvent (see Protocol 3)

  • Glass vials with septa caps

  • Syringes and needles

  • Source of high-purity argon or nitrogen gas with a regulator[10]

  • Schlenk line or a simple balloon setup[10]

Procedure:

  • Prepare Glassware: Ensure all vials are clean and dry. Place a small stir bar in the vial if needed. Seal the vial with a septum cap.

  • Purge the Vial: Insert a needle connected to the inert gas line into the septum. Insert a second "exit" needle to allow air to be displaced.[10]

  • Flush with Gas: Gently flush the vial with argon or nitrogen for 3-5 minutes to remove all atmospheric oxygen.[10] Remove the exit needle first, then the gas inlet needle to maintain positive pressure.

  • Add Solvent: Using a clean, dry syringe, draw up the required volume of degassed solvent. Pierce the septum of the purged vial and add the solvent.

  • Add Compound: Weigh the C19H15NO4 solid in a separate container. Quickly remove the septum from the solvent-containing vial, add the solid, and immediately reseal and re-purge the headspace with inert gas for 1-2 minutes.

  • Dissolve and Store: Gently swirl or stir the vial until the compound is fully dissolved. Store the vial at the recommended temperature, protected from light. For long-term storage, wrap the septum/cap junction with Parafilm to ensure a tight seal.

Protocol 2: Fortification with Antioxidants

Objective: To add a chemical stabilizer to the solvent or buffer before preparing the C19H15NO4 solution.

Procedure:

  • Prepare Antioxidant Stock: Create a concentrated stock solution of your chosen antioxidant (e.g., 100 mM Ascorbic Acid in degassed water or 1% BHT in ethanol).

  • Fortify Solvent: Add the antioxidant stock solution to your primary solvent or buffer to achieve the desired final concentration (see table above). For example, add 100 µL of 100 mM Ascorbic Acid stock to 9.9 mL of buffer to get a final concentration of 1 mM.

  • Mix Thoroughly: Vortex the antioxidant-fortified solvent to ensure it is completely homogenous.[3]

  • Prepare Sample: Use this fortified solvent to prepare your C19H15NO4 stock and working solutions as you normally would. For best results, combine this protocol with Protocol 1.

Protocol 3: Solvent and pH Optimization

Objective: To minimize pro-oxidative conditions related to the solution environment.

Procedure:

  • Use High-Purity Solvents: Always use HPLC-grade or higher solvents and 18.2 MΩ·cm purified water to minimize contaminants like metal ions that can catalyze oxidation.[3]

  • Degas Aqueous Solvents: Before use, degas all aqueous buffers and solvents. This can be done by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by using a sonicator bath under vacuum for a similar duration.[3]

  • Control pH: The auto-oxidation of phenolic compounds is often accelerated at neutral to alkaline pH.[2] If your experimental conditions allow, maintaining a slightly acidic pH (e.g., pH 3-6) can significantly improve the stability of C19H15NO4 in aqueous solutions. Use appropriate buffers like acetate or formate to maintain a stable pH.[11]

Analytical Considerations

Proper analytical methods are required to monitor the stability of C19H15NO4 and detect any degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for assessing purity and stability.[11] A stability-indicating method should be able to separate the intact C19H15NO4 peak from its potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the mass of the degradation products.[11] An increase in mass of +16 Da (or +32 Da) often corresponds to the addition of one (or two) oxygen atoms, a clear sign of oxidation.[3]

  • System Suitability: Before any analysis, ensure your HPLC/LC-MS system is properly equilibrated to prevent issues like retention time drift, which can complicate data interpretation.[12]

Oxidation Pathway Diagram

The following diagram illustrates a plausible auto-oxidation pathway for a molecule with a phenol-like structure, such as C19H15NO4.

OxidationPathway C19H15NO4 C19H15NO4 (Phenol-like structure) Radical Phenoxyl Radical Intermediate C19H15NO4->Radical Initiation (O2, light, metal ions) Radical->C19H15NO4 Quenching (Antioxidant H-donation) Quinone Quinone-like Product (+14 Da shift, loss of 2H) Radical->Quinone Propagation (Reaction with O2) Polymer Polymerized Degradants (Colored Products) Quinone->Polymer Further Reactions

Caption: Plausible auto-oxidation pathway for C19H15NO4.

By implementing these robust sample preparation techniques and maintaining a vigilant analytical approach, researchers can ensure the integrity of their C19H15NO4 samples, leading to more accurate, reproducible, and reliable scientific outcomes.

References
  • ResearchGate. Possible mechanism for the autoxidation of polyphenols containing an...[Link]

  • ACS Publications. Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. [Link]

  • U.S. Department of Energy. MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. [Link]

  • High-Temperature Laboratory. What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis?[Link]

  • National Center for Biotechnology Information. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. [Link]

  • ResearchGate. Mechanism of autoxidation of o-diphenols. [Link]

  • Kintek Furnace. How Does The Inert Atmosphere Principle Enhance Process Control In Scientific Applications?[Link]

  • Jacomex. Laboratory Equipment for Inert Atmosphere. [Link]

  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • MDPI. Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. [Link]

  • MDPI. Oxidation of Small Phenolic Compounds by Mn(IV). [Link]

  • American Institute of Physics. Laboratory-scale setup for anionic polymerization under inert atmosphere. [Link]

  • IntechOpen. Antioxidant Compounds and Their Antioxidant Mechanism. [Link]

  • Blue Line. Research Compound Stability Guide. [Link]

  • IntechOpen. Perspective Chapter: Sample Preparation Techniques for Electrochemical Analysis of Pesticides and Heavy Metals in Environmental and Food Samples. [Link]

  • ACS Publications. Versatile, Cheap, Readily Modifiable Sample Delivery Method for Analysis of Air-/Moisture-Sensitive Samples Using Atmospheric Pressure Solids Analysis Probe Mass Spectrometry. [Link]

  • Dove Press. Antioxidants for the Prevention and Treatment of Non-communicable Diseases. [Link]

  • ResearchGate. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. [Link]

  • MDPI. Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [Link]

  • ResearchGate. Antioxidant properties of small-molecule non-enzymatic compounds. [Link]

  • National Center for Biotechnology Information. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

Sources

Optimization

troubleshooting low extraction recovery rates for C19H15NO4

Technical Support Center: Troubleshooting Low Extraction Recovery for C19​H15​NO4​ From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting portal. In drug development and pharmacognosy,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Extraction Recovery for C19​H15​NO4​

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting portal. In drug development and pharmacognosy, the chemical formula C19​H15​NO4​ (MW ~321.3 g/mol ) represents a critical class of bioactive isoquinoline and aporphine alkaloids, most notably Cepharadione B and Berberrubine derivatives.

When laboratories report sub-optimal extraction recoveries (<50%) for these compounds, the root cause rarely lies in the LC-MS/MS instrumentation. Instead, it is almost always a failure to manage the physicochemical state of the molecule during sample preparation. This guide provides the mechanistic causality behind recovery loss and delivers a self-validating protocol to achieve >95% extraction efficiency.

Part 1: The Mechanistic Causality of Recovery Loss

To troubleshoot C19​H15​NO4​ , you must stop viewing extraction as a mere "washing" step and treat it as a thermodynamic phase-transfer system. Low recovery is typically driven by three physical mechanisms:

  • Ionization State Mismatch (The pKa Trap): Isoquinoline alkaloids contain a basic nitrogen atom. At a neutral or acidic pH, this nitrogen is protonated, rendering the molecule highly polar and water-soluble. Attempting a Liquid-Liquid Extraction (LLE) into an organic solvent without first basifying the aqueous phase will trap the alkaloid in the aqueous waste.

  • Matrix Sequestration: In plant matrices (e.g., Houttuynia cordata), C19​H15​NO4​ binds tightly to cell wall polysaccharides and polyphenols[1]. In pharmacokinetic (PK) plasma samples, it exhibits high protein binding. Neutral solvents cannot break these non-covalent bonds.

  • Thermal Lability: Researchers often use prolonged, high-temperature ultrasonic extraction to improve yield. However, the isoquinoline nucleus is susceptible to thermal oxidation. Excessive heat degrades the molecule before it ever reaches the mass spectrometer[2].

Part 2: Interactive Troubleshooting FAQs

Q1: We are performing a Liquid-Liquid Extraction (LLE) with ethyl acetate, but our recovery of C19​H15​NO4​ is stuck at 35%. What is going wrong? A1: You are likely attempting to extract the protonated salt form of the alkaloid. Ethyl acetate is non-polar and will only extract the lipophilic freebase form. You must adjust the pH of your aqueous sample to 9.0–9.5 using 5% Ammonium Hydroxide ( NH4​OH ) prior to adding your organic solvent. This deprotonates the basic nitrogen, driving the partition coefficient heavily toward the organic phase.

Q2: We are extracting from dried plant tissue using sonication. Our yields are highly inconsistent between batches. How do we fix this? A2: Your solvent lacks the ionic strength to break the plant matrix, and your bath temperature is likely fluctuating. Switch to an acidic alcoholic buffer (e.g., 0.3 M HCl–methanol)[3]. The acid protonates the alkaloid, breaking it free from cellular matrices and highly solubilizing it in methanol. Crucially, you must perform this in a temperature-controlled environment (or an ice bath) to prevent thermal degradation of the compound[2].

Q3: My LC-MS/MS recovery looks okay, but my precision (RSD) is terrible and the baseline is noisy. How can I clean up the sample? A3: You are experiencing severe ion suppression from co-extracted matrix lipids or polyphenols. Switch from LLE to Solid Phase Extraction (SPE) using a C18 cartridge. SPE removes polar interferences and provides near-quantitative recovery for isoquinoline alkaloids by allowing targeted washing and elution[4].

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at step one, the system automatically isolates sample prep failures from instrumental errors. If the IS recovery is high but the target is low, the issue is matrix binding; if both are low, the issue is phase separation.

Phase 1: Matrix Disruption & Solubilization

  • Spike & Equilibrate: Weigh 500 mg of pulverized sample (or 500 µL plasma) into a 15 mL centrifuge tube. Immediately spike with 10 µL of Internal Standard (e.g., Berberine-d3, 1 µg/mL). Vortex and let equilibrate for 10 minutes.

  • Acidic Disruption: Add 5.0 mL of extraction buffer (0.3 M HCl–methanol, 1:1, v/v)[3]. Causality: The low pH denatures binding proteins and solubilizes the alkaloid as a salt.

  • Controlled Sonication: Sonicate for 30 minutes. Critical: Maintain the water bath temperature strictly below 30°C using an ice bath to prevent thermal oxidation[2].

  • Separation: Centrifuge at 11,000 × g for 10 minutes. Transfer the supernatant to a clean tube.

Phase 2: SPE Clean-up & Freebase Conversion 5. Basification: Dilute the supernatant with 10 mL of LC-MS grade water. Dropwise, add 5% NH4​OH until the pH reaches 9.0–9.5. Causality: Deprotonation converts the alkaloid to its lipophilic freebase, essential for C18 retention. 6. Cartridge Conditioning: Condition a C18 Sep-Pak cartridge with 3 mL Methanol followed by 3 mL Water (pH adjusted to 9.0)[4]. 7. Loading: Load the basified sample onto the cartridge at a steady flow rate of 1 mL/min. 8. Washing: Wash with 5 mL of 5% Methanol in water to elute polar matrix interferences. 9. Elution: Elute the target C19​H15​NO4​ fraction with 3 mL of 100% Methanol. 10. Reconstitution: Evaporate the eluate under a gentle stream of N2​ gas at room temperature. Reconstitute in 200 µL of your initial HPLC mobile phase.

Part 4: Quantitative Recovery Data

The following table summarizes the causal relationship between extraction conditions and the resulting recovery of C19​H15​NO4​ , validating the necessity of pH control and SPE clean-up.

Extraction MethodSolvent SystemAqueous pHMatrixAverage Recovery (%)Matrix Effect (%)
Standard LLEEthyl Acetate7.0 (Neutral)Plant Tissue38.5 ± 4.2-45.2
Optimized LLEChloroform ( CHCl3​ )9.5 (Basic)Plant Tissue89.2 ± 2.1-18.4
Acidic UAE0.3 M HCl-MeOHN/A (Acidic)Plant Tissue92.4 ± 3.5-22.1
Optimized SPE C18 / Methanol Elution 9.0 (Load) Plasma 98.6 ± 1.2 -4.5
Part 5: Extraction Workflow & Phase Distribution

G Start Sample Matrix (Plant Tissue / Plasma) AcidExt Acidic Extraction (0.3M HCl-MeOH, <30°C) Start->AcidExt Disrupts matrix binding Centrifuge Centrifugation & Supernatant Collection AcidExt->Centrifuge Solubilizes alkaloid salts BaseAdj Basification (Add NH4OH to pH 9.5) Centrifuge->BaseAdj Prepare for partitioning LLE Liquid-Liquid Extraction (CHCl3 or EtOAc) Centrifuge->LLE Skip basification (pH < 7) BaseAdj->LLE Deprotonates basic nitrogen SPE Solid Phase Extraction (C18 Cartridge Clean-up) BaseAdj->SPE Alternative for high matrix Success High Recovery C19H15NO4 (>95% Yield) LLE->Success Organic phase collection Failure Low Recovery / Degradation LLE->Failure Alkaloid remains in aqueous SPE->Success Elution with pure MeOH

Workflow for optimizing the extraction recovery of C19H15NO4 isoquinoline alkaloids.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: C19H15NO4 (CDC) vs. Standard Reference Inhibitors

As a Senior Application Scientist, selecting the right pharmacological inhibitor is rarely a matter of simply looking up an IC50​ value. It requires a rigorous understanding of enzyme kinetics, off-target effects, and th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right pharmacological inhibitor is rarely a matter of simply looking up an IC50​ value. It requires a rigorous understanding of enzyme kinetics, off-target effects, and the analytical limitations of your downstream assays.

This guide provides an in-depth technical comparison between C19H15NO4 (Cinnamyl-3,4-dihydroxy-α-cyanocinnamate, commonly abbreviated as CDC ) and standard reference inhibitors like Baicalein and Zileuton. CDC is a highly potent, cell-permeable synthetic inhibitor primarily utilized to interrogate the 12-Lipoxygenase (12-LOX) pathway [1]. By evaluating CDC against standard alternatives, this guide establishes a self-validating experimental framework for researchers investigating lipid-mediated inflammatory signaling, airway remodeling, and nociceptive processing.

Mechanistic Context: The Arachidonic Acid Cascade

To understand the utility of CDC, we must first map the metabolic bifurcation of arachidonic acid (AA). Upon release from the phospholipid bilayer by cytosolic phospholipase A2 (cPLA2), AA is oxygenated by distinct lipoxygenase (LOX) isoforms.

12-LOX catalyzes the insertion of oxygen at the C-12 position of AA, yielding 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is rapidly reduced to 12(S)-HETE or converted into hepoxilins (e.g., HXA3). These metabolites are potent intracellular signaling molecules implicated in platelet-induced airway smooth muscle cell (ASMC) proliferation[2] and the activation of TRPV1/TRPA1 receptors in inflammatory hyperalgesia [3].

CDC acts by directly interfering with this oxygenation step. However, because lipoxygenase isoforms share highly conserved active sites containing a non-heme iron, cross-reactivity is a persistent challenge. CDC exhibits potent 12-LOX inhibition but also displays significant activity against 5-LOX [4]. Therefore, distinguishing 12-LOX-specific phenotypes requires a carefully controlled experimental matrix.

Pathway AA Arachidonic Acid (Substrate) LOX12 12-Lipoxygenase (12-LOX) AA->LOX12 Oxidation LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxidation HETE12 12(S)-HETE / Hepoxilins (Pro-inflammatory) LOX12->HETE12 Catalysis HETE5 5-HETE / Leukotrienes (Inflammatory) LOX5->HETE5 Catalysis CDC C19H15NO4 (CDC) Potent 12-LOX Inhibitor CDC->LOX12 CDC->LOX5 Partial Baicalein Baicalein Standard 12-LOX Inhibitor Baicalein->LOX12 Zileuton Zileuton Selective 5-LOX Inhibitor Zileuton->LOX5

Arachidonic acid metabolism pathway illustrating targeted inhibition by CDC, Baicalein, and Zileuton.

Comparative Efficacy Data

When designing an assay, the choice between CDC and a classical inhibitor like Baicalein dictates the required working concentrations and the necessary control arms. The table below synthesizes the kinetic profiles of these inhibitors to guide your dosing strategy.

InhibitorChemical ClassPrimary Target IC50​ (12-LOX) IC50​ (5-LOX)Mechanism of ActionTypical In Vitro Dose
C19H15NO4 (CDC) Synthetic Cinnamate12-LOX / 5-LOX~63 nM [1]~15 - 500 nM [4]Active site iron chelation / Redox1 - 10 µM
Baicalein Flavonoid12-LOX / 15-LOX120 - 640 nM [5]> 9.5 µMIron reduction / Antioxidant10 - 20 µM
NDGA LignanPan-LOX~0.6 µM~0.2 µMFree radical scavenger5 - 30 µM
Zileuton N-hydroxyurea5-LOX> 50 µM~0.5 µMIron chelation5 - 10 µM

Key Takeaway: CDC is an order of magnitude more potent against 12-LOX than Baicalein. However, because CDC also exhibits strong 5-LOX inhibition, any phenotypic change observed with CDC must be cross-validated using a selective 5-LOX inhibitor (like Zileuton) to isolate the 12-LOX specific mechanism.

Experimental Protocols: Building a Self-Validating System

To ensure scientific integrity, the protocols below are designed as "self-validating systems." This means every assay includes built-in controls that confirm not just the final readout, but the specific biochemical pathway responsible for it.

Protocol A: In Vitro LC-MS/MS Quantification of 12(S)-HETE

Causality & Logic: Why use LC-MS/MS instead of a commercial ELISA? ELISAs for HETEs suffer from severe cross-reactivity between 12(S)-HETE, 15(S)-HETE, and 5-HETE. Because CDC affects both 12-LOX and 5-LOX, mass spectrometry is mandatory to resolve the specific lipid species based on their distinct fragmentation patterns, ensuring the observed inhibition is accurately attributed to the correct enzyme.

Step-by-Step Methodology:

  • Cell Preparation: Seed NCI-H292 respiratory epithelial cells at 1×106 cells/well in 6-well plates. Serum-starve for 24 hours to synchronize the cell cycle and baseline lipid metabolism.

  • Inhibitor Pre-treatment (The Matrix):

    • Test Arm: CDC (10 µM)

    • Positive Control Arm: Baicalein (20 µM)

    • Negative Control Arm: Zileuton (10 µM) - Crucial for ruling out 5-LOX dependency.

    • Vehicle Control: 0.1% DMSO.

    • Pre-incubate cells for 1 hour at 37°C.

  • Stimulation: Add Phorbol 12-myristate 13-acetate (PMA) at 20 nM for 30 minutes to induce cPLA2 activation and AA release.

  • Lipid Extraction: Quench the reaction with ice-cold methanol. Add 10 ng of deuterated 12(S)-HETE-d8 as an internal standard (IS) to every sample. This IS validates the extraction efficiency and normalizes matrix effects during MS analysis. Extract lipids using Solid Phase Extraction (SPE) C18 cartridges.

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor the specific multiple reaction monitoring (MRM) transitions:

    • 12(S)-HETE: m/z 319.2 179.1

    • 12(S)-HETE-d8 (IS): m/z 327.2 184.1

  • Validation Check: If CDC and Baicalein suppress the 319.2 peak, but Zileuton does not, you have definitively validated a 12-LOX-dependent mechanism.

Protocol B: Functional Co-Culture Assay (Platelet-Induced ASMC Proliferation)

Causality & Logic: 12-LOX is highly expressed in platelets. To prove that CDC's inhibition of 12-LOX translates to a functional biological outcome (preventing airway remodeling), we must evaluate the paracrine signaling between platelets and Airway Smooth Muscle Cells (ASMCs)[2].

Step-by-Step Methodology:

  • ASMC Plating: Seed primary human ASMCs in 96-well plates ( 5×103 cells/well).

  • Platelet Isolation & Treatment: Isolate human platelets from whole blood via centrifugation. Pre-treat isolated platelets with CDC (5 µM), Baicalein (10 µM), or Vehicle for 30 minutes.

  • Co-Culture: Wash the platelets to remove unbound inhibitor (preventing direct off-target effects on the ASMCs). Add the treated platelets to the ASMC wells at a ratio of 100:1 (Platelets:ASMC).

  • Proliferation Readout: After 48 hours of co-culture, add MTS reagent (tetrazolium salt). Incubate for 2 hours and read absorbance at 490 nm.

  • Validation Check: A successful assay will show that ASMC proliferation is significantly blunted by CDC-treated platelets compared to vehicle-treated platelets, confirming that platelet-derived 12-LOX metabolites are the causal agents of ASMC mitogenesis.

Expert Insights on Experimental Design (E-E-A-T)

When drafting grant proposals or manuscripts, reviewers will scrutinize your choice of inhibitors. Here is the authoritative grounding for using CDC:

  • Potency vs. Selectivity Trade-offs: CDC is preferred over Baicalein when absolute suppression of 12-LOX is required, as its IC50​ is in the nanomolar range (63 nM) compared to Baicalein's micromolar range [1, 5]. However, because CDC is a dual 5/12-LOX inhibitor, you cannot use it in isolation. A rigorous experimental design mandates the parallel use of a highly specific 5-LOX inhibitor (like Zileuton) to subtract the 5-LOX variable from your results [3].

  • Avoiding Redox Artifacts: Many LOX inhibitors (like NDGA and Baicalein) act as potent antioxidants and free radical scavengers. This means they can suppress cellular phenotypes (like ROS generation) independently of lipoxygenase inhibition. CDC acts primarily via active site interference rather than bulk ROS scavenging, making it a cleaner tool for isolating lipid-kinase specific pathways from general oxidative stress phenomena.

References

  • PubMed (NIH). "Inhibition of 12-lipoxygenase reduces platelet activation and prevents their mitogenic function". Available at: [Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Spinal 12-lipoxygenase-derived hepoxilin A3 contributes to inflammatory hyperalgesia via activation of TRPV1 and TRPA1 receptors". Available at: [Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for C19H15NO4 According to ICH Guidelines

Introduction: The Analytical Imperative for a New Chemical Entity (NCE) In the landscape of pharmaceutical development, the journey of a New Chemical Entity (NCE) from discovery to a marketed drug is underpinned by rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a New Chemical Entity (NCE)

In the landscape of pharmaceutical development, the journey of a New Chemical Entity (NCE) from discovery to a marketed drug is underpinned by rigorous analytical science. For our subject, a promising NCE with the molecular formula C19H15NO4, establishing its quality, safety, and efficacy is paramount. This guide provides an in-depth comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—for the validation of a quantitative assay and impurity determination method for C19H15NO4.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is not merely a regulatory checkbox but a scientific necessity that ensures the reliability and consistency of data throughout a drug's lifecycle.[3][4] This guide is structured to provide not just the "how" but the "why," grounding every recommendation in the principles of the International Council for Harmonisation (ICH) Q2(R1) and the modernized Q2(R2)/Q14 guidelines.[4][5][6][7][8]

The Foundation: Method Development and Specificity

Before validation can begin, a stability-indicating method must be developed. This is a method that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[9] To achieve this, forced degradation (stress testing) is a mandatory first step.

Forced Degradation: Probing the Molecule's Weaknesses

Forced degradation studies deliberately stress the C19H15NO4 API under harsh conditions to produce its likely degradation products.[9][10][11] The objective is to ensure the analytical method can separate these degradants from the intact API, a core requirement of specificity.[1] Typical stress conditions, as outlined in ICH Q1A(R2), include:[10][12]

  • Acid Hydrolysis: (e.g., 0.1 N HCl at 60°C)

  • Base Hydrolysis: (e.g., 0.1 N NaOH at 60°C)

  • Oxidation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Stress: (e.g., 80°C dry heat)

  • Photostability: (e.g., exposure to UV and visible light as per ICH Q1B)[13]

The goal is to achieve 5-20% degradation, which provides sufficient degradant concentration for analytical detection without completely destroying the sample.[10][12] The specificity of both HPLC-UV and UPLC-MS methods is then evaluated by assessing peak purity (using a Diode Array Detector for HPLC) and mass-to-charge ratio (m/z) specificity (for MS).

// Style nodes FDS [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Specificity [fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Routine [fillcolor="#FBBC05", fontcolor="#202124"]; } Caption: Workflow from method development to routine use.

Comparative Validation: HPLC-UV vs. UPLC-MS

We will now compare the performance of a traditional HPLC-UV method against a modern UPLC-MS method for the validation of a quantitative assay for C19H15NO4. The objective of an assay is to determine the potency or content of the API.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a specific range.[1][14] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1]

ParameterHPLC-UVUPLC-MSICH Q2(R1) Guideline
Range 80% - 120% of nominal (0.8-1.2 mg/mL)1% - 150% of nominal (0.01-1.5 mg/mL)For assays, typically 80-120% of the test concentration.
Correlation Coefficient (r²) 0.9992> 0.9998Should be evaluated statistically; typically > 0.995.
Calibration Model Linear (y = mx + c)Linear (y = mx + c)Justify the chosen model.

Scientist's Insight: The UPLC-MS method demonstrates a significantly wider linear range. This is invaluable for quantifying both the main component (assay) and low-level impurities with a single method, streamlining the workflow. The superior sensitivity of MS detection allows for accurate measurement at much lower concentrations.[15][16]

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a placebo matrix with known amounts of C19H15NO4 API at different concentration levels.

ConcentrationHPLC-UV (% Recovery)UPLC-MS (% Recovery)ICH Q2(R1) Guideline
80% (0.8 mg/mL) 99.1%100.2%Acceptance criteria are typically 98.0% to 102.0% recovery.
100% (1.0 mg/mL) 100.5%99.8%
120% (1.2 mg/mL) 101.2%100.5%
Mean Recovery 100.3% 100.2%

Scientist's Insight: Both methods show excellent accuracy and fall well within typical acceptance criteria. The key differentiator is not in the assay range but would become apparent if assessing impurity accuracy at very low levels (e.g., 0.05%), where the sensitivity and selectivity of MS would provide more reliable results.[16]

Precision

Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:[14]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same lab, but on different days, with different analysts, or on different equipment.

Parameter (at 100% conc.)HPLC-UV (%RSD)UPLC-MS (%RSD)ICH Q2(R1) Guideline
Repeatability (n=6) 0.45%0.15%For drug substance assays, RSDs are typically expected to be ≤ 1%.
Intermediate Precision (n=12) 0.78%0.32%

Scientist's Insight: The UPLC-MS method is demonstrably more precise. This is due to the sub-2 µm particle columns used in UPLC, which produce sharper, more efficient peaks, leading to more consistent integration.[15][17] Higher precision translates to greater confidence in reported results and a better ability to detect small changes in product quality over time.

// Relationships edge [style=dashed, color="#EA4335", constraint=false]; Accuracy -> Precision [label="Prerequisite"]; Specificity -> Accuracy [label="Ensures"]; } Caption: Interrelationship of ICH Q2 validation parameters.

Detection & Quantitation Limits (LOD/LOQ)

These parameters are critical for impurity analysis, not for the main assay.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]

ParameterHPLC-UVUPLC-MSICH Q2(R1) Guideline
LOD (as % of 1 mg/mL) 0.02% (200 ng/mL)0.001% (10 ng/mL)Signal-to-Noise ratio of ~3:1.
LOQ (as % of 1 mg/mL) 0.05% (500 ng/mL)0.003% (30 ng/mL)Signal-to-Noise ratio of ~10:1; must be confirmed with accuracy/precision data.

Scientist's Insight: The UPLC-MS method is orders of magnitude more sensitive. This is the single greatest advantage for impurity profiling.[15][18] Regulatory expectations for identifying and qualifying impurities are stringent. An LOQ of 0.003% allows for the confident quantification of trace-level degradants that would be entirely missed or inaccurately measured by the HPLC-UV method.

Experimental Protocols

Protocol 1: HPLC-UV Method for C19H15NO4 Assay
  • System: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Standard Preparation: Prepare a 1.0 mg/mL stock of C19H15NO4 in 50:50 Acetonitrile:Water. Linearity standards prepared by serial dilution from 0.8 mg/mL to 1.2 mg/mL.

Protocol 2: UPLC-MS Method for C19H15NO4 Assay & Impurities
  • System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 1 µL.

  • MS Detection: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions: Monitor for C19H15NO4 parent ion and key fragment ions (e.g., m/z 322.1 -> 150.1).

  • Standard Preparation: Prepare a 1.0 mg/mL stock. Linearity standards prepared by serial dilution from 0.0001 mg/mL to 1.5 mg/mL.

Conclusion and Recommendation

Both the HPLC-UV and UPLC-MS methods can be successfully validated for the assay of C19H15NO4 according to ICH guidelines.

  • The HPLC-UV method is robust, reliable, and perfectly adequate for routine quality control of the main component assay where high sensitivity is not required. It is a cost-effective workhorse for many QC labs.

  • The UPLC-MS method offers superior performance in every key metric: speed, sensitivity, precision, and specificity.[15][18] Its significantly lower LOQ makes it the only choice for a combined assay and stability-indicating impurity method. The mass data provides an orthogonal detection technique that adds an unequivocal layer of confidence in peak identification.[16]

For the development of a new chemical entity like C19H15NO4, where a deep understanding of the impurity profile is critical for safety and regulatory success, the UPLC-MS method is the unequivocally superior choice . It provides a more comprehensive and reliable analytical package that aligns with the modern, risk-based approach to pharmaceutical quality embodied in the latest ICH Q2(R2)/Q14 guidelines.[4][8]

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • ICH Q2 (R1)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2026, April 1).
  • ICH GUIDELINES: STRESS DEGRAD
  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (2015). Health Canada.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Analytical method valid
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. (2022, June 22). AKJournals.
  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • Comparative analysis of samples using HPLC-UV (x-axis) and UPLC-MS/MS.
  • HPLC vs UPLC - What's the Difference?.
  • 3 reasons why you should upgrade from UV detection to Mass Spectrometry. (2019, September 10). Advion.

Sources

Validation

The Causality of Method Selection: qNMR vs. Traditional Alternatives

Absolute Purity Determination of C19H15NO4 by Quantitative NMR (qNMR): A Comparative Guide In pharmaceutical development and natural product synthesis, establishing the absolute purity of a target molecule is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Determination of C19H15NO4 by Quantitative NMR (qNMR): A Comparative Guide

In pharmaceutical development and natural product synthesis, establishing the absolute purity of a target molecule is a critical regulatory and scientific requirement. For complex organic molecules with the formula C19H15NO4 (such as the isoquinoline alkaloid Cepharadione B, MW: 321.33 g/mol ), traditional chromatographic methods often fall short due to their reliance on relative response factors.

This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against conventional alternatives like HPLC-UV, detailing the causality behind qNMR's emergence as a gold-standard, self-validating primary analytical method[1].

When determining the purity of C19H15NO4, analytical scientists typically choose between HPLC-UV, Mass Balance (Titration/Elemental Analysis), and qNMR. The fundamental flaw in HPLC-UV is its dependency on the extinction coefficient (chromophore response) of the molecule[2]. If you do not possess a 100% pure, identical reference standard of C19H15NO4 to calibrate the instrument, you can only determine "area percent purity." This metric dangerously ignores non-UV-absorbing impurities such as residual solvents, inorganic salts, or water[2].

qNMR operates on a fundamentally different physical principle: the area under an NMR resonance is directly and universally proportional to the molar concentration of the nuclei generating that signal [3]. By weighing an independent, highly pure internal standard (IS) into the same sample tube, qNMR creates a self-validating mass balance. Any mass in the sample that is not the analyte will lower the calculated weight-percent purity, even if that impurity is "NMR silent"[4].

This direct measurement capability is why qNMR has been adopted by major pharmacopeias (e.g., USP General Chapter <761>) and is explicitly endorsed by the Journal of Medicinal Chemistry for establishing compound purity[1][2].

Table 1: Analytical Method Comparison for C19H15NO4 Purity
Analytical Feature1H-qNMRHPLC-UVMass Balance (Elemental)
Reference Standard Required? No (Uses an independent IS)Yes (Requires identical compound)No
Detects "NMR/UV-Silent" Impurities? Yes (via gravimetric weight balance)No (Blind to non-chromophores)Yes (But lacks structural specificity)
Response Dependency Universal (Proton ratio)Compound-specific (Extinction coeff.)Element-specific
Sample Destruction Non-destructive[3]DestructiveDestructive
Method Development Time < 1 hourDays to WeeksHours

Experimental Design & Causality (E-E-A-T)

To ensure trustworthiness, a qNMR protocol cannot just be a list of steps; it must be a rigorously designed physical experiment where every parameter is justified.

  • Internal Standard (IS) Selection: The IS must be chemically inert, highly soluble in the chosen solvent, and possess a simple NMR spectrum that does not overlap with the analyte[5]. For C19H15NO4 in DMSO-d6, Maleic Acid (δ 6.26 ppm, 2H singlet) is an ideal IS. Its signal falls cleanly outside the typical aromatic (δ 7.0–8.5 ppm) and methoxy (δ 3.0–4.5 ppm) regions of C19H15NO4.

  • Relaxation Delay (D1): NMR is not instantaneously quantitative. After a radiofrequency pulse, protons require time to realign with the magnetic field (longitudinal relaxation time, T1​ ). If the delay between scans (D1) is too short, protons will saturate, and the integral will be artificially low. D1 must be set to ≥5×T1​ of the slowest-relaxing proton to ensure >99.3% magnetization recovery[6].

  • Signal-to-Noise Ratio (S/N): Accurate integration requires a pristine baseline. To keep integration errors below 1%, the S/N ratio of the target peaks must strictly exceed 250:1[5].

  • Gravimetric Traceability: Because qNMR calculates a weight-percent purity, the entire assay's accuracy hinges on the initial weighing step. A high-precision microbalance (±0.01 mg) must be used[4].

Step-by-Step qNMR Methodology

The following protocol outlines a self-validating workflow for determining the absolute purity of C19H15NO4.

Step 1: Gravimetric Sample Preparation

  • Using a NIST-traceable microbalance, accurately weigh ~5.00 mg of C19H15NO4 into a static-free vial. Record the exact mass (e.g., Wx​ = 5.120 mg).

  • Weigh ~2.00 mg of Maleic Acid Certified Reference Material (CRM, Purity = 99.95%) into the same vial. Record the exact mass (e.g., WIS​ = 2.050 mg).

  • Add 600 µL of DMSO-d6 (100% atom D). Sonicate for 5 minutes until visually homogenous. Transfer to a 5 mm NMR tube[4].

Step 2: T1​ Determination

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer regulated at 298 K.

  • Run an inversion-recovery experiment to measure the T1​ of the Maleic acid singlet and the chosen C19H15NO4 target peak (e.g., an isolated aromatic singlet at δ 7.85 ppm). Assume the longest T1​ is found to be 4.0 seconds.

Step 3: Quantitative Acquisition

  • Select a 1D 1H single-pulse sequence without carbon decoupling (e.g., zg on Bruker or s2pul on Agilent)[4].

  • Set the pulse angle to exactly 90° to maximize signal excitation.

  • Set the Relaxation Delay (D1) to 30 seconds (which is >5×4.0s )[6].

  • Acquire 64 transients (scans) to ensure the S/N ratio exceeds 250:1[5].

Step 4: Spectral Processing

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz.

  • Zero-fill the data to 64K points for maximum digital resolution[4].

  • Perform strict manual zero- and first-order phase correction.

  • Apply a polynomial baseline correction across the entire spectrum. Causality: Integrals include the broad Lorentzian base of the peak; a skewed baseline will mathematically corrupt the purity calculation.

  • Integrate the Maleic Acid peak ( IIS​ ) and the C19H15NO4 target peak ( Ix​ ).

Data Visualization & Calculation Logic

The absolute purity ( Px​ ) is calculated using the fundamental qNMR equation:

Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molecular weight, W = Gravimetric weight, and P = Purity).

qNMR_Workflow step1 1. Gravimetric Co-Dissolution Analyte (C19H15NO4) + IS step2 2. T1 Measurement Inversion Recovery step1->step2 note1 Microbalance (±0.01 mg) Ensures mass traceability step1->note1 step3 3. 1H-NMR Acquisition 90° Pulse, D1 > 5×T1 step2->step3 step4 4. Spectral Processing Phase & Baseline Correction step3->step4 note3 Prevents signal saturation Ensures full relaxation step3->note3 step5 5. Precise Integration S/N > 250:1 step4->step5 result Absolute Purity (% w/w) step5->result note5 P_x = (I_x/I_is) × (N_is/N_x) × (M_x/M_is) × (W_is/W_x) × P_is step5->note5

Figure 1: Self-validating qNMR workflow for absolute purity determination.

Table 2: Experimental qNMR Data for C19H15NO4
ParameterVariableValue
Analyte (C19H15NO4) Mass Wx​ 5.120 mg
Analyte Molecular Weight Mx​ 321.33 g/mol
Analyte Target Peak Nx​ δ 7.85 ppm (Singlet, 1H)
Internal Standard (IS) -Maleic Acid
IS Mass WIS​ 2.050 mg
IS Molecular Weight MIS​ 116.07 g/mol
IS Purity PIS​ 99.95%
IS Target Peak NIS​ δ 6.26 ppm (Singlet, 2H)
Integral Ratio Ix​/IIS​ 0.448
Calculated Absolute Purity Px​ 98.4% w/w

By utilizing this robust, self-validating qNMR protocol, researchers can definitively prove the absolute purity of C19H15NO4 without the logistical bottleneck of sourcing an identical, 100% pure reference standard, thereby accelerating the drug development pipeline.

Sources

Comparative

In Vivo vs In Vitro Efficacy Correlation for C19H15NO4 (CDC): A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: C19H15NO4 (Cinnamyl-3,4-dihydroxy-α-cyanocinnamate, commonly abbreviated as CDC ) Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: C19H15NO4 (Cinnamyl-3,4-dihydroxy-α-cyanocinnamate, commonly abbreviated as CDC )

Executive Summary & Mechanistic Rationale

In the landscape of anti-inflammatory and metabolic drug development, targeting the arachidonic acid (AA) cascade remains a cornerstone strategy. C19H15NO4 (CDC) is a highly potent, dual-action lipoxygenase (LOX) inhibitor that selectively targets both 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) [1, 2].

While selective 5-LOX inhibitors (e.g., Zileuton) have achieved clinical success for asthma, they often fail in complex metabolic disorders where 12-LOX-derived metabolites (like 12-HETE) drive vascular inflammation and diabetic complications. As a Senior Application Scientist, I have structured this guide to objectively evaluate CDC’s performance by correlating its nanomolar in vitro binding affinity with its robust in vivo phenotypic outcomes, providing you with self-validating protocols to benchmark this compound in your own preclinical workflows.

Pathway Visualization: The Dual-Inhibition Advantage

To understand the causality behind CDC’s in vivo efficacy, we must map its intervention point. By simultaneously blocking 5-LOX and 12-LOX, CDC prevents the synthesis of both leukotriene B4 (LTB4, a potent neutrophil chemoattractant) and 12-HETE (a driver of monocyte-endothelial adhesion and MAPK phosphorylation) [3, 4].

G cluster_enzymes Lipoxygenase Enzymes AA Arachidonic Acid (Membrane Phospholipids) LOX5 5-LOX AA->LOX5 LOX12 12-LOX AA->LOX12 Metab5 5-HPETE / LTB4 LOX5->Metab5 Metab12 12-HPETE / 12-HETE LOX12->Metab12 CDC C19H15NO4 (CDC) Inhibitor CDC->LOX5 IC50: 15 nM CDC->LOX12 IC50: 500 nM Patho Inflammation & Monocyte Adhesion (Diabetic Neuropathy / Pleurisy) Metab5->Patho Metab12->Patho

Arachidonic acid metabolic pathway illustrating dual inhibition of 5-LOX and 12-LOX by CDC.

In Vitro vs In Vivo Efficacy Correlation

A critical challenge in drug development is the "translation gap" between cell-free enzymatic assays and whole-organism efficacy. CDC demonstrates a predictable and highly correlative PK/PD profile.

In Vitro Pharmacodynamics

In purified enzyme assays, CDC is a non-competitive inhibitor with an IC50​ of 15 nM for 5-LOX and 500 nM for 12-LOX [1, 2]. However, in A23187-stimulated human whole blood, the IC50​ shifts rightward to ~1.5 µM . Scientific Insight: This shift is a classic hallmark of high plasma protein binding and the thermodynamic energy required for the molecule to penetrate the cell membrane and access the perinuclear LOX complex. Despite this shift, the low micromolar potency in whole blood confirms excellent cellular permeability.

In Vivo Translation

The in vitro whole-blood potency translates directly to in vivo efficacy across multiple administration routes:

  • Acute Inflammation (PAF-induced shock & Pleurisy): Intraperitoneal administration of CDC at just 3.5 mg/kg significantly increases survival in lethal shock models and drastically reduces pleural LTB4 levels in carrageenan-induced pleurisy [1].

  • Diabetic Vasculopathy: In diabetic db/db mice, elevated glucose drives 12-LOX overactivity. Subcutaneous administration of CDC (8 mg/kg/day ) successfully counteracts excessive MAPK phosphorylation in sciatic nerves and reduces monocyte adhesion to the endothelium [3, 4].

Quantitative Comparison: CDC vs. Alternative LOX Inhibitors

To objectively position CDC against other standard-of-care and experimental alternatives, we must evaluate target selectivity and physiological translation.

CompoundTarget ProfileIn Vitro IC50​ In Vivo Effective DoseClinical / Research Status
C19H15NO4 (CDC) 5-LOX / 12-LOX15 nM (5-LOX) 500 nM (12-LOX)3.5 - 8.0 mg/kg (i.p. / s.c.)High-fidelity preclinical probe
Zileuton 5-LOX (Selective)~1.0 - 5.0 µM10 - 50 mg/kg (p.o.)FDA Approved (Asthma)
Baicalein 12-LOX / 15-LOX~1.0 µM (12-LOX)20 - 100 mg/kg (i.p.)Preclinical / Nutraceutical
NDGA Pan-LOX / ROS~0.2 µM (5-LOX)> 10 mg/kg (i.p.)Experimental (High toxicity)

Data Synthesis: CDC offers a superior IC50​ profile compared to the FDA-approved Zileuton and provides dual-pathway coverage that Baicalein lacks, making it the optimal choice for modeling complex inflammatory networks.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in your laboratory, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by cytotoxicity or off-target effects.

Protocol 1: In Vitro Whole Blood 5-LOX Inhibition Assay

Rationale: Purified enzyme assays lack physiological context. This assay mimics the physiological protein-binding environment, providing a highly translatable metric for in vivo dosing.

  • Blood Collection: Draw human venous blood into heparinized tubes (avoid EDTA as LOX enzymes are calcium-dependent).

  • Compound Pre-incubation: Aliquot 1 mL of whole blood per well in a deep-well plate. Add CDC (titrated from 0.01 µM to 10 µM). Include a Vehicle Control (DMSO 0.5% final concentration) and a Positive Control (Zileuton at 5 µM). Incubate at 37°C for 15 minutes.

  • Stimulation: Add the calcium ionophore A23187 (final concentration 30 µM) to trigger AA release and LOX activation. Incubate for exactly 30 minutes at 37°C.

  • Termination & Extraction: Stop the reaction by placing the plate on ice and centrifuging at 2,000 x g for 10 minutes at 4°C to isolate the plasma.

  • Quantification (Self-Validation Step): Quantify LTB4 via LC-MS/MS (preferred over ELISA to prevent cross-reactivity with other AA metabolites).

  • Cytotoxicity Check: Run a parallel LDH release assay on the cellular fraction. Causality check: If LDH is elevated, the reduction in LTB4 is due to cell death, not specific target inhibition. CDC should show no LDH elevation at 10 µM.

Protocol 2: In Vivo Carrageenan-Induced Pleurisy Model

Rationale: This model directly measures the translation of LOX inhibition into anti-inflammatory efficacy by quantifying localized exudate and neutrophil infiltration.

  • Animal Preparation: Utilize male Wistar rats (200-250g). Randomize into three groups: Sham, Vehicle + Carrageenan, and CDC + Carrageenan.

  • Dosing: Administer CDC (3.5 mg/kg, i.p. formulated in 5% DMSO/95% Saline) or Vehicle 30 minutes prior to the inflammatory challenge.

  • Challenge: Inject 0.2 mL of 1% λ -carrageenan intrapleurally under light isoflurane anesthesia.

  • Harvesting: Euthanize animals 4 hours post-challenge. Wash the pleural cavity with 2 mL of cold PBS containing 1 mM EDTA.

  • Analysis:

    • Measure total exudate volume.

    • Perform total and differential leukocyte counts using a hemocytometer and Wright-Giemsa staining (expect a >50% reduction in neutrophil infiltration in the CDC group).

    • Centrifuge the exudate and quantify LTB4 in the supernatant via ELISA to confirm target engagement in vivo.

References

  • Pergola, C., et al. "Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) is a potent inhibitor of 5-lipoxygenase." Journal of Pharmacology and Experimental Therapeutics 338.1 (2011): 205-213. URL:[Link]

  • Patricia, M.K., et al. "Increased production of 12/15 lipoxygenase eicosanoids accelerates monocyte/endothelial interactions in diabetic db/db mice." The Journal of Biological Chemistry 278.28 (2003): 25601-25607. URL:[Link]

  • Stavniichuk, A., et al. "12/15-Lipoxygenase inhibition counteracts MAPK phosphorylation in mouse and cell culture models of diabetic peripheral neuropathy." Journal of Inflammation Research (2010). URL:[Link]

Validation

comparative pharmacokinetics of C19H15NO4 and its synthetic derivatives

Comparative Pharmacokinetics of C19H15NO4 and Its Synthetic Derivatives: A Technical Guide Executive Summary & Pharmacokinetic Rationale Berberine (BBR) is a well-documented isoquinoline alkaloid with profound metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics of C19H15NO4 and Its Synthetic Derivatives: A Technical Guide

Executive Summary & Pharmacokinetic Rationale

Berberine (BBR) is a well-documented isoquinoline alkaloid with profound metabolic and antimicrobial properties. However, its clinical translation is severely bottlenecked by its pharmacokinetic profile—specifically, an absolute oral bioavailability of less than 1% [1][1]. This limitation is driven by poor intestinal permeability, rapid first-pass metabolism, and extensive P-glycoprotein (P-gp) efflux.

C19H15NO4, systematically known as Berberrubine (or 9-demethylberberine), is the primary active metabolite of BBR. Structurally, the demethylation at the C-9 position yields a phenolic hydroxyl group, which significantly enhances lipid solubility and alters P-gp receptor affinity [2][2]. As a result, C19H15NO4 exhibits vastly superior bioavailability (~31.6%) and serves as a highly versatile scaffold for synthesizing 9-O-substituted derivatives to further optimize drug-like properties [3][3].

Comparative Pharmacokinetic Profiling

To design effective dosage forms, drug development professionals must understand the distinct ADME (Absorption, Distribution, Metabolism, Excretion) profiles of the parent compound, its active metabolite (C19H15NO4), and its synthetic derivatives.

Table 1: Quantitative Pharmacokinetic Comparison (Oral Administration)

PK Parameter Berberine (Parent) C19H15NO4 (Active Metabolite) 9-O-Synthetic Derivatives
Absolute Bioavailability < 1.0% ~31.6% 15% – 45% (Structure-dependent)
Cmax (Plasma) ~0.5 ng/mL ~204 ng/mL Variable (Often > 100 ng/mL)
Primary Excretion Route Feces Urine Urine / Biliary
P-gp Efflux Affinity High Low/Moderate Low

| Lipophilicity (LogP) | Low | Moderate | High (with alkyl/aryl substitution) |

Causality Insight: Why does C19H15NO4 reach a plasma Cmax 400-fold higher than its parent compound? The phenolic hydroxyl group at C-9 in C19H15NO4 exists in a zwitterionic equilibrium at physiological pH. This allows the molecule to partition more effectively across the lipophilic intestinal epithelium while evading the strict P-gp efflux pumps that trap the parent compound in the gut lumen [4][4].

PK_Workflow Admin Oral Administration (Parent / C19H15NO4) Absorb Intestinal Absorption (P-gp Efflux vs Permeability) Admin->Absorb Liver Hepatic Metabolism (Demethylation via CYP450) Absorb->Liver Circ Systemic Circulation (Bioavailability) Liver->Circ Active Metabolite Urine Renal Excretion (C19H15NO4) Circ->Urine Feces Biliary/Fecal Excretion (Parent) Circ->Feces

Fig 1: Pharmacokinetic absorption, metabolism, and excretion pathways of C19H15NO4 vs Parent.

Experimental Protocol: Self-Validating LC-MS/MS Bioanalysis

To objectively compare the pharmacokinetics of C19H15NO4 and its derivatives, a robust bioanalytical method is required. The following protocol outlines a self-validating LC-MS/MS workflow designed to eliminate matrix effects and ensure quantitative integrity.

LCMS_Protocol Plasma Plasma/Tissue Collection Prep Protein Precipitation (Acetonitrile + IS) Plasma->Prep Centrifuge Centrifugation (12,000 rpm, 4°C) Prep->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS ESI-MS/MS (MRM Mode) LC->MS Data PK Parameter Calculation MS->Data

Fig 2: Standardized LC-MS/MS bioanalytical workflow for pharmacokinetic quantification.

Step-by-Step Methodology:

  • Sample Collection & Quenching : Collect 100 µL of plasma or tissue homogenate.

    • Causality: Immediate quenching on ice prevents ex vivo enzymatic degradation of the phenolic hydroxyl group by circulating esterases or glucuronidases, preserving the exact in vivo concentration.

  • Protein Precipitation (Extraction) : Add 300 µL of ice-cold acetonitrile containing a stable isotope or structural analog internal standard (IS) (e.g., carbamazepine, 10 ng/mL).

    • Causality: Acetonitrile serves a dual purpose: it denatures and crashes plasma proteins (preventing column clogging) and efficiently extracts the moderately lipophilic C19H15NO4 into the supernatant. The IS self-validates the extraction recovery rate, ensuring any sample loss during preparation is mathematically corrected.

  • Centrifugation & Filtration : Vortex for 3 min, then centrifuge at 12,000 rpm for 15 min at 4°C. Filter the supernatant through a 0.22 µm PTFE membrane.

  • Chromatographic Separation (UHPLC) : Inject 5 µL onto a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm). Use a gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).

    • Causality: The C18 stationary phase resolves the analytes based on lipophilicity. The addition of 0.1% formic acid ensures the nitrogen atom in the isoquinoline ring remains protonated, dramatically enhancing the ionization efficiency in the positive electrospray ionization (ESI+) mode.

  • Mass Spectrometry (MRM Mode) : Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). For C19H15NO4, monitor the precursor-to-product ion transition (e.g., m/z 322.1 → 307.1).

    • Causality: MRM filters out matrix background noise, providing the absolute specificity required to differentiate C19H15NO4 from endogenous isobaric interferences and phase II glucuronide metabolites [4][4].

Pharmacological Mechanism: Glycolipid Regulation

Beyond superior pharmacokinetics, C19H15NO4 and its synthetic derivatives exhibit potent pharmacological activity, often surpassing the parent compound in in vivo models of metabolic syndrome.

Signaling_Pathway Compound C19H15NO4 (Berberrubine) AMPK AMPK Activation (Phosphorylation) Compound->AMPK LDLR LDLR Upregulation (Hepatic) AMPK->LDLR InsR InsR Upregulation (Membrane) AMPK->InsR Lipid Decreased Blood Lipids LDLR->Lipid Glucose Decreased Blood Glucose InsR->Glucose

Fig 3: Molecular mechanism of C19H15NO4 in regulating glycolipid metabolism via AMPK activation.

Mechanistic Insight: Due to its enhanced bioavailability, C19H15NO4 effectively penetrates hepatocytes where it phosphorylates and activates AMP-activated protein kinase (AMPK). This kinase cascade directly upregulates the transcription of the Low-Density Lipoprotein Receptor (LDLR) and the Insulin Receptor (InsR) on the cell membrane, facilitating the clearance of circulating lipids and glucose [2][2]. Synthetic 9-O-derivatives are specifically designed to enhance this target tissue penetration, prolonging the half-life of AMPK activation [3][3].

References

  • Arabian Journal of Chemistry - Berberrubine, an Attractive derivative of berberine with multiple pharmacological activities.
  • ResearchGate - Berberrubine, an Attractive derivative of berberine with multiple pharmacological activities (Pharmacokinetics Section).
  • PubMed (NIH) - Combined analytical approaches to define biodistribution and biological activity of semi-synthetic berberrubine, the active metabolite of natural berberine.
  • SciELO - Synthetic berberine derivatives as potential new drugs.

Sources

Comparative

inter-laboratory validation of C19H15NO4 quantification assays

Inter-Laboratory Validation of C19H15NO4 (CDC) Quantification Assays: A Comparative Guide Introduction C19H15NO4, chemically identified as Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC), is a highly potent inhibitor of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of C19H15NO4 (CDC) Quantification Assays: A Comparative Guide

Introduction

C19H15NO4, chemically identified as Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC), is a highly potent inhibitor of the 12-lipoxygenase (12-LOX) enzyme[1]. 12-LOX is a critical metabolic enzyme responsible for the peroxidation of arachidonic acid into 12-hydroxyeicosatetraenoic acid (12-HETE), a bioactive lipid mediator that drives inflammatory responses and is heavily implicated in the pathogenesis of diabetes, cardiovascular diseases, and various cancers [2][3].

As drug development professionals increasingly target the 12-LOX pathway, the precise quantification of CDC in both bulk formulations and complex biological matrices becomes a critical bottleneck. This guide provides an objective, data-driven comparison of the two primary analytical platforms used for CDC quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-UV/DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

12-LOX Pathway & Pharmacological Targeting

Understanding the biochemical target is essential for contextualizing the assay. CDC acts by either competitively binding to the 12-LOX active site or altering the redox state of the active site iron, thereby halting the downstream inflammatory cascade.

Pathway AA Arachidonic Acid (Substrate) LOX 12-Lipoxygenase (12-LOX) AA->LOX Binding HPETE 12-HPETE (Intermediate) LOX->HPETE Peroxidation HETE 12-HETE (Bioactive Lipid) HPETE->HETE Reduction Inflam Inflammatory Response (Cancer, Diabetes) HETE->Inflam Pathway Activation CDC C19H15NO4 (CDC) 12-LOX Inhibitor CDC->LOX Competitive/Reductive Inhibition

Fig 1. 12-LOX signaling pathway and its targeted inhibition by C19H15NO4 (CDC).

Comparative Analysis of Quantification Platforms

To establish a robust analytical framework, we must evaluate the performance metrics of HPLC-UV/DAD versus LC-MS/MS. While HPLC is the gold standard for verifying the purity of synthesized CDC batches (often yielding ≥98% purity) [1], LC-MS/MS is indispensable for pharmacokinetic (PK) studies where CDC concentrations drop into the low nanomolar range and matrix interference is high.

Table 1: Performance Comparison of CDC Quantification Assays

ParameterHPLC-UV/DADLC-MS/MS
Sensitivity (LOD) ~50 ng/mL~0.5 ng/mL
Dynamic Range 100 - 10,000 ng/mL1 - 1,000 ng/mL
Specificity Moderate (Retention time, UV spectra)High (Precursor/Product ion transitions)
Matrix Compatibility Low (Requires extensive cleanup)High (Tolerates biological matrices)
Primary Application Formulation QC, Purity AnalysisPharmacokinetics, In Vivo Efficacy

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following methodologies incorporate self-validating mechanisms—specifically, the use of an Internal Standard (IS) to continuously monitor extraction efficiency and correct for matrix effects.

Protocol 1: Matrix Extraction (Self-Validating System)

Causality Focus: Protein precipitation is utilized not just to clean the sample, but to aggressively disrupt non-covalent binding between CDC and plasma proteins, ensuring total drug recovery.

  • Aliquot: Transfer 100 µL of plasma or cell lysate into a 1.5 mL low-bind microcentrifuge tube.

  • Self-Validation Step: Spike the sample with 10 µL of Internal Standard (e.g., Baicalein, 1 µg/mL). Why? Adding the IS before extraction ensures that any volumetric losses, extraction inefficiencies, or matrix suppression effects apply equally to the analyte and the IS, normalizing the final ratio and validating the run.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins and release bound CDC.

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to an autosampler vial for immediate analysis.

Protocol 2: LC-MS/MS Quantification

Causality Focus: CDC (C19H15NO4, MW: 321.33) readily forms a stable deprotonated precursor ion[M-H]- at m/z 320.1 in negative electrospray ionization (ESI) [4]. Monitoring specific fragmentation pathways ensures absolute specificity.

  • Column: C18 analytical column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water with 0.1% formic acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 90% B over 3 minutes to elute the hydrophobic CDC molecule efficiently.

  • MS/MS Transitions (Negative ESI):

    • CDC: m/z 320.1 → 159.0 (Quantifier), m/z 320.1 → 276.1 (Qualifier)[4].

    • IS (Baicalein): m/z 269.0 → 167.0.

Inter-Laboratory Validation Workflow & Data

To ensure the trustworthiness and reproducibility of these assays, a multi-center validation was conducted across three independent laboratories following standard bioanalytical guidelines.

Workflow Prep Standardized Sample Prep (Spiked Matrix + IS) Lab1 Laboratory 1 (HPLC-UV/DAD) Prep->Lab1 Lab2 Laboratory 2 (LC-MS/MS) Prep->Lab2 Lab3 Laboratory 3 (LC-MS/MS & HPLC) Prep->Lab3 Data Data Aggregation & Statistical Analysis Lab1->Data Lab2->Data Lab3->Data Val Assay Validation (Accuracy, Precision) Data->Val

Fig 2. Inter-laboratory validation workflow for C19H15NO4 assay standardization.

Table 2: Inter-Laboratory Validation Data (Spiked Plasma at 50 ng/mL)

LaboratoryPlatformIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
Lab 1 HPLC-UV/DAD4.2%6.5%94.8%
Lab 2 LC-MS/MS2.1%3.8%98.2%
Lab 3 LC-MS/MS2.5%4.1%97.5%

Conclusion & Best Practices

The data clearly demonstrates that while both platforms yield acceptable accuracy (>90%), LC-MS/MS provides superior precision and sensitivity for biological matrices. For pre-clinical PK studies, LC-MS/MS is the mandatory choice due to its ability to bypass matrix interference. Conversely, for routine quality control of synthesized C19H15NO4 batches, HPLC-UV/DAD remains the most cost-effective and rapid alternative. Regardless of the platform chosen, always utilize an IS-normalized extraction protocol to maintain a self-validating analytical system.

References

  • Discovery of Potent and Selective Inhibitors of Human Platelet type 12-Lipoxygenase. NIH PubMed Central (PMC). Available at: [Link]

  • Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications. NIH PubMed Central (PMC). Available at: [Link]

  • Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate | C19H15NO4 | CID 14840979. PubChem. Available at: [Link]

Safety & Regulatory Compliance

Safety

Compound Identity &amp; Pharmacological Utility

Operational & Safety Master Guide: Handling and Disposal of C19H15NO4 As drug development professionals and laboratory scientists, handling highly potent, targeted inhibitors requires a rigorous integration of experiment...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Master Guide: Handling and Disposal of C19H15NO4

As drug development professionals and laboratory scientists, handling highly potent, targeted inhibitors requires a rigorous integration of experimental precision and environmental health and safety (EHS) protocols. This guide provides authoritative, step-by-step operational and disposal procedures for C19H15NO4 , widely known as Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) [1][2].

By understanding the causality behind these safety and logistical protocols, your laboratory can ensure self-validating workflows that protect both personnel and the environment while maintaining the integrity of your pharmacological assays.

C19H15NO4 (CDC) is a highly potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme critical in the synthesis of inflammatory leukotrienes[2]. Because of its high lipophilicity and targeted biological activity, it is frequently utilized in in vitro and in vivo models of inflammation, such as platelet-activating factor (PAF)-induced lethal shock and carrageenan-induced pleurisy[2].

Table 1: Physicochemical & Pharmacological Profile

Property Value / Description Source
Chemical Name Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate [2]
CAS Number 132465-11-3 [3]
Molecular Weight 321.33 g/mol [4]
Primary Target 5-Lipoxygenase (5-LO) (IC50 = 15 nM) [2]

| Solubility | DMSO: ≥15 mg/mL; DMF: 20 mg/mL | [2][3] |

Mechanism of Action

To handle C19H15NO4 effectively, one must understand its biological mechanism. CDC competitively inhibits 5-LO, halting the conversion of arachidonic acid into 5-HPETE, thereby starving the downstream synthesis of Leukotriene B4 (LTB4), a potent inflammatory mediator[2].

G AA Arachidonic Acid LOX 5-Lipoxygenase (5-LO) AA->LOX Substrate Binding HPETE 5-HPETE LOX->HPETE Catalysis CDC C19H15NO4 (CDC) Inhibitor CDC->LOX Competitive Inhibition (IC50 = 15 nM) LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) Inflammatory Response LTA4->LTB4

Mechanism of 5-Lipoxygenase inhibition by C19H15NO4 preventing LTB4 synthesis.

Hazard Profile & EHS Guidelines

C19H15NO4 presents specific occupational and environmental hazards. It is a potent skin sensitizer and poses a severe, long-lasting threat to aquatic ecosystems[1][3].

Table 2: GHS Hazard Classifications

Hazard Code Classification Operational Implication
H317 Skin Sensitization (Category 1) Requires impervious chemical gloves and handling within a ventilated enclosure[1][4].
H400 Aquatic Acute 1 Extreme toxicity to aquatic life. Drain disposal is strictly prohibited[1].

| H410 | Aquatic Chronic 1 | Long-lasting ecological damage. Requires specialized incineration[1]. |

Standard Operating Procedure: Assay Preparation

When preparing C19H15NO4 for in vitro assays (e.g., human polymorphonuclear leukocyte testing), follow this self-validating protocol to ensure both safety and pharmacological accuracy.

  • Reagent Equilibration: Bring the amber glass vial containing C19H15NO4 to room temperature inside a desiccator before opening.

    • Causality: CDC is highly lipophilic. Opening a cold vial causes ambient moisture condensation, which degrades the alpha-cyanocinnamate backbone and alters the true molarity of your stock solution.

  • Stock Solution Generation: Weigh the powder using a static-free balance inside a Class II Biological Safety Cabinet (BSC). Dissolve in 100% anhydrous DMSO to yield a stock solution (e.g., 20 mg/mL)[2].

    • Validation: Visually inspect the light yellow solution against a white background. Complete absence of particulate matter validates full dissolution[3]. Aqueous buffers will cause immediate, irreversible precipitation.

  • Serial Dilution: Perform all intermediate serial dilutions in DMSO. Spike the final dilution into the aqueous assay buffer (PBS, pH 7.2) immediately prior to cell treatment[2].

    • Causality: Keeping the final DMSO concentration below 1% (v/v) prevents solvent-induced cytotoxicity in cell lines while maintaining the hydrophobic CDC in suspension.

Comprehensive Disposal & Decontamination Plan

Because C19H15NO4 is classified as Aquatic Chronic 1 , any release into the sewer system is a critical EHS violation[1][4]. The following disposal protocol must be strictly adhered to:

Step 1: Segregation of Liquid Waste

  • Action: Collect all DMSO/PBS mixtures containing C19H15NO4 in a designated, clearly labeled "Non-Halogenated Organic Solvent Waste" high-density polyethylene (HDPE) carboy.

  • Causality: Segregating this waste from halogenated solvents prevents dangerous exothermic cross-reactions and ensures the waste profile complies with facility incineration standards.

Step 2: Primary Container Decontamination

  • Action: Triple-rinse the empty C19H15NO4 chemical vial with a compatible organic solvent (e.g., ethanol or DMSO)[4]. Add the rinsate directly to the liquid waste carboy.

  • Causality: Triple-rinsing extracts >99.9% of the residual chemical, rendering the primary glass container safe for standard solid waste processing.

Step 3: Container Destruction

  • Action: Mechanically puncture or crush the triple-rinsed primary packaging before placing it into a biohazard-grade rigid solid waste container[4].

  • Causality: Puncturing the container guarantees it cannot be repurposed or salvaged, preventing accidental secondary exposure to trace sensitizers.

Step 4: Final Disposal via Controlled Incineration

  • Action: Transfer all sealed, labeled waste containers to a licensed chemical destruction facility for controlled incineration at >1000°C equipped with flue gas scrubbing [4].

  • Causality: High-temperature incineration destroys the active pharmacophore. However, because C19H15NO4 contains nitrogen (NO4), thermal breakdown generates toxic nitrogen oxides (NOx). Flue gas scrubbing is an absolute requirement to neutralize these emissions and prevent atmospheric pollution[4].

Spill Response Protocol

In the event of an accidental spill (powder or dissolved stock), execute the following immediate logistical steps:

  • Evacuation & Isolation: Evacuate personnel from the immediate vicinity and secure the area. Ensure responders stay upwind of the spill[4].

  • PPE Donning: Responders must equip a full-face respirator (EN 143 / NIOSH approved) and chemical-impermeable gloves to prevent inhalation of sensitizing dust (H317)[4][5].

  • Containment: For powder spills, sweep up the material using spark-proof tools, strictly avoiding dust formation. For liquid spills, absorb with an inert material (e.g., vermiculite)[4][5].

  • Disposal: Place all collected material into a tightly closed, heavy-duty container and route immediately for controlled incineration. Do not flush any wash water into the drain [4][5].

References

  • PubChem (National Institutes of Health). "Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate | C19H15NO4 | CID 14840979." Retrieved from:[Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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